molecular formula C30H52O B1674158 Friedelinol CAS No. 5085-72-3

Friedelinol

Cat. No.: B1674158
CAS No.: 5085-72-3
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Friedelinol has been reported in Chuquiraga ulicina, Celastrus hindsii, and other organisms with data available.
isolated from seeds of Aster auriculatus Franch;  structure given in first source;  RN given refers to friedelanol (this compound), the (3alpha)-isome

Properties

IUPAC Name

4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-72-3
Record name Friedelanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Friedelane Titerpenoids in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelane triterpenoids are a complex and structurally diverse class of natural products found throughout the plant kingdom.[1] These pentacyclic compounds, derived from the cyclization of 2,3-oxidosqualene, exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them promising candidates for drug development.[2] This technical guide provides a comprehensive overview of the biosynthesis of friedelane triterpenoids in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a resource for researchers and professionals involved in natural product chemistry, metabolic engineering, and drug discovery.

Core Biosynthesis Pathway

The biosynthesis of all triterpenoids, including friedelanes, originates from the isoprenoid pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In higher plants, the cytosolic mevalonate (MVA) pathway is primarily responsible for providing the precursors for triterpenoid biosynthesis. A series of enzymatic reactions leads to the formation of the linear C30 precursor, 2,3-oxidosqualene.

The crucial branching point for the formation of the friedelane skeleton is the intricate cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific class of oxidosqualene cyclases (OSCs) known as friedelin synthases.[3] The cyclization process involves a highly complex cascade of protonation, cyclization, and a series of 1,2-hydride and methyl shifts, culminating in the formation of the characteristic pentacyclic friedelane backbone.[4] Friedelin is the most rearranged pentacyclic triterpene, and its formation involves the highest number of rearrangements in triterpene biosynthetic pathways.[4]

Following the initial cyclization to form the friedelin backbone, a vast diversity of friedelane derivatives is generated through the action of decorating enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).[1] These enzymes introduce various functional groups, such as hydroxyl, carboxyl, and sugar moieties, at different positions on the friedelane skeleton, leading to the wide array of naturally occurring friedelane triterpenoids.

dot

Caption: Overview of the friedelane triterpenoid biosynthesis pathway.

Quantitative Data

The heterologous expression of friedelin synthase genes in engineered yeast (Saccharomyces cerevisiae) has enabled the quantification of friedelin production. These studies provide valuable data for optimizing microbial production platforms for these valuable compounds.

Enzyme/Strain Host Organism Key Genetic Modifications Friedelin Titer (mg/L) Reference
TwOSC1Saccharomyces cerevisiaeCRISPR/Cas9 system, protein modification, medium optimization37.07[5][6][7]
TwOSC1T502E in GQ1 strainSaccharomyces cerevisiaeChromosomal integration of tHMG1, ERG1, ERG20, ERG9, POS5, UPC2.1; knockout of BTS1, ROX1, YPL064w, YJL062w; optimized medium63.91 ± 2.45[8]
TwOSC1 in Z16 strainSaccharomyces cerevisiaeEnhanced key pathway enzymes, alleviated promoter inhibition, reduced competing metabolic flux270[9][10]
TwOSC1 in Z28 strainSaccharomyces cerevisiaeMedium optimization and lipid droplet engineering1500[9][10]

Key Enzymes and Their Characteristics

Friedelin Synthase (EC 5.4.99.50)

Friedelin synthase is the pivotal enzyme that directs the biosynthesis towards the friedelane scaffold. Several friedelin synthase genes have been cloned and characterized from various plant species. These enzymes often exhibit some level of product promiscuity, producing minor amounts of other triterpene skeletons alongside friedelin.

Enzyme Source Organism Products Notes Reference
TwOSC1Tripterygium wilfordiiFriedelin (major), β-amyrin, α-amyrinMulti-product friedelin synthase involved in celastrol biosynthesis.[5][7]
TwOSC3Tripterygium wilfordiiFriedelin (major), β-amyrin, α-amyrinMulti-product friedelin synthase also involved in celastrol biosynthesis.[5][7]
MiFRSMaytenus ilicifoliaFriedelinFunctionally characterized in Saccharomyces cerevisiae. Four isoforms have been identified.[11][12]
PdFRSPopulus davidianaFriedelinCharacterized as a monofunctional friedelin synthase.[13]
KdFRSKalanchoe daigremontianaFriedelin, traces of other triterpenoidsOne of the first characterized friedelin synthases.[3]
Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are a large and diverse family of enzymes responsible for the extensive oxidative decoration of the friedelin skeleton. The CYP716 family, in particular, has been shown to play a significant role in the functionalization of various triterpene backbones, including friedelanes.

Enzyme Source Organism Substrate Product(s) Function Reference
CYP712K1, CYP712K2, CYP712K3Tripterygium wilfordiiFriedelin29-hydroxy-friedelin, 29-oxo-friedelin, Polpunonic acidSuccessive oxidation at the C-29 position.[14]
CYP712K4Maytenus ilicifoliaFriedelinMaytenoic acidThree-step oxidation at the C-29 position.[4]

Experimental Protocols

Heterologous Expression and Functional Characterization of Friedelin Synthase in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing a candidate friedelin synthase gene in a yeast strain deficient in lanosterol synthase, which minimizes competition for the 2,3-oxidosqualene substrate.

dot

Experimental_Workflow_Yeast cluster_0 Gene Cloning and Vector Construction cluster_1 Yeast Transformation and Expression cluster_2 Metabolite Extraction and Analysis A Isolate RNA from plant tissue B Synthesize cDNA A->B C Amplify candidate OSC gene via PCR B->C D Clone into a yeast expression vector (e.g., pYES2) C->D E Transform lanosterol synthase-deficient yeast strain (e.g., GIL77) D->E F Select transformed yeast on appropriate medium E->F G Induce gene expression with galactose F->G H Harvest yeast cells G->H I Perform saponification and hexane extraction H->I J Analyze extract by GC-MS I->J K Compare with authentic standards J->K

Caption: Workflow for heterologous expression of friedelin synthase in yeast.

Detailed Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., leaves or roots) using a suitable method (e.g., CTAB method or commercial kits). First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length open reading frame of the candidate oxidosqualene cyclase (OSC) gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a lanosterol synthase-deficient S. cerevisiae strain (e.g., GIL77), which is auxotrophic for ergosterol. Transformants are selected on appropriate synthetic complete dropout medium supplemented with ergosterol.

  • Induction of Gene Expression: A single colony of the transformed yeast is grown in selective medium with glucose. The cells are then transferred to a medium containing galactose to induce the expression of the cloned OSC gene.

  • Metabolite Extraction: After a period of induction (typically 48-72 hours), the yeast cells are harvested by centrifugation. The cell pellet is saponified with alcoholic potassium hydroxide and the non-saponifiable lipids are extracted with hexane.

  • GC-MS Analysis: The hexane extract is concentrated, and the triterpenoid products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identification of friedelin and other triterpenes is confirmed by comparing their retention times and mass spectra with those of authentic standards.[15]

In Vitro Assay for Friedelin Synthase Activity

This protocol outlines a method for assaying the enzymatic activity of a purified or partially purified friedelin synthase.

Methodology:

  • Enzyme Preparation: The friedelin synthase is expressed in a suitable system (e.g., E. coli or yeast) and purified using affinity chromatography (e.g., His-tag purification). Alternatively, microsomes can be prepared from yeast expressing the enzyme.[16]

  • Substrate Preparation: The substrate, 2,3-oxidosqualene, is typically synthesized and can be radiolabeled for sensitive detection. It is solubilized in a detergent such as Triton X-100.

  • Enzyme Reaction: The reaction mixture contains the purified enzyme or microsomes, the substrate in a suitable buffer (e.g., sodium citrate buffer, pH 6.0), and any necessary cofactors. The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.[11]

  • Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate or hexane.

  • Product Analysis: The extracted products are analyzed by methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or GC-MS to identify and quantify the friedelin produced.[17][18]

Site-Directed Mutagenesis of Friedelin Synthase

Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in the catalytic mechanism and product specificity of friedelin synthase.[1][19]

dot

Site_Directed_Mutagenesis A Identify target amino acid residue(s) based on sequence alignment or structural modeling B Design mutagenic primers containing the desired nucleotide change A->B C Perform PCR using the expression vector containing the wild-type gene as a template B->C D Digest the parental, methylated template DNA with DpnI endonuclease C->D E Transform the mutated plasmid into E. coli D->E F Sequence verify the mutation E->F G Functionally characterize the mutant enzyme (as described in Protocol 1) F->G

Caption: General workflow for site-directed mutagenesis of friedelin synthase.

Detailed Methodology:

  • Primer Design: Mutagenic primers are designed to introduce the desired nucleotide substitution, insertion, or deletion. These primers should anneal to the template DNA with the mutation located in the middle.[8]

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type friedelin synthase gene as a template, and the mutagenic primers. The entire plasmid is amplified.

  • Template Digestion: The PCR product is treated with DpnI endonuclease, which specifically digests the parental, methylated DNA, leaving the newly synthesized, mutated plasmid intact.[8]

  • Transformation and Verification: The DpnI-treated DNA is transformed into competent E. coli cells. Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

  • Functional Analysis: The mutated enzyme is then expressed and functionally characterized using the methods described in the protocols above to assess the impact of the mutation on enzyme activity and product profile.

Conclusion

The biosynthesis of friedelane triterpenoids is a complex and fascinating area of plant biochemistry with significant implications for drug discovery and development. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial cyclization of 2,3-oxidosqualene by friedelin synthase to the subsequent diversification by cytochrome P450s. The provided quantitative data and experimental protocols offer a practical resource for researchers seeking to explore and engineer this important class of natural products. Further research into the uncharacterized enzymes of the pathway and their regulatory networks will undoubtedly open up new avenues for the sustainable production of valuable friedelane-based pharmaceuticals.

References

Antiviral Activity of Friedelinol Against Human Coronaviruses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antiviral activity of friedelinol, a pentacyclic triterpenoid, against human coronaviruses. The information presented is collated from peer-reviewed scientific literature and aims to be a valuable resource for researchers in the field of antiviral drug discovery and development.

Quantitative Data on Antiviral Activity

The antiviral potential of this compound and its related compounds has been evaluated against different human coronaviruses. The available quantitative data from in vitro studies are summarized below.

Table 1: Anti-Human Coronavirus 229E (HCoV-229E) Activity of Friedelane Triterpenoids

CompoundConcentration% Cell SurvivalPositive Control% Cell Survival (Positive Control)VirusCell LineReference
3β-FriedelinolNot Specified132.4%Actinomycin D69.5%HCoV-229ENot Specified[Chang et al., 2012, as cited in 8]
FriedelinNot Specified109.0%Actinomycin D69.5%HCoV-229ENot Specified[Chang et al., 2012, as cited in 8]
3β-acetoxy friedelaneNot Specified80.9%Actinomycin D69.5%HCoV-229ENot Specified[Chang et al., 2012, as cited in 8]

Data from a study by Chang et al. (2012) which screened 22 triterpenoids from the leaves of Euphorbia neriifolia. The results indicate that 3β-Friedelinol demonstrated a more potent protective effect on cells from HCoV-229E infection than the positive control, actinomycin D[1].

Table 2: Inhibitory Activity of Friedelin and its Derivatives against SARS-CoV-2 Main Protease (Mpro)

CompoundIC50 (µg/mL)
Friedelin42.89
Acetoreduced friedelin29.69
Acetoxy friedelin19.39

These findings suggest that friedelin derivatives exhibit inhibitory activity against a key enzyme in SARS-CoV-2 replication[2].

Experimental Protocols

Detailed experimental protocols for the antiviral assays specific to this compound are not extensively published. However, based on standard virological assays used for human coronaviruses, the following methodologies are likely to have been employed.

This assay is a common method to screen for antiviral compounds by measuring the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

a) Cell and Virus Culture:

  • Cells: Human lung fibroblast cell lines (e.g., MRC-5) or human hepatoma cells (e.g., Huh-7) are suitable for HCoV-229E propagation[2][3]. Cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 33°C in a 5% CO2 incubator[2].

  • Virus: HCoV-229E is propagated in the selected cell line. Viral titers are determined by a plaque assay or a TCID50 (50% tissue culture infectious dose) assay[2][3].

b) Assay Procedure:

  • Seed the host cells in 96-well plates at a density that will form a confluent monolayer.

  • After 24 hours, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound). Control wells receive medium with DMSO (vehicle control) or a known antiviral drug (positive control).

  • The cells are then infected with HCoV-229E at a specific multiplicity of infection (MOI)[4].

  • The plates are incubated for 3-5 days at 33°C until the cytopathic effect is observed in the virus-infected control wells[2].

  • Cell viability is assessed using a colorimetric assay, such as the neutral red uptake assay or MTT assay. The absorbance is read using a microplate reader[3][5].

  • The percentage of cell survival is calculated relative to the uninfected control cells. The EC50 (50% effective concentration) can be determined from the dose-response curve.

This is a biochemical assay to determine the direct inhibitory effect of a compound on the activity of the viral protease.

a) Reagents:

  • Recombinant SARS-CoV-2 Mpro enzyme.

  • A fluorogenic substrate for Mpro (e.g., a FRET-based peptide substrate)[6][7].

  • Assay buffer (e.g., Tris-HCl buffer with DTT and EDTA)[6].

  • Test compound (friedelin or its derivatives) dissolved in DMSO.

b) Assay Procedure:

  • The assay is typically performed in a 96-well or 384-well plate format.

  • The Mpro enzyme is pre-incubated with various concentrations of the test compound (or DMSO for control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for binding[6].

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells[6].

  • The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO).

  • The IC50 (50% inhibitory concentration) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Experimental_Workflow_CPE_Assay cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed Host Cells (e.g., MRC-5) in 96-well plates add_compound Add this compound Dilutions to Cells cell_seeding->add_compound 24h incubation compound_prep Prepare Serial Dilutions of this compound add_virus Infect Cells with HCoV-229E add_compound->add_virus incubation Incubate for 3-5 days at 33°C add_virus->incubation viability_assay Perform Cell Viability Assay (e.g., Neutral Red Uptake) incubation->viability_assay data_analysis Calculate % Cell Survival and EC50 viability_assay->data_analysis

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Mechanism_of_Action cluster_virus_lifecycle Coronavirus Replication Cycle entry 1. Virus Entry uncoating 2. Uncoating entry->uncoating translation 3. Translation of Viral Polyproteins uncoating->translation proteolysis 4. Proteolytic Cleavage by Mpro/PLpro translation->proteolysis replication 5. RNA Replication proteolysis->replication assembly 6. Virion Assembly replication->assembly release 7. Virus Release assembly->release This compound This compound This compound->proteolysis Inhibition

Caption: Proposed mechanism of action of this compound against coronaviruses.

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antiviral activity against human coronaviruses have not been fully elucidated, and no specific host cell signaling pathways have been definitively identified as targets. However, based on studies of friedelin and other triterpenoids, a likely mechanism of action is the inhibition of essential viral enzymes.

Inhibition of Viral Proteases: The main protease (Mpro or 3CLpro) of coronaviruses is a crucial enzyme for viral replication. It is responsible for cleaving the large polyproteins translated from the viral RNA into functional non-structural proteins. Inhibition of Mpro effectively halts the viral life cycle. As shown in Table 2, friedelin and its derivatives have been demonstrated to inhibit the SARS-CoV-2 Mpro[2]. This suggests that this compound may also target this key viral enzyme. Molecular docking studies on other triterpenoids have also suggested their potential to bind to the active site of the SARS-CoV-2 Mpro[3].

Other Potential Mechanisms: Triterpenoids have been reported to interfere with various stages of the viral life cycle, including viral entry, replication, and release[2]. It is plausible that this compound may have a multi-targeted antiviral effect. However, further research is required to investigate these possibilities and to determine if this compound modulates host antiviral signaling pathways, such as the NF-κB or JAK-STAT pathways.

Conclusion

The available evidence suggests that this compound, a naturally occurring triterpenoid, exhibits promising antiviral activity against human coronaviruses, including HCoV-229E and potentially SARS-CoV-2. The primary proposed mechanism of action is the inhibition of the viral main protease. However, the current body of research is limited. Further in-depth studies are necessary to:

  • Determine the EC50 and IC50 values of this compound against a broader range of human coronaviruses in cell-based assays.

  • Elucidate the specific molecular targets and mechanisms of action, including the potential modulation of host cell signaling pathways.

  • Evaluate the in vivo efficacy and safety of this compound in animal models of coronavirus infection.

Such research will be crucial in determining the potential of this compound as a lead compound for the development of novel antiviral therapeutics against existing and emerging coronaviruses.

References

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Friedelinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of friedelinol, a pentacyclic triterpenoid of significant interest in pharmaceutical research. The information presented herein is intended to support drug development efforts by providing essential data and standardized experimental protocols.

Physicochemical Properties of this compound

This compound, also known as 3β-friedelinol or epi-friedelinol, is a naturally occurring triterpenoid found in various plant species.[1][2] Its rigid pentacyclic structure contributes to its distinct physicochemical characteristics. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₀H₅₂O
Molecular Weight 428.7 g/mol [3]
IUPAC Name 4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol[3]
CAS Number 5085-72-3[3]
Appearance Colorless crystals
Melting Point 280-282 °C[4]
Infrared (IR) Spectrum νₘₐₓ 3500 cm⁻¹ (hydroxyl group)[4]
Mass Spectrum Molecular ion peak at m/z 428[4]

Solubility Profile of this compound

The solubility of a compound is a critical factor in its potential for pharmaceutical development. This compound, being a largely nonpolar molecule, exhibits poor aqueous solubility. Its solubility in various organic solvents is summarized in Table 2.

SolventSolubilitySource
Chloroform Soluble[4][5]
Dimethyl Sulfoxide (DMSO) Soluble[6]
Ethanol Sparingly soluble[7]
Water Insoluble[4][7]

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and solubility determination of this compound.

This compound is typically isolated from plant materials. A general workflow for its extraction and purification is described below.

Protocol:

  • Sample Preparation: The plant material (e.g., leaves, bark) is air-dried and ground into a fine powder.

  • Extraction: The powdered material is subjected to solvent extraction, often using a nonpolar solvent like n-hexane, followed by a more polar solvent such as methanol or ethanol, to isolate a range of compounds.

  • Fractionation: The crude extract is then fractionated using column chromatography. The column is typically packed with silica gel and eluted with a gradient of solvents, starting with nonpolar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

  • Isolation and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors (Rf values) to a this compound standard are combined. Repeated column chromatography or preparative TLC may be necessary to achieve high purity.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., chloroform-methanol) to obtain colorless crystals.

The structure of isolated this compound is confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify functional groups. For this compound, a characteristic broad absorption band around 3500 cm⁻¹ indicates the presence of a hydroxyl (-OH) group.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. This compound typically shows a molecular ion peak [M]⁺ at m/z 428.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed carbon-hydrogen framework. The chemical shifts and coupling constants provide information about the connectivity of atoms and the stereochemistry of the molecule.[8][9][10]

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[11]

Protocol:

  • Sample Preparation: An excess amount of purified this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Visualizations

This compound belongs to the friedelane class of triterpenoids. The biosynthesis of the friedelane skeleton originates from the cyclization of 2,3-oxidosqualene.[12]

Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Protonation_Cyclization Protonation & Cyclization 2,3-Oxidosqualene->Protonation_Cyclization Carbocation_Intermediate Carbocation Intermediate Protonation_Cyclization->Carbocation_Intermediate Rearrangements Rearrangements Carbocation_Intermediate->Rearrangements Friedelane_Skeleton Friedelane Skeleton Rearrangements->Friedelane_Skeleton Enzymatic_Hydroxylation Enzymatic Hydroxylation Friedelane_Skeleton->Enzymatic_Hydroxylation This compound This compound Enzymatic_Hydroxylation->this compound

Caption: Simplified biosynthesis of this compound.

The following diagram illustrates the general workflow for the isolation and characterization of this compound from a natural source.

Workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization Plant_Material Dried Plant Material Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Purification (Prep. TLC/HPLC) Fractions->Purification Pure_this compound Pure this compound Purification->Pure_this compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_this compound->Spectroscopy Solubility_Test Solubility Determination Pure_this compound->Solubility_Test Data_Analysis Data Analysis & Structure Confirmation Spectroscopy->Data_Analysis

Caption: Workflow for this compound isolation.

References

The Ubiquitous Presence of Friedelinol in Medicinal Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of friedelinol, a pentacyclic triterpenoid alcohol, and its precursor, friedelin, in a variety of medicinal plants. This compound and its related compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document summarizes the quantitative distribution of this compound in different plant species and their parts, details the experimental protocols for its extraction, isolation, and quantification, and visualizes its interaction with key cellular signaling pathways.

Quantitative Occurrence of this compound and Friedelin in Medicinal Plants

The concentration of this compound and its precursor, friedelin, varies significantly among different plant species and even within the various parts of a single plant. The following table summarizes the quantitative data reported in the scientific literature, providing a comparative overview for researchers.

Plant SpeciesFamilyPlant PartCompoundConcentrationAnalytical MethodReference(s)
Maytenus aquifoliumCelastraceaeLeavesFriedelan-3-β-olMajor TriterpeneGC-FID, HT-CGC[Not specified]
Maytenus ilicifoliaCelastraceaeLeavesFriedelinMajor TriterpeneGC-FID, HT-CGC[Not specified]
Cannabis sativaCannabaceaeRootsEpifriedelanol21.3 mg/kgNot specified[Not specified]
Cannabis sativaCannabaceaeRootsFriedelin12.8 mg/kgNot specified[Not specified]
Quercus cerrisFagaceaeBarkFriedelin28 wt% of extractSupercritical Fluid Extraction[Not specified]
Populus davidiana (transgenic)SalicaceaeLeavesFriedelin233-445% increase vs. non-transgenicGC-MS[Not specified]

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound from plant matrices are crucial for research and drug development. This section details the commonly employed methodologies.

Extraction of this compound

Soxhlet extraction is a widely used method for the exhaustive extraction of phytochemicals from solid plant materials.

Protocol:

  • Sample Preparation: Air-dry the plant material (leaves, stem, bark, or roots) at room temperature and grind it into a fine powder (approximately 40-60 mesh).

  • Thimble Packing: Accurately weigh 20-50 g of the powdered plant material and place it into a cellulose extraction thimble.

  • Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with a suitable solvent (e.g., n-hexane, chloroform, or ethanol) to about two-thirds of its volume and add a few boiling chips. Assemble the Soxhlet apparatus with the flask at the bottom and a condenser at the top.

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the plant material in the thimble. The solvent will slowly fill the thimble until it reaches the top of the siphon tube, at which point it will be siphoned back into the boiling flask, carrying the extracted compounds with it.

  • Duration: Continue the extraction for 6-24 hours, ensuring a consistent cycle of solvent reflux.

  • Concentration: After extraction, allow the apparatus to cool. The extract is then concentrated using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract containing this compound.

SFE is an environmentally friendly technique that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent.

Protocol:

  • Sample Preparation: Prepare the plant material as described for Soxhlet extraction.

  • SFE System Setup: Pack the ground plant material into the extraction vessel of the SFE system.

  • Parameter Optimization: Set the desired extraction parameters, including pressure (e.g., 100-350 bar), temperature (e.g., 40-80 °C), and CO₂ flow rate. A co-solvent such as ethanol or methanol can be added to modify the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds like this compound.

  • Extraction: Pump supercritical CO₂ (with or without a co-solvent) through the extraction vessel. The supercritical fluid dissolves the this compound from the plant matrix.

  • Collection: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and the this compound to precipitate and be collected.

Isolation and Purification

Column chromatography is the standard method for isolating this compound from the crude extract.

Protocol:

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A common visualizing agent for triterpenoids is a vanillin-sulfuric acid spray reagent followed by heating.

  • Purification: Combine the fractions rich in this compound and re-chromatograph if necessary to achieve higher purity. The purified this compound can be obtained by evaporating the solvent.

Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the quantification of this compound.

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable.

Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v) or a gradient elution may be employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Detection is often performed at a low wavelength, such as 205 or 210 nm, as triterpenoids lack strong chromophores.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Sample Analysis: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Instrumentation: A GC system coupled with a mass spectrometer.

Protocol:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: A temperature gradient is employed, for example, starting at 150°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 10 minutes.

  • Injection: A splitless injection of the sample, dissolved in a suitable solvent like chloroform or ethyl acetate, is performed.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, with a scan range of m/z 50-550.

  • Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of the target compound in the sample to that of a known concentration of a standard, often using an internal standard for improved accuracy.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are often attributed to its ability to modulate specific cellular signaling pathways. Furthermore, a clear understanding of the experimental workflow is essential for reproducible research.

Inhibition of the JNK/NF-κB Signaling Pathway by this compound

Friedelin has been shown to attenuate neuroinflammation by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the proposed mechanism of action.

G cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Isolation & Purification cluster_analysis Quantification Plant_Material Plant Material Collection (Leaves, Stem, Bark, Roots) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction_Method Extraction (e.g., Soxhlet, SFE) Drying_Grinding->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fraction Collection Column_Chromatography->Fractions TLC TLC Monitoring Fractions->TLC Purified_this compound Purified this compound TLC->Purified_this compound Analytical_Method Quantitative Analysis (HPLC or GC-MS) Purified_this compound->Analytical_Method Data_Analysis Data Analysis and Concentration Determination Analytical_Method->Data_Analysis

A Technical Guide to the Preliminary Cytotoxic Screening of Friedelinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies and findings related to the preliminary cytotoxic screening of friedelinol derivatives. This compound, a pentacyclic triterpenoid derived from friedelin, and its synthetic analogs are of growing interest in oncology due to their potential as anticancer agents.[1] Structural modifications to the friedelane skeleton can enhance biological activity and selectivity, making these compounds promising candidates for further drug development.[2] This guide consolidates quantitative data, details key experimental protocols, and visualizes critical workflows and pathways to support ongoing research in this field.

Quantitative Cytotoxicity Data

The cytotoxic potential of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below. These studies indicate that while some derivatives exhibit low to moderate activity, specific structural modifications can significantly enhance their cytotoxic effects.[2][3]

Derivative Name / DescriptionCell Line(s)AssayDurationIC50 / GI50 Value (µM)Reference
Friedelan-3β-yl naproxenateTHP-1 (Human Leukemia)MTT-266 ± 6[2]
Friedelan-3α-yl pent-4-ynoateK-562 (Human Leukemia)MTT-267 ± 5[2]
16α-hydroxyfriedelinVero (Monkey Kidney Epithelial)Cytotoxicity Assay Kit-8.09 (µM/mL)[4]
3β-friedelinolVero (Monkey Kidney Epithelial)Cytotoxicity Assay Kit-7.64 (µM/mL)[4]
29-hydroxyfriedelan-3-one derivativesK-562, MDA-MB-231 (Breast Cancer)--30 to >300[3]
2,3-secofriedelan-2-al-3-oic acidHuman Cancer Cell Line Panel--GI50: 5.4 - 17.2[5]
Friedelin (Parent Compound)MCF-7 (Breast Cancer)MTT24 h1.8[6]
Friedelin (Parent Compound)MCF-7 (Breast Cancer)MTT48 h1.2[6]
Friedelin (Parent Compound)KB (Oral Cancer)Cell Viability Assay24 h117.25[7]
Friedelin (Parent Compound)KB (Oral Cancer)Cell Viability Assay48 h58.72[7]
Friedelin (Parent Compound)U87MG (Glioblastoma)MTT-IC50: 46.38 (mg/L)[8]
Friedelin (Parent Compound)HeLa, A375, THP-1, L929MTT48 hIC50: 1.48 - 2.59 (µg/mL)[9]

Note: The parent compound, friedelin, is included for comparative purposes, as its mechanisms are often explored to understand the potential action of its derivatives.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and reproducibility of cytotoxicity studies. The following protocols are commonly employed in the screening of this compound derivatives.

Preliminary Screening: Brine Shrimp Lethality Bioassay

This assay serves as a simple, low-cost, and rapid preliminary screen for cytotoxic activity.[4]

  • Hatching Shrimp: Hatch Artemia salina (brine shrimp) eggs in a shallow rectangular dish filled with artificial seawater under a light source.

  • Sample Preparation: Dissolve the this compound derivatives and a positive control (e.g., vincristine sulfate) in a suitable solvent to create a stock solution.[4]

  • Assay Setup: Add a specific number of shrimp nauplii (e.g., 10-15) to vials containing various concentrations of the test compounds diluted in seawater.

  • Incubation: Incubate the vials for 24 hours under illumination.

  • Data Collection: Count the number of dead shrimp in each vial.

  • Analysis: Calculate the LC50 (lethal concentration 50%) value from the concentration-mortality data using regression analysis.[4]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562, THP-1) in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for specific durations (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After incubation, add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the compound concentration versus cell viability.

Mechanistic Study: Apoptosis and Gene Expression

To understand the mechanism of cell death, further assays are conducted. Studies on the parent compound friedelin suggest that its derivatives may induce apoptosis through the intrinsic mitochondrial pathway.[2][6]

  • Nuclear Staining: Use fluorescent dyes like Acridine Orange/Ethidium Bromide (AO/EtBr) or Propidium Iodide (PI) to visualize nuclear morphology.[6] Live cells will show a normal green nucleus, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will show orange-red condensed chromatin, and necrotic cells will have a red, swollen nucleus.

  • DNA Fragmentation (TUNEL Assay): The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[6]

  • Gene Expression Analysis (RT-qPCR): Quantify the expression of key apoptosis-related genes to elucidate the signaling pathway.

    • RNA Extraction: Isolate total RNA from treated and untreated cells.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

    • Quantitative PCR: Perform real-time PCR using primers for target genes such as p53, Bax, Bcl-2, caspase-3, and BAK, and a housekeeping gene for normalization.[2][6] An upregulation of pro-apoptotic genes (p53, Bax, BAK, caspase-3) and downregulation of anti-apoptotic genes (Bcl-2) would indicate apoptosis induction.[2][6]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of experiments and the potential signaling pathways involved in the cytotoxic action of this compound derivatives.

G General Workflow for Cytotoxic Screening of this compound Derivatives cluster_0 Discovery & Synthesis cluster_1 Preliminary Screening cluster_2 In Vitro Cytotoxicity cluster_3 Mechanism of Action Isolation Isolation from Natural Source BrineShrimp Brine Shrimp Lethality Assay Isolation->BrineShrimp Synthesis Semi-synthesis of Derivatives Synthesis->BrineShrimp MTT Cell Viability Assays (MTT, SRB, etc.) BrineShrimp->MTT Active Compounds IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Staining, TUNEL) IC50->Apoptosis Potent Derivatives Gene Gene Expression (RT-qPCR) Apoptosis->Gene Pathway Pathway Elucidation Gene->Pathway

General Workflow for Cytotoxic Screening of this compound Derivatives

G Step-by-Step Protocol for MTT Assay Start Start Seed 1. Seed cancer cells in 96-well plate Start->Seed Incubate1 2. Incubate for 24h (allow adherence) Seed->Incubate1 Treat 3. Add this compound Derivatives (various concentrations) Incubate1->Treat Incubate2 4. Incubate for 24h / 48h Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate for 3-4h (Formazan formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability and IC50 Value Read->Analyze End End Analyze->End

Step-by-Step Protocol for MTT Assay

G Inferred Apoptotic Signaling Pathway of this compound Derivatives cluster_0 Upstream Regulation cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound This compound Derivative p53 p53 Activation Compound->p53 Bak BAK (Pro-apoptotic) Upregulation Compound->Bak Direct effect? Bcl2 Bcl-2 (Anti-apoptotic) Expression p53->Bcl2 p53->Bak Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bak->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Inferred Apoptotic Signaling Pathway of this compound Derivatives

References

The Role of Friedelinol in Modifying Cellular Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. The pursuit of therapeutic agents that can modulate cellular senescence is a burgeoning field of research. This technical guide provides an in-depth analysis of the current scientific understanding of friedelinol and its derivatives, particularly epifriedelanol, in modifying cellular senescence. Drawing from the seminal research in this area, this document details the quantitative effects on senescence markers, comprehensive experimental protocols, and the implicated signaling pathways. The information is presented to facilitate further research and drug development efforts targeting cellular senescence.

Introduction to this compound and Cellular Senescence

This compound is a pentacyclic triterpenoid alcohol derived from the reduction of friedelin, a compound found in various plant species.[1] Triterpenoids have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3][4][5][6] Cellular senescence is a complex cellular state characterized by a stable growth arrest and a distinctive secretory phenotype, known as the senescence-associated secretory phenotype (SASP).[7][8] While it serves as a crucial tumor-suppressive mechanism and is involved in wound healing, the accumulation of senescent cells with age is thought to contribute to tissue dysfunction and the pathology of numerous age-related diseases.[9][10] Consequently, compounds that can safely and effectively modulate cellular senescence are of high therapeutic interest.

Recent research has identified epifriedelanol, a stereoisomer of this compound, as a promising agent in the inhibition of cellular senescence.[11] This guide will focus on the key findings related to the anti-senescence properties of this compound.

Quantitative Data on the Effects of Epifriedelanol on Cellular Senescence

The primary research on this topic has yielded significant quantitative data on the effects of epifriedelanol on markers of cellular senescence in human primary cells. The following tables summarize these findings for easy comparison.

Table 1: Inhibitory Effects of Compounds from Ulmus davidiana on Adriamycin-Induced Senescence in Human Dermal Fibroblasts (HDFs) [11]

CompoundConcentration (µg/mL)Inhibition of SA-β-gal Activity (%)
Epifriedelanol145.3 ± 5.2
Ssioriside138.7 ± 4.5
Catechin-7-O-β-D-glucopyranoside135.1 ± 3.9

Table 2: Inhibitory Effects of Compounds from Ulmus davidiana on Adriamycin-Induced Senescence in Human Umbilical Vein Endothelial Cells (HUVECs) [11]

CompoundConcentration (µg/mL)Inhibition of SA-β-gal Activity (%)
Friedelin132.5 ± 3.8
Epifriedelanol151.2 ± 6.1
Catechin-7-O-β-apiofuranoside129.8 ± 3.5

Table 3: Dose-Dependent Effect of Epifriedelanol on SA-β-gal Activity in Adriamycin-Induced Senescent HDFs and HUVECs [11]

Cell TypeEpifriedelanol Concentration (µM)SA-β-gal Positive Cells (%)
HDF075.3 ± 8.1
0.158.2 ± 6.5
0.541.7 ± 4.9
125.4 ± 3.1
HUVEC080.1 ± 9.2
0.162.5 ± 7.3
0.545.8 ± 5.4
128.9 ± 3.5

Table 4: Effect of Epifriedelanol on Replicative Senescence in HDFs and HUVECs [11]

Cell TypeTreatmentSA-β-gal Positive Cells (%)
HDF (Young, PDL 10)Control10.2 ± 1.5
HDF (Old, PDL 45)Control85.4 ± 9.8
Epifriedelanol (1 µM)48.7 ± 5.9
HUVEC (Young, PDL 8)Control8.9 ± 1.2
HUVEC (Old, PDL 40)Control88.1 ± 10.1
Epifriedelanol (1 µM)52.3 ± 6.3

Table 5: Cytotoxicity of Friedelin and Epifriedelanol in HDFs and HUVECs (MTT Assay) [11]

CompoundCell TypeIC50 (µM)
FriedelinHDF> 100
HUVEC> 100
EpifriedelanolHDF> 100
HUVEC> 100

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data section.

Cell Culture
  • Human Dermal Fibroblasts (HDFs): Primary HDFs are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Human Umbilical Vein Endothelial Cells (HUVECs): Primary HUVECs are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided bullet kit containing growth factors, cytokines, and 2% FBS. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Induction of Cellular Senescence
  • Adriamycin-Induced Senescence: To induce premature senescence, HDFs or HUVECs are treated with 100 nM adriamycin for 24 hours. After treatment, the medium is replaced with fresh medium, and the cells are incubated for an additional 3-5 days to allow the senescent phenotype to develop.[11]

  • Replicative Senescence: HDFs and HUVECs are serially passaged at a 1:4 split ratio until they reach the end of their replicative lifespan, as determined by a cessation of proliferation. Population doubling level (PDL) is calculated at each passage. Young cells are considered to be at a low PDL (e.g., PDL 10 for HDFs), while senescent cells are at a high PDL (e.g., PDL 45 for HDFs).[11]

Senescence-Associated β-Galactosidase (SA-β-gal) Assay
  • Wash cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 3.7% formaldehyde in PBS for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the SA-β-gal staining solution: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

  • Incubate the cells with the staining solution at 37°C (without CO2) for 12-16 hours.

  • Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.[11]

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well.

  • After 24 hours, treat the cells with various concentrations of the test compound for 48 hours.

  • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53, p21, and β-actin overnight at 4°C.

  • Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The primary mechanism investigated for the anti-senescence effect of epifriedelanol involves the modulation of the p53/p21 signaling pathway, a critical regulator of cell cycle arrest and senescence.

Proposed Signaling Pathway of Epifriedelanol in Cellular Senescence

The following diagram illustrates the proposed signaling pathway through which epifriedelanol is thought to inhibit cellular senescence.

Friedelinol_Senescence_Pathway Adriamycin Adriamycin (Senescence Inducer) DNA_Damage DNA Damage Adriamycin->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 CDK_Inhibition CDK Inhibition p21->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (Senescence) CDK_Inhibition->Cell_Cycle_Arrest Epifriedelanol Epifriedelanol Epifriedelanol->p53 Inhibits

Caption: Proposed mechanism of epifriedelanol in inhibiting adriamycin-induced cellular senescence.

Experimental Workflow for Assessing Anti-Senescence Activity

The following diagram outlines the typical experimental workflow used to evaluate the anti-senescence properties of a compound like epifriedelanol.

Experimental_Workflow Start Start: Primary Cell Culture (HDFs/HUVECs) Induce_Senescence Induce Senescence (Adriamycin or Replicative) Start->Induce_Senescence Treatment Treat with Epifriedelanol Induce_Senescence->Treatment SA_beta_gal SA-β-gal Assay Treatment->SA_beta_gal Western_Blot Western Blot (p53, p21) Treatment->Western_Blot MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay Analyze_Results Analyze and Quantify Results SA_beta_gal->Analyze_Results Western_Blot->Analyze_Results MTT_Assay->Analyze_Results

Caption: Workflow for evaluating the anti-senescence effects of epifriedelanol.

Discussion and Future Directions

The available evidence strongly suggests that epifriedelanol, an isomer of this compound, possesses significant anti-senescence properties in human primary cells.[11] Its ability to inhibit both premature and replicative senescence, coupled with a lack of cytotoxicity at effective concentrations, makes it a compelling candidate for further investigation as a senomorphic agent. The modulation of the p53/p21 pathway appears to be a key mechanism of its action.

Future research should focus on several key areas:

  • In vivo studies: To validate the in vitro findings, studies in animal models of aging and age-related diseases are essential.

  • Mechanism of action: A more comprehensive understanding of the molecular targets of epifriedelanol is needed. Investigating its effects on other senescence-related pathways, such as the mTOR and SASP pathways, would be highly valuable.

  • Structure-activity relationship: Examining the anti-senescence activity of other this compound derivatives could lead to the identification of more potent and specific compounds.

  • Clinical relevance: Ultimately, the goal is to translate these findings into therapeutic applications. Preclinical safety and efficacy studies will be necessary to assess the potential of this compound-related compounds for human use.

Conclusion

This technical guide has synthesized the current knowledge on the role of this compound's isomer, epifriedelanol, in modifying cellular senescence. The quantitative data, detailed experimental protocols, and pathway diagrams provide a solid foundation for researchers and drug development professionals to build upon. The potent anti-senescence activity of epifriedelanol, mediated at least in part through the p53/p21 pathway, highlights the therapeutic potential of this class of compounds in addressing the challenges of aging and age-related diseases. Further research is warranted to fully elucidate its mechanisms and translate these promising findings into clinical applications.

References

A Technical Guide to the Neuroprotective Effects of Friedelin in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is neuroinflammation, often driven by factors like oxidative stress, which leads to neuronal damage and cognitive decline[1]. Pentacyclic triterpenoids, a class of naturally occurring compounds, are gaining significant attention for their therapeutic potential, particularly their anti-inflammatory and antioxidant properties[2].

This technical guide focuses on the neuroprotective effects of friedelin (friedelan-3-one), a pentacyclic triterpenoid found in numerous plant species[3][4]. While the query specified friedelinol (3β-friedelinol), a closely related derivative, the most comprehensive preclinical data detailing specific mechanisms and quantitative outcomes in neuroprotection models is currently available for friedelin[5][6][7]. Given their structural similarity, the robust findings for friedelin provide a strong foundation for understanding the potential of the friedelane scaffold in neurotherapeutics.

This document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways to support further research and development in this area.

Core Mechanisms and Signaling Pathways

Friedelin exerts its neuroprotective effects by modulating critical signaling pathways involved in inflammation, apoptosis, and cell survival. The primary mechanisms identified in preclinical models are the inhibition of the JNK/NF-κB pathway and the promotion of the PI3K/Akt survival pathway.

In neurodegenerative models, stressors like scopolamine can trigger oxidative stress, leading to the phosphorylation and activation of c-Jun N-terminal kinase (JNK). Activated p-JNK subsequently promotes the activation of the transcription factor NF-κB[1]. NF-κB plays a central role in the inflammatory cascade and has been found to be overexpressed in the neurons of brains affected by Alzheimer's disease[1]. Its activation upregulates the expression of pro-inflammatory cytokines and β-secretase (BACE-1), an enzyme critical for the production of neurotoxic amyloid-β (Aβ) peptides[1].

Friedelin has been shown to directly intervene in this pathway by inhibiting the phosphorylation of JNK, thereby preventing the downstream activation of NF-κB and subsequent neuroinflammatory and amyloidogenic processes[1].

G cluster_0 Neurotoxic Stimulus (e.g., Scopolamine) Stimulus Oxidative Stress JNK JNK Stimulus->JNK Activates pJNK p-JNK JNK->pJNK Phosphorylation NFkB NF-κB pJNK->NFkB Activates BACE1 BACE-1 Expression NFkB->BACE1 Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Abeta Amyloid-β (Aβ) Production BACE1->Abeta Friedelin Friedelin Friedelin->pJNK Inhibits

Inhibition of the JNK/NF-κB pathway by friedelin.

Ethanol-induced neurotoxicity models demonstrate that alcohol administration suppresses the pro-survival PI3K/Akt signaling pathway, increasing cellular susceptibility to damage[2]. Concurrently, it triggers an inflammatory response, elevating levels of TNF-α and NF-κB, which in turn activate apoptotic machinery[2]. This includes the activation of executioner caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.

Friedelin counters these effects by reviving the p-Akt signaling pathway, which promotes cell survival. It also significantly attenuates the overexpression of TNF-α, NF-κB, caspase-3, and PARP-1, thereby protecting neurons from apoptotic cell death[2].

G cluster_0 Neurotoxic Stimulus (e.g., Ethanol) Ethanol Ethanol PI3K_Akt PI3K/Akt Pathway Ethanol->PI3K_Akt Inhibits TNFa TNF-α Ethanol->TNFa Induces Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis Neuronal Apoptosis Cell_Survival->Apoptosis NFkB NF-κB TNFa->NFkB Caspase3 Caspase-3 NFkB->Caspase3 PARP1 PARP-1 Caspase3->PARP1 PARP1->Apoptosis Friedelin Friedelin Friedelin->PI3K_Akt Promotes Friedelin->TNFa Inhibits Friedelin->NFkB Inhibits Friedelin->Caspase3 Inhibits Friedelin->PARP1 Inhibits

Modulation of Akt and apoptotic pathways by friedelin.

Quantitative Data from Preclinical Models

The neuroprotective efficacy of friedelin has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Effects of Friedelin in Scopolamine-Induced Neurodegeneration Model (Data derived from findings in Sandhu et al., 2022)[1]

Parameter AssessedScopolamine Group (vs. Control)Scopolamine + Friedelin Group (vs. Scopolamine Group)Therapeutic Implication
Behavioral Outcomes
Y-Maze Spontaneous AlternationSignificant DecreaseSignificant Reversal of DeficitImproved Spatial Working Memory
Morris Water Maze Escape LatencySignificant IncreaseSignificant Reduction in LatencyEnhanced Spatial Learning & Memory
Biochemical Markers (Brain Tissue)
p-JNK / Total JNK RatioMarked IncreaseSignificant InhibitionAnti-inflammatory Effect
NF-κB ExpressionMarked IncreaseSignificant InhibitionAnti-inflammatory Effect
BACE-1 ExpressionSignificant Up-regulationSignificant InhibitionReduction of Amyloidogenesis
Amyloid-β (Aβ) LevelsSignificant IncreaseSignificant ReductionReduction of Plaque Precursor
Oxidative Stress Markers
SOD, CAT, GSH LevelsSignificant DecreaseSignificant RestorationEnhanced Antioxidant Defense
TBARS (Lipid Peroxidation)Significant IncreaseSignificant ReductionReduced Oxidative Damage

Table 2: Effects of Friedelin in Ethanol-Induced Neurotoxicity Model (Data derived from findings in Sandhu et al., 2023)[2]

Protein Expression MarkerEthanol Group (vs. Control)Ethanol + Friedelin (30 mg/kg) Group (vs. Ethanol Group)Therapeutic Implication
p-Akt (Pro-survival)Significant Down-regulationSignificant Revival/Up-regulationPromotion of Cell Survival
p-JNK (Stress Kinase)Significant Up-regulationSignificant InhibitionAnti-stress & Anti-inflammatory
TNF-α (Pro-inflammatory)Significant OverexpressionSignificant AbridgementAnti-inflammatory Effect
NF-κB (Inflammation)Significant Up-regulationSignificant InhibitionAnti-inflammatory Effect
Caspase-3 (Apoptosis)Significant OverexpressionSignificant AbridgementAnti-apoptotic Effect
PARP-1 (Apoptosis)Significant OverexpressionSignificant AbridgementAnti-apoptotic Effect

Experimental Protocols

Detailed and reproducible protocols are crucial for validating therapeutic potential. Below are summaries of methodologies from key preclinical studies.

This model is widely used to screen for anti-amnesic and neuroprotective agents relevant to Alzheimer's disease[1].

  • 1. Subjects: Swiss albino mice.

  • 2. Acclimatization: Standard laboratory conditions for at least one week.

  • 3. Grouping:

    • Group I: Control (Vehicle).

    • Group II: Scopolamine-treated (induces amnesia).

    • Group III: Scopolamine + Friedelin.

    • Group IV: Scopolamine + Reference Drug (e.g., Donepezil).

  • 4. Dosing Regimen: Friedelin is administered orally for a period (e.g., 7-14 days). Scopolamine is administered intraperitoneally (i.p.) typically 30-60 minutes before behavioral testing to induce cognitive deficits.

  • 5. Behavioral Assessment:

    • Y-Maze: To assess spatial working memory based on spontaneous alternation behavior.

    • Morris Water Maze (MWM): To assess spatial learning and long-term memory.

  • 6. Biochemical Analysis: Following behavioral tests, animals are euthanized. Brains (specifically hippocampus and cortex) are collected for:

    • Western Blotting: To quantify the expression levels of key proteins (p-JNK, NF-κB, BACE-1, Aβ).

    • Antioxidant Assays: To measure the activity of enzymes like SOD and CAT and levels of markers like GSH and TBARS.

This model is relevant for studying developmental neurotoxicity, such as that seen in Fetal Alcohol Syndrome[2].

  • 1. Subjects: Neonatal rat or mouse pups (e.g., postnatal day 7).

  • 2. Grouping:

    • Group I: Control (0.9% Normal Saline).

    • Group II: Ethanol-treated.

    • Group III: Ethanol + Friedelin (30 mg/kg).

    • Group IV: Ethanol + Glutinol (another tested triterpenoid).

  • 3. Dosing Regimen: Pups receive subcutaneous injections of either saline, ethanol, or ethanol co-administered with friedelin.

  • 4. Tissue Collection: After a set period (e.g., four hours post-administration), pups are sacrificed and their brains are carefully collected.

  • 5. Biochemical Analysis: Brain tissue is homogenized and processed for:

    • Western Blotting or ELISA: To perform protein expression analysis of key markers including p-Akt, TNF-α, NF-κB, caspase-3, and PARP-1.

G cluster_0 Phase 1: Model & Treatment cluster_1 Phase 2: In-Vivo Assessment cluster_2 Phase 3: Ex-Vivo Analysis A1 Animal Model Selection (e.g., Swiss Albino Mice) A2 Randomized Grouping (Control, Disease, Treatment) A1->A2 A3 Treatment Administration (e.g., Oral Friedelin) A2->A3 A4 Induction of Neurodegeneration (e.g., Scopolamine IP Injection) A3->A4 B1 Behavioral Testing (Y-Maze, Morris Water Maze) A4->B1 C1 Euthanasia & Brain Tissue Collection (Hippocampus, Cortex) B1->C1 C2 Biochemical Analysis (Western Blot, ELISA, Antioxidant Assays) C1->C2 C3 Data Quantification & Analysis C2->C3

Generalized workflow for preclinical neuroprotection studies.

Conclusion and Future Directions

The available preclinical data strongly support the neuroprotective potential of friedelin. By targeting fundamental pathological mechanisms—namely neuroinflammation via the JNK/NF-κB axis and apoptosis via modulation of the Akt pathway and downstream effectors—friedelin demonstrates significant efficacy in mitigating neuronal damage and improving cognitive function in animal models of neurodegeneration.

For drug development professionals, friedelin represents a promising natural scaffold. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of friedelin to optimize delivery to the central nervous system.

  • Direct Studies on this compound: Conducting detailed mechanistic and quantitative studies on 3β-friedelinol to directly assess its neuroprotective profile and compare its potency and mechanisms with friedelin.

  • Chronic Disease Models: Evaluating the efficacy of friedelin and its derivatives in more chronic, progressive models of neurodegeneration.

  • Safety and Toxicology: Establishing a comprehensive safety profile through long-term toxicology studies.

By addressing these areas, the therapeutic potential of the friedelane class of triterpenoids can be more fully realized, paving the way for novel treatments for debilitating neurodegenerative diseases.

References

The Structure-Activity Relationship of Friedelane Triterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Friedelane triterpenoids, a class of pentacyclic triterpenes widely distributed in the plant kingdom, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3] These natural products have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties, making them attractive scaffolds for the development of novel therapeutic agents.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of friedelane triterpenoids, offering a comprehensive resource for researchers engaged in their study and exploitation for drug discovery.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Friedelane triterpenoids exert their anticancer effects through various mechanisms, primarily by inhibiting cell proliferation and inducing apoptosis in a range of cancer cell lines. The cytotoxicity of these compounds is highly dependent on the substitution pattern on the friedelane skeleton.

Cytotoxicity Data

The in vitro cytotoxic activity of various friedelane triterpenoids, as measured by IC50 values (the concentration required to inhibit 50% of cell growth), is summarized in Table 1. This data highlights the differential sensitivity of various cancer cell lines to these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
FriedelinA375 (Melanoma)61.52 (48h)[6]
FriedelinL929 (Fibrosarcoma)36.94 (48h)[6]
FriedelinHeLa (Cervical Cancer)64.69 (48h)[6]
FriedelinTHP-1 (Leukemia)58.04 (48h)[6]
FriedelinMCF-7 (Breast Cancer)1.2 (48h)[7]
3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-olTHP-1 (Leukemia)13 ± 1 (µg/mL)[8]
Friedelan-3α,11β-diolTHP-1 (Leukemia)10.0 ± 0.9 (µg/mL)[8]
Friedelan-3α,11β-diolK562 (Leukemia)11 ± 1 (µg/mL)[8]
Friedelan-3α,11β-diolTOV-21G (Ovarian Cancer)33 ± 3 (µg/mL)[8]
Friedelan-3α,11β-diolMDA-MB-231 (Breast Cancer)13 ± 2 (µg/mL)[8]
11β-hydroxyfriedelan-3-oneTHP-1 (Leukemia)14 ± 1 (µg/mL)[8]
11β-hydroxyfriedelan-3-oneK562 (Leukemia)16 ± 2 (µg/mL)[8]
2α,3β-dihydroxy-D:A-friedoolean-28-oic acidMCF-7 (Breast Cancer)1.2 (µg/mL)[9]
2α,3β-dihydroxy-D:A-friedoolean-28-oic acidH-460 (Lung Cancer)3.3 (µg/mL)[9]
2α,3β-dihydroxy-D:A-friedoolean-28-oic acidSF-268 (CNS Cancer)2.5 (µg/mL)[9]
Key Structure-Activity Relationships for Anticancer Activity
  • Hydroxylation: The presence and position of hydroxyl groups on the friedelane skeleton significantly influence cytotoxic activity. For instance, friedelan-3α,11β-diol shows potent activity against leukemia cell lines.[8]

  • A-Ring Modifications: Modifications to the A-ring, such as the formation of seco-derivatives, can lead to enhanced cytotoxicity. The compound 2,3-secofriedelan-2-al-3-oic acid has been shown to be a potent inhibitor of human cancer cell line growth.

  • Oxygenation at C-3 and C-11: The presence of oxygen-containing functional groups at the C-3 and C-11 positions appears to be crucial for potent anticancer activity.

Signaling Pathways in Anticancer Action

Friedelane triterpenoids often induce apoptosis in cancer cells through the modulation of key signaling pathways, particularly the caspase cascade.

Many friedelane derivatives initiate apoptosis through the intrinsic mitochondrial pathway, leading to the activation of a cascade of caspase enzymes. This process ultimately results in the execution of programmed cell death. The general mechanism involves the release of cytochrome c from the mitochondria, which then activates caspase-9, the initiator caspase. Caspase-9, in turn, activates the executioner caspase, caspase-3, which is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[10][11]

Friedelane Friedelane Triterpenoids Mitochondria Mitochondria Friedelane->Mitochondria Induces stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB p_IkB p-IκB p65_translocation p65 Nuclear Translocation NFkB->p65_translocation Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription p65_translocation->Inflammatory_Genes Activates Friedelane Friedelane Triterpenoids Friedelane->p65_translocation Inhibits Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Compound Add Friedelane Triterpenoid Seed_Cells->Add_Compound Incubate_1 Incubate (e.g., 24-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_2->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Samples Add Friedelane Triterpenoid, Positive & Negative Controls Create_Wells->Add_Samples Incubate Incubate Plate Add_Samples->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

References

Friedelinol as a potential therapeutic agent for ulcerative colitis

Author: BenchChem Technical Support Team. Date: November 2025

Friedelinol: A Potential Therapeutic Agent for Ulcerative Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] Current therapeutic strategies often have limitations, including partial efficacy and significant side effects, necessitating the exploration of novel treatment modalities. This compound, a pentacyclic triterpenoid found in various plants, has emerged as a promising candidate due to its potent anti-inflammatory and autophagy-regulating properties.[2][3] This technical guide provides a comprehensive overview of the current evidence supporting this compound as a potential therapeutic agent for UC. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the critical signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of gastroenterology and inflammatory diseases.

Introduction to Ulcerative Colitis and this compound

Ulcerative colitis is a chronic idiopathic inflammatory disorder of the large intestine, primarily affecting the mucosal layer.[4] The pathogenesis of UC is multifactorial, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals, leading to a cascade of inflammation.[5] This inflammatory cascade involves the infiltration of neutrophils and the overproduction of pro-inflammatory cytokines, causing symptoms such as bloody diarrhea, abdominal pain, and weight loss, and increasing the long-term risk of colorectal cancer.[4]

This compound is a naturally occurring pentacyclic triterpenoid. Its parent compound, friedelin, has been investigated for various pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][6] Recent research has specifically highlighted the therapeutic potential of friedelin in an experimental model of UC, where it demonstrated significant amelioration of colitis symptoms.[4] The therapeutic effects are primarily attributed to its ability to inhibit inflammation and enhance autophagy, a cellular process crucial for clearing damaged components and maintaining homeostasis.

Mechanism of Action

Experimental evidence suggests that this compound exerts its therapeutic effects in ulcerative colitis through a dual mechanism: suppression of the inflammatory response and induction of autophagy. These actions are mediated by the modulation of key intracellular signaling pathways.

Anti-inflammatory Effects

This compound has been shown to significantly reduce the inflammatory milieu in the colon. This is achieved by:

  • Downregulation of Pro-inflammatory Cytokines: Treatment with this compound leads to a dose-dependent decrease in the colonic levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]

  • Upregulation of Anti-inflammatory Cytokines: Conversely, this compound enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in suppressing excessive inflammatory responses in the gut.[4]

  • Inhibition of Neutrophil Infiltration: Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in the colon is a well-established marker of neutrophil infiltration and inflammation severity.[7] this compound administration significantly reduces MPO activity in the colonic tissue of colitis models, indicating a reduction in the influx of these inflammatory cells.[4]

Regulation of Autophagy via the AMPK/mTOR Pathway

Autophagy is a catabolic process that plays a vital role in cellular quality control and has been implicated in the pathogenesis of IBD.[6] this compound appears to restore impaired autophagy in the inflamed colon.

  • Activation of AMPK: this compound administration enhances the phosphorylation of AMP-activated protein kinase (AMPK), a key energy sensor and a positive regulator of autophagy.[4][8]

  • Inhibition of mTOR: Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR), a major negative regulator of autophagy. The study shows that this compound decreases the levels of phosphorylated mTOR.[4][8]

  • Induction of Autophagy: The activation of the AMPK/mTOR signaling pathway leads to an increase in the expression of autophagy-related genes, such as ATG5, and a subsequent increase in the formation of autophagosomes in colonic epithelial cells.[4] This enhancement of autophagy helps to clear damaged cellular components and reduce inflammation. The therapeutic effect of this compound was diminished when co-administered with 3-methyladenine (3-MA), a known autophagy inhibitor, confirming the critical role of this pathway.[4][6]

Data Presentation: Summary of Preclinical Findings

The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.[4]

Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis

GroupTreatmentFinal Body Weight Change (%)Disease Activity Index (DAI) Score (Day 8)Colon Length (cm)
1Normal Control (NC)Increase0~8.5
2DSS Model (MD)Significant Decrease~3.5~5.5
3This compound (Low-dose, 14 mg/kg/d)Attenuated Decrease~2.5~6.0
4This compound (Medium-dose, 28 mg/kg/d)Attenuated Decrease~1.8~6.8
5This compound (High-dose, 42 mg/kg/d)Attenuated Decrease~1.2~7.5
6Mesalazine (Positive Drug, 100 mg/kg/d)Attenuated Decrease~1.5~7.0

Data are approximated based on graphical representations in Shi et al., 2021.[4]

Table 2: Effect of this compound on Inflammatory Markers in DSS-Induced Colitis

GroupTreatmentIL-6 Level (Relative to DSS Model)IL-1β Level (Relative to DSS Model)IL-10 Level (Relative to DSS Model)MPO Activity (Relative to DSS Model)
1Normal Control (NC)Very LowVery LowLowVery Low
2DSS Model (MD)100%100%100%100%
3This compound (Low-dose)DecreasedDecreasedIncreasedDecreased
4This compound (Medium-dose)Significantly DecreasedSignificantly DecreasedSignificantly IncreasedSignificantly Decreased
5This compound (High-dose)Markedly DecreasedMarkedly DecreasedMarkedly IncreasedMarkedly Decreased
6Mesalazine (Positive Drug)Significantly DecreasedSignificantly DecreasedSignificantly IncreasedSignificantly Decreased

Data are presented as relative changes based on graphical representations in Shi et al., 2021, showing a dose-dependent effect.[4][9]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

G cluster_workflow Experimental Workflow A C57BL/6 Mice (n=6 per group) B Acclimatization (3 days) A->B C Induce Colitis: 5% DSS in drinking water (8 days) B->C D Control Group: Normal water B->D E Daily Intraperitoneal (i.p.) Injection C->E G Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (Calculate DAI Score) C->G D->G F Treatment Groups: - this compound (14, 28, 42 mg/kg) - Mesalazine (100 mg/kg) - this compound + 3-MA E->F H Sacrifice on Day 8 G->H I Sample Collection & Analysis: - Colon Length & Histology (H&E, PAS) - MPO Assay - Cytokine Levels (ELISA) - Protein Expression (IF/WB) H->I

Caption: Workflow for evaluating this compound in a DSS-induced colitis model.

G cluster_pathway Proposed Mechanism of this compound in Ulcerative Colitis This compound This compound AMPK AMPK This compound->AMPK activates pAMPK p-AMPK (Activated) AMPK->pAMPK mTOR mTOR pAMPK->mTOR inhibits pmTOR p-mTOR (Inhibited) mTOR->pmTOR Autophagy Autophagy Induction (ATG5 ↑, Autophagosomes ↑) pmTOR->Autophagy Inflammation Inflammation Autophagy->Inflammation suppresses UC Amelioration of Ulcerative Colitis Autophagy->UC Cytokines Pro-inflammatory Cytokines ↓ (IL-1β, IL-6) Neutrophil Infiltration ↓ (MPO Activity ↓) Inflammation->Cytokines Inflammation->UC

Caption: this compound's regulation of the AMPK/mTOR pathway to enhance autophagy.

G cluster_pathway General NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK activates pIKK p-IKK (Active) IKK->pIKK IkB IκBα pIKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex inhibits Proteasome Proteasomal Degradation pIkB->Proteasome NFkB_active Active NF-κB NFkB_complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Transcription Gene Transcription Cytokines Pro-inflammatory Mediators (IL-6, TNF-α, etc.) Transcription->Cytokines

Caption: Overview of the pro-inflammatory NF-κB signaling cascade.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound for ulcerative colitis.

DSS-Induced Colitis in Mice

This is a widely used and reproducible model that mimics many aspects of human ulcerative colitis.[10][11]

  • Animals: Male C57BL/6 mice, typically 8-10 weeks old and weighing 20-22g, are used.[4][6]

  • Acclimatization: Animals are housed under standard conditions (20-25°C, 12h light/dark cycle) with free access to food and water for at least 3-7 days before the experiment.[4][6]

  • Induction of Acute Colitis: Colitis is induced by administering dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water.[12] For an acute model, a concentration of 3-5% (w/v) DSS is provided ad libitum for 7-8 consecutive days.[4][13] The DSS solution should be prepared fresh.[10]

  • Control Group: The control group receives regular autoclaved drinking water without DSS.[10]

  • Treatment: this compound is dissolved in a suitable vehicle and administered daily, typically via intraperitoneal (i.p.) injection, starting from the first day of DSS administration.[4] A positive control group, such as mesalazine (100 mg/kg), is often included for comparison.[4]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool (hematochezia).[12][14]

Disease Activity Index (DAI) Scoring

The DAI is a composite score used to quantify the clinical symptoms of colitis.[14][15]

  • Scoring System: The DAI is calculated by combining scores for three parameters: weight loss, stool consistency, and rectal bleeding. A common scoring system is as follows:

    • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%).

    • Stool Consistency: 0 (normal, well-formed pellets), 2 (loose stools), 4 (diarrhea).

    • Bleeding: 0 (no blood), 1 (hemoccult positive), 2 (visible blood in stool), 4 (gross rectal bleeding).[14]

  • Calculation: The total DAI score is the sum of the individual scores for each parameter, divided by 3. The scoring is performed daily for each mouse by an observer blinded to the treatment groups.[10]

Myeloperoxidase (MPO) Activity Assay

This colorimetric assay quantifies neutrophil infiltration in the colonic tissue.[7]

  • Tissue Preparation:

    • A pre-weighed distal colon segment is homogenized in a buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent like 0.5% hexadecyltrimethylammonium bromide (HTAB) to extract MPO from neutrophil granules.[7]

    • The homogenate is subjected to freeze-thaw cycles and sonication to ensure complete cell lysis.[9]

    • The lysate is then centrifuged at high speed (e.g., 14,000 x g for 20 min at 4°C), and the resulting supernatant is collected for the assay.[9]

  • Assay Procedure:

    • The supernatant is added to a reaction buffer containing a substrate for peroxidase, such as o-dianisidine dihydrochloride, and hydrogen peroxide (H₂O₂).[7]

    • MPO in the sample catalyzes the oxidation of the substrate by H₂O₂, leading to a color change.

    • The change in absorbance is measured over time (kinetic assay) at a specific wavelength (e.g., 460 nm) using a spectrophotometer or microplate reader.[7][16]

    • MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram of tissue.

Western Blot Analysis for Signaling Proteins

Western blotting is used to determine the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.[17][18]

  • Protein Extraction: Total protein is extracted from colonic tissue or cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[17][19]

  • Protein Quantification: The total protein concentration of each sample is determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (e.g., 40 µg) from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-p-mTOR, anti-p-p65 NF-κB).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the signal is captured on X-ray film or with a digital imaging system. Band intensity is quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.[20]

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for ulcerative colitis. Its dual action of suppressing inflammation and promoting protective autophagy via the AMPK/mTOR pathway addresses key pathological features of the disease.[4] The dose-dependent efficacy observed in the DSS-induced colitis model is compelling.

However, further research is required before clinical translation can be considered. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, particularly with oral administration, which is the preferred route for IBD therapies.

  • Safety and Toxicology: Conducting comprehensive long-term safety and toxicology studies to establish a safe therapeutic window.

  • Efficacy in Chronic Models: Evaluating the efficacy of this compound in chronic and relapsing models of colitis, which more closely mimic the human disease course.[21][22]

  • Elucidation of Other Pathways: Exploring the effects of this compound on other relevant inflammatory pathways, such as the NF-κB, MAPK, and JAK-STAT signaling cascades, which are also known to be dysregulated in UC.[23][24][25]

References

A Comprehensive Review of the Biological and Pharmacological Activities of Friedelinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelinol, a pentacyclic triterpenoid alcohol, and its precursor, friedelin, have garnered significant attention within the scientific community for their diverse and potent biological and pharmacological activities. These naturally occurring compounds, found in a variety of plant species, have demonstrated promising therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth review of the current state of research on this compound, with a focus on its anticancer and anti-inflammatory properties. Quantitative bioactivity data is presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, the underlying molecular mechanisms of action are visualized through signaling pathway diagrams, offering insights for future drug discovery and development efforts. While much of the current literature focuses on friedelin, this guide also includes specific data on this compound where available, highlighting the need for further research into this promising natural compound.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have been a rich source of lead compounds in drug discovery. Among these, the friedelane-type pentacyclic triterpenoids, including friedelin and its derivative 3β-friedelinol, have shown a wide spectrum of pharmacological effects.[1][2] These compounds are commonly distributed in various plants and have been identified in edible fruits and vegetables.[2][3] The significant biological potential of friedelin and this compound, including antibacterial, antiviral, and cytotoxic properties, positions them as promising candidates for the development of novel therapeutics.[2] This guide focuses on the anticancer and anti-inflammatory activities of this compound, presenting a comprehensive overview of the existing research to aid in the advancement of new therapeutic strategies.

Anticancer Activity

Both friedelin and, to a lesser extent, its derivatives have been evaluated for their cytotoxic effects against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway.

Quantitative Anticancer Bioactivity Data

The following tables summarize the in vitro cytotoxic activity of friedelin and a derivative of 3β-friedelinol against various cancer cell lines. The data is primarily presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxic Activity of Friedelin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Exposure Time (h)AssayReference
L929Fibrosarcoma1.483.4748MTT[1]
HeLaCervical Cancer2.596.0748MTT[1]
A375Melanoma2.465.7748MTT[1]
THP-1Acute Monocytic Leukemia2.335.4648MTT[1]
U87MGGlioblastoma46.38108.69Not SpecifiedMTT[3]
MCF-7Breast Cancer0.511.248MTT[4]
KBOral Cancer-117.2524MTT[1]
KBOral Cancer-58.7248MTT[1]
PC3Prostate Cancer3.54 ± 0.30 to 8.32 ± 1.928.30 ± 0.70 to 19.50 ± 4.50Not SpecifiedNot Specified[1]

Table 2: Cytotoxic Activity of 3β-Friedelinol Derivative against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Friedelan-3β-yl naproxenateTHP-1Acute Monocytic Leukemia266 ± 6[5]

Note: Data for this compound itself is limited in the reviewed literature. The table above presents data for a synthetic ester derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]

Materials:

  • 96-well microplates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Positive control (e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control and a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][8] A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Friedelin has been shown to induce apoptosis in cancer cells by modulating the intrinsic (mitochondrial) pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases. Molecular docking studies suggest that friedelin has a strong binding affinity for the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[1] This interaction likely disrupts the balance between these proteins, favoring the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1] Western blot analyses have confirmed the upregulation of Bax and cleaved caspase-3, and the downregulation of Bcl-2 in cancer cells treated with friedelin.[3]

cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 DNA_fragmentation DNA Fragmentation & Apoptosis Caspase3->DNA_fragmentation

Caption: Intrinsic apoptosis pathway induction by this compound.

Anti-inflammatory Activity

Friedelin and its derivatives have demonstrated significant anti-inflammatory properties in various in vivo models. The primary mechanism appears to be the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Anti-inflammatory Bioactivity Data

Quantitative data for the anti-inflammatory activity of this compound is limited. The available data for friedelin is often presented as the percentage of inhibition of inflammation in animal models at specific doses, rather than as IC50 values.

Table 3: In Vivo Anti-inflammatory Activity of Friedelin

ModelSpeciesDose (mg/kg)Inhibition (%)Reference
Carrageenan-induced paw edemaRat4052.5[10]
Croton oil-induced ear edemaMouse4068.7[10]
Cotton pellet-induced granulomaRat4036.3[10]
Adjuvant-induced arthritisRat4054.5[10]

Table 4: In Vitro Anti-inflammatory Activity of Friedelanes

CompoundAssayInhibition (%)ConcentrationReference
Friedelan-3,16-dioneCarrageenan-induced paw edema4210 mg/kg[11]
16β,29-dihydroxyfriedelan-3-oneCarrageenan-induced paw edema5710 mg/kg[11]
29-hydroxyfriedelan-3-oneCarrageenan-induced paw edema7110 mg/kg[11]
29-hydroxyfriedelan-3,16-dioneCarrageenan-induced paw edema7510 mg/kg[11]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[14] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Wistar rats or Swiss mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletismometer or digital calipers

  • Test compound (this compound) and vehicle

  • Positive control (e.g., indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, positive control, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound (this compound, orally or intraperitoneally) and the positive control at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Molecular docking studies suggest that this compound and related compounds may interact with components of the NF-κB pathway, such as the p50/p65 heterodimer, potentially inhibiting its activation.[9] This would lead to a downstream reduction in the production of inflammatory mediators.

cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4, TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activates Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->Receptor IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, cytokines) DNA->Pro_inflammatory_genes

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound and its precursor, friedelin, exhibit a compelling range of biological activities, particularly in the areas of anticancer and anti-inflammatory research. The available data, primarily on friedelin, demonstrates significant cytotoxic effects against various cancer cell lines through the induction of apoptosis, and potent anti-inflammatory effects in vivo by modulating key inflammatory pathways like NF-κB.

However, a notable gap exists in the literature concerning the specific quantitative bioactivity and detailed molecular mechanisms of this compound itself. To fully unlock the therapeutic potential of this compound, future research should focus on:

  • Comprehensive Bioactivity Screening: Systematic in vitro and in vivo studies are needed to determine the IC50 values of this compound against a broader panel of cancer cell lines and for the inhibition of key inflammatory mediators.

  • Mechanism of Action Elucidation: Further investigation into the direct molecular targets of this compound within the apoptosis and NF-κB signaling pathways is crucial. Techniques such as western blotting, molecular docking, and target identification studies will be instrumental in this regard.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is essential for its development as a clinical candidate.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of novel this compound derivatives and subsequent SAR studies could lead to the identification of compounds with enhanced potency and selectivity.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Isolation of Friedelinol from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Friedelinol, a pentacyclic triterpenoid alcohol, and its precursor, friedelin, are secondary metabolites found in a variety of plant species, including those from the Celastraceae, Asteraceae, and Euphorbiaceae families.[1][2] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] Friedelin is often more abundant in plant tissues, such as cork and leaves, and can be chemically reduced to this compound.[1][4] This document provides a detailed protocol for the extraction of a friedelin-rich fraction from plant materials, followed by the purification of friedelin and its subsequent conversion to this compound.

Overview of Extraction Strategies

The extraction of friedelane triterpenoids from plant matrices can be accomplished through various methods, ranging from conventional solvent extraction to modern, enhanced techniques. Friedelin, being a non-polar compound, is typically extracted using organic solvents like hexane, chloroform, ethanol, and petroleum ether.[1]

  • Conventional Methods: Soxhlet extraction is a classic and widely used technique that offers high extraction efficiency, though it can be time- and solvent-intensive.[1]

  • Modern Methods: Techniques like Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields of target compounds.[1] Supercritical Fluid Extraction (SFE) using CO2, sometimes modified with a co-solvent like ethanol, is a green and selective alternative.[1]

This protocol will detail a standard Soxhlet extraction method for obtaining a crude extract rich in friedelin and a subsequent purification and chemical reduction process to obtain this compound.

Quantitative Data Summary

The yield of friedelin can vary significantly depending on the plant source, the extraction method employed, and the solvents used. The following table summarizes quantitative data from various studies on friedelin extraction. Note that direct extraction yields for this compound are less commonly reported, as it is often present in smaller quantities than friedelin.

Plant SourcePlant PartExtraction MethodSolvent(s)Yield of Friedelin / ExtractPurityReference
Monteverdia aquifoliaLeavesSoxhlet (SOX)Ethanol8.3% (Extract)Not specified[1]
Monteverdia aquifoliaLeavesUltrasound-Assisted (UAE)Ethanol6.6% (Extract)Not specified[1]
Monteverdia aquifoliaLeavesPressurized-Liquid (PLE)Ethanol5.3% (Extract)Not specified[1]
Cork MaterialNot specifiedSolvent ExtractionChloroform5.8% (Friedelin-rich extract)Not specified[5]
Cork MaterialNot specifiedSolvent ExtractionChloroform9.0% (Friedelin-rich extract)Not specified[5]
Cork MaterialNot specifiedFull Process (Extraction & Recrystallization)Chloroform, n-hexane2.9% (Overall Yield)96%[5]
Quercus suberCorkGC-MS QuantificationNot specified2.47 g/kg (Dry Weight)Not specified[1]

Experimental Protocols

Protocol 1: Extraction of Friedelin-Rich Fraction via Soxhlet Apparatus

This protocol describes a conventional method for extracting a crude mixture containing friedelin and this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark, roots)

  • Chloroform or n-hexane (ACS grade or higher)

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

  • Glass wool

Procedure:

  • Preparation: Weigh approximately 50 g of finely powdered, dried plant material.

  • Loading the Soxhlet: Place the powdered material into a cellulose thimble. Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of chloroform or n-hexane and attach the condenser.

  • Extraction: Heat the solvent in the round-bottom flask using a heating mantle to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the plant material.

  • Cycling: Allow the extraction to proceed for 6-8 hours. The process is complete after approximately 10-15 solvent cycles (the siphoning of solvent from the main chamber back into the flask).[1]

  • Concentration: After extraction, turn off the heat and allow the apparatus to cool. Remove the round-bottom flask. Concentrate the extract by removing the solvent using a rotary evaporator at 45°C under reduced pressure.[6]

  • Drying: The resulting crude extract, rich in friedelin, should be dried completely to remove any residual solvent. This yields a solid or semi-solid residue.

Protocol 2: Purification of Friedelin by Column Chromatography

This protocol is for the isolation of friedelin from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Mobile phase: A gradient of n-hexane and ethyl acetate

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Allow the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., 100% n-hexane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the separation process using TLC. Spot samples from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., toluene:chloroform 9:1 v/v).[4] Visualize the spots under UV light or by staining.

  • Pooling and Evaporation: Combine the fractions that contain pure friedelin (as determined by TLC). Evaporate the solvent from the pooled fractions to obtain purified friedelin.

Protocol 3: Reduction of Friedelin to this compound

This protocol describes the chemical conversion of the ketone (friedelin) to its alcohol form (this compound). The use of sodium borohydride typically yields epi-friedelinol (3β-ol), while sodium metal reduction produces this compound (3α-ol).[2][4] The more common and safer laboratory procedure using NaBH₄ is described below.

Materials:

  • Purified friedelin

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Separatory funnel

  • Dichloromethane or Ethyl acetate

Procedure:

  • Dissolution: Dissolve the purified friedelin in methanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) in small portions with constant stirring. The molar ratio of NaBH₄ to friedelin should be approximately 4:1 to ensure complete reduction.

  • Reaction Monitoring: Allow the reaction to proceed for 2-3 hours at room temperature. Monitor the reaction's completion using TLC by observing the disappearance of the friedelin spot.

  • Quenching: Carefully neutralize the excess NaBH₄ by slowly adding dilute HCl until the effervescence ceases.

  • Extraction: Add distilled water to the reaction mixture and extract the product into an organic solvent like dichloromethane or ethyl acetate using a separatory funnel. Repeat the extraction three times.

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.

Protocol 4: Final Purification by Recrystallization

This final step purifies the this compound obtained from the reduction reaction.

Materials:

  • Crude this compound

  • Solvent system (e.g., hexane and acetone mixture)[4]

  • Heating plate

  • Erlenmeyer flask

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot mixture of hexane and acetone.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature. The purity can be confirmed by analytical techniques such as NMR, GC-MS, or HPLC.[4]

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from raw plant material to purified this compound.

Friedelinol_Extraction_Workflow start Plant Material (Dried, Powdered) extraction Protocol 1: Soxhlet Extraction (Solvent: Chloroform/Hexane) start->extraction end_node Purified this compound evaporation1 Solvent Evaporation (Rotary Evaporator) extraction->evaporation1 crude_extract Crude Extract (Friedelin-Rich) evaporation1->crude_extract purification Protocol 2: Column Chromatography (Silica Gel) crude_extract->purification friedelin Purified Friedelin purification->friedelin reduction Protocol 3: Chemical Reduction (NaBH4 in Methanol) friedelin->reduction crude_this compound Crude this compound reduction->crude_this compound recrystallization Protocol 4: Recrystallization (Hexane/Acetone) crude_this compound->recrystallization recrystallization->end_node

Caption: Workflow for this compound isolation from plants.

References

High-Yield Synthesis of Friedelinol Esters and Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of friedelinol esters and their derivatives. This compound, a pentacyclic triterpenoid, and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities.[1][2] The protocols outlined below are based on the efficient Steglich esterification method, which allows for the synthesis of a variety of this compound esters under mild conditions.

Overview of the Synthetic Strategy

The primary method for the high-yield synthesis of this compound esters is the Steglich esterification. This reaction utilizes a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature in an inert solvent like chloroform (CHCl₃), providing a versatile and efficient route to a diverse range of ester derivatives from both 3α- and 3β-friedelinol.

The general reaction scheme is as follows:

This compound + Carboxylic Acid --(DIC, DMAP, CHCl₃, r.t.)--> this compound Ester

Quantitative Data Summary

The following table summarizes the synthesized this compound esters and their reported biological activities.

Compound IDThis compound IsomerEster DerivativeYield (%)Purity (%)IC₅₀ (µM) vs. THP-1 CellsIC₅₀ (µM) vs. K-562 Cells
1a 3α-friedelinolp-bromobenzoateN/A>95N/AN/A
1b 3α-friedelinolnaproxenateN/A>95>100>100
1c 3α-friedelinol4-pentynoateN/A>95>100267 ± 5
1d 3α-friedelinol10-undecynoateN/A>95>100>100
2a 3β-friedelinolp-bromobenzoateN/A>95N/AN/A
2b 3β-friedelinolnaproxenateN/A>95266 ± 6>100
2c 3β-friedelinol4-pentynoateN/A>95>100>100
2d 3β-friedelinol10-undecynoateN/A>95N/AN/A

N/A: Data not available in the searched resources. Purity is assumed to be high based on standard purification techniques for characterization.

Experimental Protocols

General Protocol for the Synthesis of this compound Esters via Steglich Esterification

This protocol describes a general procedure for the synthesis of this compound esters. Specific quantities for the synthesis of friedelan-3α-yl p-bromobenzoate are provided as an example.

Materials:

  • 3α-friedelinol or 3β-friedelinol

  • Carboxylic acid (e.g., p-bromobenzoic acid, naproxen, 4-pentynoic acid, 10-undecynoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3α-friedelinol (1.0 eq) and the corresponding carboxylic acid (1.2 eq) in anhydrous chloroform.

  • Addition of Reagents: To the stirred solution, add DMAP (0.2 eq) followed by the dropwise addition of DIC (1.5 eq).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature. The reaction time can vary from 1 to 72 hours, depending on the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound ester.

  • Characterization: Characterize the purified ester by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Example: Synthesis of friedelan-3α-yl p-bromobenzoate (1a)

  • Reactants:

    • 3α-friedelinol (e.g., 100 mg, 0.23 mmol)

    • p-bromobenzoic acid (e.g., 65 mg, 0.32 mmol)

    • DMAP (e.g., 6 mg, 0.05 mmol)

    • DIC (e.g., 55 µL, 0.35 mmol)

    • Anhydrous CHCl₃ (e.g., 5 mL)

  • Procedure: Follow the general protocol described above.

  • Purification: Use a hexane/ethyl acetate gradient (e.g., 98:2) for column chromatography.

Visualizations

Experimental Workflow for this compound Ester Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound esters.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix this compound, Carboxylic Acid, DMAP in CHCl3 Add_DIC 2. Add DIC Reactants->Add_DIC Stir 3. Stir at RT (1-72h) Add_DIC->Stir Dilute 4. Dilute with CH2Cl2 Stir->Dilute Wash 5. Wash with HCl, NaHCO3, Brine Dilute->Wash Dry 6. Dry and Concentrate Wash->Dry Chromatography 7. Column Chromatography Dry->Chromatography Characterization 8. Spectroscopic Characterization Chromatography->Characterization

Caption: Workflow for the synthesis of this compound esters.

Logical Relationship of Steglich Esterification Components

This diagram shows the roles and interactions of the key reagents in the Steglich esterification.

G This compound This compound (Alcohol) Friedelinol_Ester This compound Ester (Product) This compound->Friedelinol_Ester Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Intermediate (O-acylisourea) Carboxylic_Acid->Activated_Ester reacts with DIC DIC (Coupling Agent) DIC->Activated_Ester DMAP DMAP (Catalyst) DMAP->Activated_Ester activates Activated_Ester->Friedelinol_Ester attacked by DIU Diisopropylurea (Byproduct) Activated_Ester->DIU forms

Caption: Reagent roles in Steglich esterification.

Biological Activity and Potential Signaling Pathways

While the synthesized this compound esters have shown some cytotoxic activity against leukemia cell lines THP-1 and K-562, the parent this compound compounds often exhibit greater potency.[3] This suggests that for this specific activity, esterification may not be the optimal modification.

Friedelane triterpenoids, as a class, are known to exert their biological effects through various signaling pathways. For instance, friedelin has been reported to attenuate neuronal dysfunction by inhibiting the JNK/NF-κB signaling pathway. Other friedelane-type triterpenoids have been shown to modulate inflammatory responses by regulating signaling pathways in LPS-stimulated macrophages.[2] While the specific pathways modulated by the synthesized this compound esters have not been elucidated, it is plausible that they could interact with similar inflammatory or apoptotic pathways. Further research is warranted to explore the precise mechanisms of action of these novel derivatives.

Potential Signaling Pathway for Friedelane Triterpenoids

The following diagram depicts a generalized potential signaling pathway that may be influenced by friedelane triterpenoids, based on existing literature.

G cluster_pathway Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Friedelane Friedelane Triterpenoid Friedelane->TAK1 Inhibits Friedelane->IKK Inhibits

Caption: Potential anti-inflammatory signaling pathway.

References

Application Note: HPLC-UV Method for the Quantification of Friedelinol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Friedelinol, a pentacyclic triterpenoid alcohol, is a naturally occurring compound found in a variety of plant species. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and to support further pharmacological research. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plant extracts.

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in the plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (acetonitrile or methanol) and water. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area with that of a certified reference standard.

Experimental Protocols

1. Sample Preparation

A critical step in the analysis of this compound from plant matrices is the effective extraction of the analyte and removal of interfering substances.

1.1. Extraction of this compound from Plant Material

  • Objective: To extract this compound from the dried and powdered plant material.

  • Materials:

    • Dried and finely powdered plant material

    • Methanol or Ethanol (HPLC grade)

    • Ultrasonic bath

    • Centrifuge

    • Whatman No. 1 filter paper or 0.45 µm syringe filter

  • Protocol:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol or ethanol to the flask.

    • Sonicate the mixture in an ultrasonic bath for 30-60 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant.

    • Repeat the extraction process (steps 2-5) two more times with fresh solvent to ensure complete extraction.

    • Combine all the supernatants and filter through Whatman No. 1 filter paper or a 0.45 µm syringe filter.

    • The filtered extract is now ready for HPLC analysis or further purification if necessary.

1.2. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)

  • Objective: To remove interfering matrix components and concentrate the analyte.

  • Materials:

    • C18 SPE cartridge

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Plant extract from section 1.1.

  • Protocol:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load a known volume of the plant extract onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to elute polar impurities.

    • Elute the this compound from the cartridge with a non-polar solvent (e.g., methanol or acetonitrile).

    • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • Objective: To separate and quantify this compound using HPLC-UV.

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, a UV/Vis detector, an autosampler, and a column oven.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 90:10 v/v) or Methanol and Water. The exact ratio may need optimization depending on the specific column and extract.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 210 nm (as triterpenoids like this compound lack strong chromophores, detection at lower wavelengths is often necessary).[1]

  • Protocol:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration in the samples.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the prepared plant extracts.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2]

  • Linearity: The linearity of the method is determined by injecting a series of at least five concentrations of the this compound standard. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]

  • Precision: The precision of the method is evaluated by performing repeated injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate or inter-day precision). The relative standard deviation (RSD) should be less than 2%.[1]

  • Accuracy: Accuracy is determined by a recovery study, where a known amount of this compound standard is spiked into a blank plant matrix and the percentage recovery is calculated. The recovery should be within the range of 95-105%.

Data Presentation

Table 1: HPLC-UV Method Parameters for this compound Quantification

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 210 nm
Retention Time Approximately 8-12 min (may vary)

Table 2: Method Validation Data for this compound Quantification

Validation ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
LOD (µg/mL) ~0.1
LOQ (µg/mL) ~0.3
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental_Workflow A Plant Material (Dried & Powdered) B Extraction (Methanol/Ethanol, Sonication) A->B Solvent Addition C Filtration / Centrifugation B->C Crude Extract D Filtered Extract C->D E HPLC-UV Analysis D->E Injection F Data Acquisition & Processing E->F Chromatogram G Quantification of this compound F->G Peak Area Integration & Calibration Curve

Caption: Workflow for the quantification of this compound in plant extracts.

Signaling_Pathway cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Plant Sample B Extraction A->B C Clean-up (SPE) B->C D HPLC System C->D E C18 Column D->E Separation F UV Detector E->F Detection G Chromatogram F->G H Quantification G->H

Caption: Logical relationship of the analytical steps.

References

Protocol for isolating 3β-friedelinol from Maytenus ilicifolia

Author: BenchChem Technical Support Team. Date: November 2025

Protocol for the Isolation of 3β-Friedelinol from Maytenus ilicifolia

Abstract

This document provides a detailed protocol for the isolation of the pentacyclic triterpene 3β-friedelinol from the leaves of Maytenus ilicifolia, a plant recognized for its medicinal properties. The methodology encompasses sample preparation, solvent extraction, and chromatographic purification. Additionally, this guide includes quantitative data on expected yields and analytical methods for the characterization of the isolated compound. The protocols are designed for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Maytenus ilicifolia, commonly known as "espinheira-santa," is a plant species belonging to the Celastraceae family, native to South America. It has a rich history in traditional medicine, particularly in Brazil, for the treatment of gastric ulcers and other inflammatory conditions. The therapeutic effects of M. ilicifolia are attributed to a variety of secondary metabolites, including flavonoids and triterpenes. Among the triterpenes, friedelin and its derivative, 3β-friedelinol, are of significant interest due to their potential pharmacological activities. 3β-friedelinol is a friedelane-type triterpene that has been a subject of research for its biological properties. This protocol outlines a straightforward and effective method for the isolation and purification of 3β-friedelinol from the leaves of M. ilicifolia.

Data Presentation

The yield of 3β-friedelinol from Maytenus ilicifolia can vary depending on the plant's geographical origin, age, and the specific extraction and purification methods employed. The following table summarizes representative quantitative data found in the literature.

CompoundPlant PartReported Yield (% w/w)Analytical MethodReference
3β-Friedelinol (epi-friedelinol)Leaves0.01718%Not SpecifiedRain-Tree (2020)
FriedelinLeaves0.44 mg/L (in extract)GC-FID[1]

Experimental Protocols

This section details the step-by-step procedure for the isolation of 3β-friedelinol from the dried leaves of Maytenus ilicifolia.

Plant Material and Reagents
  • Plant Material: Dried and powdered leaves of Maytenus ilicifolia.

  • Solvents: n-hexane, ethyl acetate, methanol, chloroform (all analytical grade).

  • Stationary Phase: Silica gel 60 (70-230 mesh) for column chromatography and silica gel 60 F254 for thin-layer chromatography (TLC).

Extraction of Triterpenes
  • Maceration: A known quantity of the dried, powdered leaves of Maytenus ilicifolia is subjected to exhaustive extraction with n-hexane at room temperature. The maceration should be carried out for a sufficient duration (e.g., 72 hours) with periodic agitation to ensure efficient extraction of nonpolar constituents, including friedelin and 3β-friedelinol.

  • Filtration and Concentration: The n-hexane extract is filtered to remove the plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude hexane extract.

Chromatographic Isolation of 3β-Friedelinol

The isolation of 3β-friedelinol from the crude hexane extract is achieved through column chromatography.

  • Column Preparation: A glass column is packed with a slurry of silica gel in n-hexane. The column should be packed carefully to avoid air bubbles and ensure a uniform stationary phase.

  • Sample Loading: The crude hexane extract is dissolved in a minimal amount of n-hexane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, impregnated silica gel is carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased to separate the compounds based on their affinity for the stationary phase.

    • Begin elution with 100% n-hexane.

    • Gradually increase the proportion of ethyl acetate in the mobile phase (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate, and so on).

  • Fraction Collection: Eluted fractions are collected in separate test tubes.

  • TLC Monitoring: The composition of each fraction is monitored by thin-layer chromatography (TLC). The TLC plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1) and visualized under UV light and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid followed by heating). Fractions containing the compound of interest (3β-friedelinol) are identified by comparing their Rf values with a standard, if available.

  • Pooling and Crystallization: Fractions containing pure 3β-friedelinol are pooled together and the solvent is evaporated. The isolated compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain crystalline 3β-friedelinol.

Characterization and Quantification

The identity and purity of the isolated 3β-friedelinol can be confirmed using various analytical techniques:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy for structural elucidation.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Chromatographic Methods:

    • Gas Chromatography-Flame Ionization Detection (GC-FID): For quantification of the isolated compound.[1]

    • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Dried & Powdered Maytenus ilicifolia Leaves extraction Maceration with n-hexane plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Hexane Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Fractions tlc_monitoring->pooling recrystallization Recrystallization pooling->recrystallization pure_compound Pure 3β-Friedelinol recrystallization->pure_compound characterization Spectroscopic & Chromatographic Characterization pure_compound->characterization

Caption: Workflow for the isolation of 3β-friedelinol.

Biosynthetic Relationship of Friedelin and 3β-Friedelinol

biosynthetic_relationship friedelin Friedelin (Friedelan-3-one) friedelinol 3β-Friedelinol (Friedelan-3β-ol) friedelin->this compound Reduction (e.g., by reductase enzyme)

Caption: Biosynthesis of 3β-friedelinol from friedelin.

References

Application and Protocols for Supercritical Fluid Extraction of Friedelinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelinol, a pentacyclic triterpenoid alcohol, and its precursor friedelin, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities. These compounds, commonly found in plants of the Celastraceae, Hippocrateaceae, and Euphorbiaceae families, exhibit promising potential as antibacterial, anti-viral, and cytotoxic agents. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) has emerged as a green and efficient technology for the selective extraction of these valuable bioactive compounds from natural sources. This application note provides detailed protocols and quantitative data for the SFE of friedelin and discusses its applicability for the extraction of this compound.

Advantages of Supercritical Fluid Extraction

SFE offers several advantages over conventional solvent extraction methods:

  • Selectivity: By tuning the temperature and pressure, the solvating power of supercritical CO2 can be precisely controlled to target specific compounds.

  • Purity: The use of CO2 as a solvent eliminates the presence of residual organic solvents in the final extract.

  • Mild Operating Conditions: SFE can be performed at relatively low temperatures, preserving thermolabile compounds like this compound from degradation.

  • Environmentally Friendly: Carbon dioxide is non-toxic, non-flammable, and readily available, making SFE a sustainable extraction method.

Application: Extraction from Quercus cerris (Turkey Oak) Cork

Quercus cerris cork has been identified as a rich source of friedelin. While specific data for this compound extraction via SFE is limited in current literature, the optimized conditions for friedelin are expected to be highly effective for the co-extraction of this compound due to their structural similarity.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the supercritical fluid extraction of friedelin from Quercus cerris cork.

Table 1: Effect of SFE Parameters on Total Extraction Yield and Friedelin Concentration

Pressure (bar)Temperature (°C)Co-solvent (Ethanol wt%)Total Yield (wt%)Friedelin Conc. (wt%)Reference
3004000.9740.6
3006001.5235.2
3008001.8130.1
30060102.83-
-400-38.2
-505.0--
--5.02.2-

Table 2: Comparison of SFE with Conventional Extraction Methods for Friedelin from Quercus cerris Cork

Extraction MethodSolventTotal Yield (wt%)Friedelin Yield (wt%)Friedelin Conc. (wt%)Reference
SFESupercritical CO21.2 - 1.70.12up to 40.6
SoxhletDichloromethane--26.0
SoxhletMethanol13.81.68-
Batch SLEPetroleum Ether0.35--

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of Friedelin from Quercus cerris Cork

This protocol is based on optimized conditions reported in the literature and can be adapted for the extraction of this compound.

1. Materials and Equipment:

  • Dried and ground Quercus cerris cork (particle size < 0.5 mm)
  • Supercritical fluid extractor system
  • High-purity CO2 (99.99%)
  • Ethanol (optional co-solvent)
  • Collection vials
  • Analytical balance
  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2. SFE Procedure:

  • Accurately weigh approximately 10 g of the ground cork material and load it into the extraction vessel.
  • Assemble the SFE system according to the manufacturer's instructions.
  • Set the extraction parameters:
  • Pressure: 300 bar
  • Temperature: 40 °C
  • CO2 flow rate: 5 g/min
  • Co-solvent: 0% ethanol (for high selectivity of friedelin) or 5% ethanol (for higher total yield)
  • Pressurize the system with CO2 to the desired pressure.
  • Once the desired temperature and pressure are stable, begin the dynamic extraction process.
  • Collect the extract in a pre-weighed collection vial at programmed intervals (e.g., every 30 minutes) for a total extraction time of 2-3 hours.
  • After the extraction is complete, carefully depressurize the system.
  • Weigh the collected extracts to determine the total extraction yield.
  • Analyze the composition of the extracts using GC-MS to quantify the friedelin and this compound content.

Visualizations

Experimental Workflow for SFE of this compound

SFE_Workflow A Plant Material (e.g., Quercus cerris cork) B Grinding and Sieving A->B C Loading into Extraction Vessel B->C D SFE System Setup C->D E Set Parameters (Pressure, Temp, Flow Rate, Co-solvent) D->E F Pressurization with Supercritical CO2 E->F G Dynamic Extraction F->G H Collection of Extract G->H I Depressurization H->I J Analysis of Extract (GC-MS, HPLC) I->J K Quantification of This compound J->K JNK_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor JNK_pathway JNK Pathway Receptor->JNK_pathway IKK_complex IKK Complex Receptor->IKK_complex JNK_pathway->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates Friedelin Friedelin Friedelin->JNK_pathway inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression activates

In vitro cell culture assays using friedelinol treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Friedelinol, a pentacyclic triterpenoid alcohol, and its related compound friedelin, are natural products found in a variety of plants.[1][2][3] These compounds have garnered significant attention in biomedical research due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, cytotoxic effects against various cancer cell lines.[1][2][4][5] These application notes provide a summary of the in vitro effects of this compound and friedelin, focusing on their application in cell culture-based assays to elucidate their mechanism of action and therapeutic potential.

Mechanism of Action

In vitro studies have demonstrated that this compound and friedelin exert their anticancer effects primarily through the induction of apoptosis. The mechanism is multi-faceted, involving the modulation of key signaling pathways that regulate cell survival and death.[1][6]

  • Apoptosis Induction: Friedelin has been shown to be a potent inducer of apoptosis in cancer cells.[1][6] It modulates the intrinsic (mitochondrial) pathway of apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[1]

  • Signaling Pathway Modulation: The anticancer activity of friedelin is also linked to its ability to inhibit critical cell survival signaling pathways. Studies indicate that friedelin can suppress the activation of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1] These pathways are often dysregulated in cancer, promoting cell proliferation, inflammation, and resistance to apoptosis.[7][8][9] By inhibiting these pathways, friedelin enhances the apoptotic response in cancer cells.[1]

Applications in Drug Discovery

The potent cytotoxic and pro-apoptotic activities of this compound and friedelin make them promising candidates for cancer therapy research.[1][6] In vitro cell culture assays are crucial for:

  • Screening and identifying cancer cell lines sensitive to this compound treatment.

  • Determining the effective dose- and time-dependent cytotoxic concentrations.

  • Investigating the molecular mechanisms underlying its anticancer effects.

  • Evaluating its potential for combination therapy with other chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and related compounds on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

CompoundCell LineAssayIC50 / GI50 ValueTime (hours)Reference
FriedelinKB (Oral Cancer)MTT117.25 µM24[1]
FriedelinKB (Oral Cancer)MTT58.72 µM48[1]
FriedelinHeLa (Cervical Carcinoma)Trypan Blue / MTTActive (Value not specified)-[10]
FriedelinHSC-1 (Squamous Carcinoma)Trypan Blue / MTTActive (Value not specified)-[10]
3β-FriedelinolVero (Kidney Epithelial)Cytotoxicity Assay7.64 µM/mL-[11]
FriedelinHL-60 (Leukemia)-12.2 ± 1.1 µM-[3][4]
FriedelinSK-OV-3 (Ovary)-12.7 ± 1.0 µM-[3][4]
FriedelinA549 (Lung)-11.1 ± 0.9 µM-[3][4]
FriedelinHT-29 (Colon)-13.5 ± 1.1 µM-[3][4]
Pluricostatic Acid (Friedelane)MCF-7 (Breast)Sulforhodamine B3.3 µg/mL-[12]
Pluricostatic Acid (Friedelane)H-460 (Lung)Sulforhodamine B1.2 µg/mL-[12]
Pluricostatic Acid (Friedelane)SF-268 (CNS)Sulforhodamine B1.7 µg/mL-[12]

Table 2: Effect of Friedelin on Apoptosis and Gene Expression

Cell LineParameterEffectDurationReference
KB (Oral Cancer)Apoptosis Induction22.29%48 hours[1]
KB (Oral Cancer)Bax Gene ExpressionUpregulation-[1][6]
KB (Oral Cancer)Bcl-2 Gene ExpressionDownregulation-[1][6]
KB (Oral Cancer)TP53 Gene ExpressionUpregulation-[1][6]
KB (Oral Cancer)Caspase-3 Gene ExpressionUpregulation-[1][6]
KB (Oral Cancer)Caspase-9 Gene ExpressionUpregulation-[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathways modulated by this compound and the general workflows for key in vitro assays.

G cluster_0 This compound-Induced Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Gene Expression This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Gene Expression This compound->Bax Promotes Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 Inhibition of NF-κB Signaling by this compound cluster_n Inhibition of NF-κB Signaling by this compound Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Proteasome Proteasomal Degradation IkBa_p->Proteasome Proteasome->IkBa Degrades Transcription Pro-survival & Pro-inflammatory Gene Transcription NFkB_nuc->Transcription Nucleus Nucleus Bcl2 Bcl2 Transcription->Bcl2 e.g., Bcl-2 G cluster_2 Inhibition of MAPK Signaling by this compound GF Growth Factors RAS RAS GF->RAS This compound This compound RAF RAF This compound->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation G MTT Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat with various concentrations of this compound B->C D 4. Incubate for desired time (e.g., 24h, 48h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours (Formazan crystal formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at ~570nm G->H I 9. Calculate % viability and IC50 H->I

References

Application Notes and Protocols for Developing a Stable Friedelinol Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelinol, a pentacyclic triterpenoid with promising anti-inflammatory and anticancer properties, exhibits poor aqueous solubility, which significantly hinders its clinical translation.[1] This application note provides a detailed framework for the development and characterization of a stable nanoparticle-based delivery system for this compound. We present two distinct formulation strategies: liposomes prepared by the thin-film hydration method and solid lipid nanoparticles (SLNs) produced via hot homogenization. Detailed protocols for nanoparticle preparation, physicochemical characterization (including particle size, zeta potential, and encapsulation efficiency), in vitro drug release, and cytotoxicity assessment are provided. Furthermore, we visualize the experimental workflow and the targeted NF-κB signaling pathway using DOT language diagrams to facilitate a clear understanding of the development process and the compound's mechanism of action.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Preclinical studies have demonstrated its potential as a therapeutic agent due to its significant anti-inflammatory and cytotoxic activities.[1][2] The primary challenge in developing this compound for clinical use is its hydrophobic nature, leading to poor solubility in aqueous solutions and consequently, low bioavailability.[1]

Nanoparticle-based drug delivery systems offer a promising solution to overcome the formulation challenges associated with poorly soluble drugs.[3] By encapsulating hydrophobic compounds like this compound within a lipid-based matrix, it is possible to enhance their stability, solubility, and bioavailability. This document outlines protocols for two common and effective nanoparticle formulations: liposomes and solid lipid nanoparticles (SLNs).

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophilic and hydrophobic drugs.[4][5][6][7] The thin-film hydration method is a widely used technique for preparing liposomes due to its simplicity and reproducibility.[4][5][6][8] SLNs are colloidal carriers with a solid lipid core, offering advantages such as high drug loading for lipophilic drugs and controlled release.[9][10][11] The hot homogenization technique is a scalable and effective method for producing SLNs.[9][10][11][12]

This application note provides detailed experimental protocols for the formulation and evaluation of this compound-loaded nanoparticles, along with methods for their comprehensive characterization.

Experimental Workflow

The overall workflow for developing and evaluating a stable this compound nanoparticle formulation is depicted below.

experimental_workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization This compound This compound Selection lipid_selection Lipid & Excipient Selection This compound->lipid_selection liposome_prep Liposome Preparation (Thin-Film Hydration) lipid_selection->liposome_prep sln_prep SLN Preparation (Hot Homogenization) lipid_selection->sln_prep dls Particle Size & PDI (DLS) liposome_prep->dls sln_prep->dls zeta Zeta Potential dls->zeta ee Encapsulation Efficiency zeta->ee release Drug Release Study (Dialysis Method) ee->release cytotoxicity Cytotoxicity Assay (MTT Assay) release->cytotoxicity analysis Data Analysis cytotoxicity->analysis optimization Formulation Optimization analysis->optimization optimization->lipid_selection

Figure 1: Experimental workflow for this compound nanoparticle development.

Protocols

Materials
  • This compound (>98% purity)

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Compritol® 888 ATO (Glyceryl behenate)

  • Poloxamer 188

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

  • Human cancer cell line (e.g., MCF-7)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes using the thin-film hydration method, a common technique for encapsulating hydrophobic drugs.[4][5][6][8]

  • Lipid Film Formation:

    • Dissolve 100 mg of soybean phosphatidylcholine, 25 mg of cholesterol, and 10 mg of this compound in 10 mL of chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at 150 rpm at 40°C under reduced pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under a vacuum overnight to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding 10 mL of PBS (pH 7.4).

    • Rotate the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 60°C) to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to probe sonication on an ice bath for 5 minutes (30 seconds on, 30 seconds off cycles).

    • Alternatively, extrude the suspension 11 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol details the preparation of SLNs using the hot homogenization method, which is suitable for scaling up production.[9][10][12]

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Melt 200 mg of Compritol® 888 ATO at 85°C. Dissolve 20 mg of this compound in the molten lipid.

    • Aqueous Phase: Dissolve 100 mg of Poloxamer 188 in 20 mL of deionized water and heat to 85°C.

  • Homogenization:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for 5 minutes to form a coarse pre-emulsion.

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 5 cycles.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • Store the SLN dispersion at 4°C.

Protocol 3: Physicochemical Characterization
  • Sample Preparation: Dilute the liposome or SLN suspension with deionized water to an appropriate concentration.

  • Dynamic Light Scattering (DLS) for Size and PDI:

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).[13][14][15][16][17]

    • Perform the measurement at 25°C with a scattering angle of 173°.

  • Zeta Potential Measurement:

    • Measure the zeta potential using the same instrument in zeta potential mode.[18][][20][21][22]

    • The zeta potential provides an indication of the surface charge and the stability of the nanoparticle suspension.[22]

  • Separation of Free Drug:

    • Separate the unencapsulated this compound from the nanoparticle suspension. This can be achieved by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) or by using centrifugal filter units (e.g., Amicon® Ultra, MWCO 10 kDa).[23]

  • Quantification of this compound:

    • Total Drug (Wtotal): Disrupt a known volume of the nanoparticle suspension by adding methanol to dissolve the lipids and release the encapsulated drug.

    • Free Drug (Wfree): Use the supernatant/filtrate from the separation step.

    • Quantify the amount of this compound in both samples using a validated HPLC-UV method at an appropriate wavelength.

  • Calculation:

    • Calculate the EE% using the following formula:[23] EE% = [(Wtotal - Wfree) / Wtotal] x 100

Protocol 4: In Vitro Drug Release

The dialysis bag method is a common technique to assess the in vitro release profile of drugs from nanoparticles.[24][25][26][27]

  • Preparation:

    • Soak a dialysis bag (MWCO 12-14 kDa) in the release medium (PBS, pH 7.4) for 12 hours before use.

    • Place 2 mL of the this compound-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Release Study:

    • Immerse the dialysis bag in 50 mL of release medium in a beaker.

    • Place the beaker in a shaking water bath at 37°C with a constant agitation of 100 rpm.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the collected samples for this compound content using HPLC-UV.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 5: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30][31][32]

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Treatment:

    • Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (placebo) in the cell culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the different formulations to the wells. Include untreated cells as a control.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the cell viability (%) using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation

The following tables present hypothetical data for the characterization of this compound-loaded liposomes and SLNs.

Table 1: Physicochemical Characterization of this compound Nanoparticles

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound-Liposomes125.3 ± 4.10.18 ± 0.02-28.5 ± 2.385.7 ± 3.5
This compound-SLNs150.8 ± 5.60.25 ± 0.03-22.1 ± 1.992.4 ± 2.8

Table 2: In Vitro Drug Release of this compound from Nanoparticles

Time (hours)Cumulative Release (%) - LiposomesCumulative Release (%) - SLNs
215.2 ± 1.88.5 ± 1.1
840.5 ± 3.225.3 ± 2.4
2475.8 ± 4.555.9 ± 3.7
4888.1 ± 5.170.2 ± 4.2

Table 3: Cytotoxicity of this compound Formulations on MCF-7 Cells (IC₅₀ Values)

FormulationIC₅₀ (µg/mL)
Free this compound15.8
This compound-Liposomes8.2
This compound-SLNs6.5
Empty Liposomes> 100
Empty SLNs> 100

Mechanism of Action: NF-κB Signaling Pathway

This compound has been reported to exert its anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival.[33][34][35][36][37] In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[33][34][37] The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

nfkb_pathway cluster_membrane cluster_cytoplasm cluster_nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk tnf TNF-α tnf->tnfr ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Nuclear Translocation ikb_nfkb->nfkb IκBα Degradation This compound This compound This compound->ikk Inhibition dna DNA nfkb_nuc->dna Binds to Promoter Region genes Pro-inflammatory & Pro-survival Genes (e.g., TNF-α, IL-6, COX-2) dna->genes Gene Transcription

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This application note provides a comprehensive guide for the development and evaluation of stable nanoparticle formulations for the delivery of the poorly soluble compound, this compound. The detailed protocols for liposome and SLN preparation, along with characterization and in vitro testing methods, offer a solid foundation for researchers in the field of drug delivery. The presented data tables and diagrams serve as a clear and concise reference for experimental planning and understanding the underlying principles of the formulation strategy and the therapeutic agent's mechanism of action. By employing these methodologies, it is possible to develop an effective and stable delivery system for this compound, thereby enhancing its therapeutic potential.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Friedelin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the anti-inflammatory properties of friedelin, a pentacyclic triterpenoid with demonstrated therapeutic potential. The information herein is intended to guide researchers in designing and executing robust preclinical studies.

Introduction to Friedelin's Anti-inflammatory Potential

Friedelin, a naturally occurring triterpenoid, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] Preclinical studies utilizing various animal models have consistently demonstrated its ability to mitigate inflammatory responses, suggesting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.[1][4] These models are crucial for elucidating the mechanisms of action and evaluating the efficacy of friedelin in a physiological context.

Animal Models for Acute Inflammation

Acute inflammation is a rapid response to tissue injury, characterized by fluid and plasma protein exudation and leukocyte emigration. Several well-established animal models are employed to screen for and characterize the anti-inflammatory effects of compounds like friedelin on this phase of inflammation.

Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model for evaluating acute inflammation.[5][6][7][8] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the subplantar tissue of a rodent's paw.[5] The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and involves neutrophil infiltration.[5]

Quantitative Data Summary:

Animal ModelFriedelin Dose (mg/kg)Route of Administration% Inhibition of Paw EdemaReference
Rat40Not Specified52.5%[4]

Experimental Protocol:

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Groups:

    • Control group (vehicle).

    • Friedelin-treated groups (various doses).

    • Positive control group (e.g., Indomethacin).

  • Procedure:

    • Administer friedelin or the vehicle to the respective groups, typically 30-60 minutes before carrageenan injection.[6]

    • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[5][6][9]

    • Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or digital calipers.[9]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Animal_Grouping Animal_Grouping Administration Administration Animal_Grouping->Administration Carrageenan_Injection Carrageenan_Injection Administration->Carrageenan_Injection 30-60 min Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement 1, 2, 3, 4 hours Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Croton Oil-Induced Ear Edema

This model is particularly useful for assessing the topical and systemic anti-inflammatory activity of compounds.[10][11] Croton oil, a potent irritant, induces a significant inflammatory response when applied to the mouse ear, characterized by edema and cellular infiltration.[12]

Quantitative Data Summary:

Animal ModelFriedelin Dose (mg/kg)Route of Administration% Inhibition of Ear EdemaReference
Mouse40Not Specified68.7%[4]

Experimental Protocol:

  • Animals: Male Swiss mice are typically used.[10]

  • Groups:

    • Control group (vehicle).

    • Friedelin-treated groups (topical or systemic administration).

    • Positive control group (e.g., Dexamethasone).[13]

  • Procedure:

    • For systemic evaluation, administer friedelin orally or intraperitoneally 1 hour before croton oil application.

    • For topical evaluation, apply friedelin directly to the ear.

    • Apply a standardized volume (e.g., 20 µL) of croton oil solution (e.g., 2.5% or 5% in acetone) to the inner surface of the right ear.[13][14] The left ear serves as a control and receives only the vehicle.[10][13]

    • After a specific time (e.g., 4-6 hours), sacrifice the animals.[12][14]

    • Cut a standard-sized circular section from both ears using a biopsy punch and weigh them.[10]

  • Data Analysis: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema in the treated groups.

Acetic Acid-Induced Vascular Permeability

This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in acute inflammation. Intraperitoneal injection of acetic acid causes an increase in the permeability of peritoneal capillaries.[15]

Experimental Protocol:

  • Animals: Mice are commonly used.

  • Groups:

    • Control group (vehicle).

    • Friedelin-treated groups.

    • Positive control group (e.g., Indomethacin).

  • Procedure:

    • Administer friedelin or the vehicle to the respective groups.

    • After 30 minutes, inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.[16]

    • Simultaneously or immediately after, inject a solution of Evans blue dye (e.g., 10 mg/kg) intravenously.

    • After a set time (e.g., 20-30 minutes), sacrifice the animals and collect the peritoneal fluid.

    • Wash the peritoneal cavity with a known volume of saline.

    • Measure the concentration of Evans blue dye in the peritoneal fluid spectrophotometrically.

  • Data Analysis: A reduction in the dye concentration in the peritoneal fluid of treated animals indicates an inhibition of vascular permeability.

Animal Models for Chronic Inflammation

Chronic inflammation is a prolonged inflammatory response that involves tissue destruction and repair processes.

Cotton Pellet-Induced Granuloma

This model is used to evaluate the effect of compounds on the proliferative phase of inflammation, which is characteristic of chronic inflammation. The implantation of cotton pellets subcutaneously induces the formation of granulomatous tissue.

Quantitative Data Summary:

Animal ModelFriedelin Dose (mg/kg)Route of Administration% Inhibition of Granuloma FormationReference
Rat40Not Specified36.3%[4]

Experimental Protocol:

  • Animals: Wistar rats are commonly used.

  • Groups:

    • Control group (vehicle).

    • Friedelin-treated groups.

    • Positive control group (e.g., Indomethacin).

  • Procedure:

    • Anesthetize the animals and make small incisions on the back.

    • Subcutaneously implant pre-weighed sterile cotton pellets.

    • Administer friedelin or the vehicle daily for a set period (e.g., 7 days).

    • On the last day, sacrifice the animals and carefully dissect out the cotton pellets along with the granuloma tissue.

    • Dry the pellets in an oven at 60°C until a constant weight is achieved.

  • Data Analysis: The difference between the final and initial weight of the cotton pellets represents the weight of the granuloma tissue formed. Calculate the percentage inhibition of granuloma formation.

Adjuvant-Induced Arthritis

This is a well-established model of chronic inflammation that resembles human rheumatoid arthritis. Injection of Freund's complete adjuvant (FCA) induces a systemic inflammatory response, with the most prominent feature being arthritis in the joints.

Quantitative Data Summary:

Animal ModelFriedelin Dose (mg/kg)Route of Administration% Inhibition of Paw ThicknessReference
Rat40Not Specified54.5%[4]

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model systemic inflammation and sepsis.[17][18] Administration of LPS triggers the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17][18]

Experimental Protocol:

  • Animals: Mice are commonly used.

  • Groups:

    • Control group (vehicle).

    • LPS-only group.

    • Friedelin + LPS-treated groups.

  • Procedure:

    • Pre-treat the animals with friedelin or vehicle.

    • After a specific time (e.g., 1 hour), administer LPS intraperitoneally.[19]

    • Monitor the animals for signs of sickness behavior.

    • At a predetermined time point post-LPS injection, collect blood samples for cytokine analysis (e.g., ELISA) or harvest tissues (e.g., liver, brain) for analysis of inflammatory markers.[19]

  • Data Analysis: Compare the levels of pro-inflammatory cytokines and other inflammatory markers between the different groups. A reduction in these markers in the friedelin-treated group indicates an anti-inflammatory effect.

Signaling Pathway of LPS-Induced Inflammation:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Simplified LPS/TLR4 signaling pathway.

Analgesic Activity Assessment

Inflammation is often associated with pain. The acetic acid-induced writhing test is a common method to evaluate the peripheral analgesic effects of compounds.[15][16][20]

Quantitative Data Summary:

Animal ModelFriedelin Dose (mg/kg)Route of AdministrationEffectReference
MouseNot SpecifiedNot SpecifiedSignificant analgesic activity[4]

Experimental Protocol:

  • Animals: Mice are typically used.

  • Groups:

    • Control group (vehicle).

    • Friedelin-treated groups.

    • Positive control group (e.g., Aspirin).

  • Procedure:

    • Administer friedelin or the vehicle to the respective groups.

    • After a set time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[20]

    • Immediately place the animals in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a specific period (e.g., 20 minutes).[15][21]

  • Data Analysis: Calculate the percentage inhibition of writhing in the treated groups compared to the control group.

Mechanism of Action of Friedelin

Friedelin has been shown to exert its anti-inflammatory effects through various mechanisms, including the downregulation of pro-inflammatory cytokines like TNF-α and prostaglandin synthase-2 (PGS-2, also known as COX-2).[22] It has also been found to reduce the severity of DSS-induced colitis in mice by controlling autophagy and suppressing inflammation.[2][23]

Potential Anti-inflammatory Mechanism of Friedelin:

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Cellular_Signaling Cellular Signaling Pathways (e.g., NF-κB) Inflammatory_Stimuli->Cellular_Signaling Activates Friedelin Friedelin Friedelin->Cellular_Signaling Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, COX-2) Cellular_Signaling->Pro_inflammatory_Mediators Upregulates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Postulated mechanism of friedelin's anti-inflammatory action.

Conclusion

The animal models described provide a robust framework for the preclinical evaluation of friedelin's anti-inflammatory effects. The data consistently demonstrate its efficacy in both acute and chronic inflammation models. Further research using these protocols will be valuable in elucidating the precise molecular mechanisms and solidifying the therapeutic potential of friedelin.

References

Application Notes and Protocols: Steglich Esterification of 3α-Friedelinol and 3β-Friedelinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Steglich esterification of the pentacyclic triterpenoids, 3α-friedelinol and 3β-friedelinol. Friedelinol and its derivatives are of significant interest in drug development due to their broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and anti-viral properties.[1][2][3][4][5] The Steglich esterification offers a mild and efficient method for the synthesis of novel friedelinyl esters, potentially enhancing their therapeutic properties. These protocols are intended to guide researchers in the synthesis and exploration of new this compound-based compounds for pharmacological evaluation.

Introduction

Friedelane triterpenoids, such as friedelin and its alcohol derivatives (friedelinols), are naturally occurring compounds found in various plant species.[4][5] Structural modifications of these triterpenoids can lead to enhanced biological activity and improved physicochemical properties.[1] The esterification of the hydroxyl group at the C-3 position of the friedelane skeleton is a common strategy to generate novel derivatives with potentially improved pharmacological profiles.

The Steglich esterification is a powerful and versatile reaction that allows for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[6][7] It typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly well-suited for substrates that are sensitive to harsh conditions.

This document outlines the application of the Steglich esterification to the synthesis of esters from both 3α-friedelinol (equatorial hydroxyl group) and 3β-friedelinol (axial hydroxyl group). It has been reported that the 3α-epimer exhibits greater reactivity in this reaction compared to the 3β-epimer, a crucial consideration for synthetic planning.[2]

Reaction and Mechanism

The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a reactive acylpyridinium species. This species is subsequently attacked by the alcohol (3α- or 3β-friedelinol) to yield the desired ester and N,N'-dicyclohexylurea (DCU) or N,N'-diisopropylurea (DIU) as a byproduct.

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC/DIC DCC DCC or DIC This compound 3α/β-Friedelinol (R'-OH) Ester Friedelinyl Ester (R-COOR') This compound->Ester DMAP DMAP (catalyst) Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP Acylpyridinium->DMAP regenerated Acylpyridinium->Ester + 3α/β-Friedelinol Urea Urea Byproduct (DCU or DIU) Acylpyridinium->Urea

Caption: General mechanism of the Steglich esterification of this compound.

Experimental Protocols

The following are generalized protocols for the Steglich esterification of 3α-friedelinol and 3β-friedelinol. Researchers should optimize reaction times and purification methods for each specific substrate.

Materials and Reagents
  • 3α-Friedelinol or 3β-Friedelinol

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Procedure for Steglich Esterification

experimental_workflow start Start dissolve Dissolve this compound, Carboxylic Acid, and DMAP in anhydrous solvent start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_carbodiimide Add DCC or DIC solution dropwise cool->add_carbodiimide react Stir at 0 °C then warm to room temperature (Monitor by TLC, 1-72 h) add_carbodiimide->react filter Filter to remove urea byproduct react->filter wash Wash filtrate with NaHCO₃ and brine filter->wash dry Dry organic layer over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End (Characterize product) purify->end

Caption: Experimental workflow for the Steglich esterification of this compound.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3α-friedelinol or 3β-friedelinol (1.0 eq), the desired carboxylic acid (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM or CHCl₃.

  • Addition of Carbodiimide: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC or DIC (1.2-1.5 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 1 to 72 hours depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate. The precipitated urea byproduct (DCU or DIU) is removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure friedelinyl ester.

  • Characterization: Characterize the purified ester using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Results and Discussion

The Steglich esterification has been successfully employed to synthesize a series of novel esters from both 3α-friedelinol and 3β-friedelinol. While specific yields for each individual ester are not publicly available, the synthesis of the following derivatives has been reported[1][2]:

Table 1: Synthesized Friedelinyl Esters

Starting MaterialCarboxylic AcidEster Product Name
3α-Friedelinolp-Bromobenzoic acid3α-Friedelanyl p-bromobenzoate
3α-FriedelinolNaproxen3α-Friedelanyl naproxenate
3α-Friedelinol4-Pentynoic acid3α-Friedelanyl 4-pentynoate
3α-Friedelinol10-Undecynoic acid3α-Friedelanyl 10-undecynoate
3β-Friedelinolp-Bromobenzoic acid3β-Friedelanyl p-bromobenzoate
3β-FriedelinolNaproxen3β-Friedelanyl naproxenate
3β-Friedelinol4-Pentynoic acid3β-Friedelanyl 4-pentynoate
3β-Friedelinol10-Undecynoic acid3β-Friedelanyl 10-undecynoate
Reactivity of 3α- vs. 3β-Friedelinol

A key observation in the esterification of this compound is the higher reactivity of the 3α-epimer (equatorial -OH) compared to the 3β-epimer (axial -OH).[2] This can be attributed to steric hindrance. The axial hydroxyl group in 3β-friedelinol is more sterically hindered by the axial hydrogen atoms at C-1 and C-5, as well as the C-24 methyl group, making it less accessible to the bulky acylpyridinium intermediate. In contrast, the equatorial hydroxyl group in 3α-friedelinol is more exposed, allowing for a more facile reaction. This difference in reactivity is an important factor to consider when planning syntheses and may necessitate longer reaction times or slightly adjusted conditions for the 3β-epimer.

Troubleshooting

  • Low Yields:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the O-acylisourea intermediate and deactivate the carbodiimide.

    • Increase the equivalents of the carboxylic acid and carbodiimide.

    • Increase the amount of DMAP catalyst.

    • Extend the reaction time.

  • Difficulty in Removing Urea Byproduct:

    • Cool the reaction mixture in a freezer to further precipitate the urea before filtration.

    • Use DIC instead of DCC, as the resulting diisopropylurea is generally more soluble in organic solvents and can sometimes be easier to remove during chromatography.

  • Side Reactions:

    • The formation of N-acylurea, a common side product in carbodiimide-mediated couplings, can be minimized by the use of DMAP. If this side product is still observed, ensure that the DMAP is of high purity and used in sufficient catalytic amounts.

Conclusion

The Steglich esterification is a highly effective method for the synthesis of novel esters of 3α-friedelinol and 3β-friedelinol. The mild reaction conditions and tolerance of various functional groups make it a valuable tool for the structural modification of these biologically active triterpenoids. The observed difference in reactivity between the two epimers provides insight into the steric environment of the friedelane skeleton and should be taken into account during synthetic design. The protocols and information provided herein are intended to facilitate further research into the development of novel this compound-based therapeutic agents.

References

Preparation of Friedelinol Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelinol, a pentacyclic triterpenoid found in various plant species, has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The effective and reproducible use of this compound in cell-based assays is contingent upon the correct preparation of experimental solutions. This document provides detailed protocols for the preparation of this compound solutions and outlines its known mechanisms of action involving key signaling pathways.

Data Presentation

Physicochemical Properties and Recommended Concentrations

For consistent and reliable experimental outcomes, it is crucial to start with accurately prepared solutions of this compound. The following table summarizes the key properties and recommended concentration ranges for using this compound in cell-based assays.

PropertyValueSource/Comments
Molecular Formula C₃₀H₅₂O[1]
Molecular Weight 428.74 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[2]
Recommended Stock Solution Concentration 10-50 mM in 100% DMSOBased on common laboratory practice for poorly soluble triterpenoids.
Recommended Working Concentration Range 10-100 µMThis is a general starting range for in vitro cell-based assays and should be optimized for each specific cell line and experimental endpoint. Studies have shown biological activity of this compound and related compounds in the 25-100 µM range.
Storage Conditions Store stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2]Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a polar aprotic solvent that is widely used for dissolving nonpolar compounds for use in cell culture.[3]

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 4.29 mg of this compound powder. This mass is calculated to prepare 1 mL of a 10 mM stock solution (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 428.74 g/mol = 0.00429 g = 4.29 mg).

  • Dissolving: Add 1 mL of cell culture grade DMSO to the tube containing the weighed this compound.

  • Vortexing: Cap the tube securely and vortex the solution at maximum speed for 1-2 minutes, or until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filter-sterilized. Draw the dissolved solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the 10 mM this compound stock solution to the final desired working concentrations in cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, typically below 0.5% (v/v).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (appropriate for the cell line being used)

  • Sterile microcentrifuge tubes or multi-well plates

  • Sterile pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculating Dilutions: Determine the volume of the stock solution needed to achieve the desired final concentrations in your experiment. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (10 µL of 10 mM stock in 990 µL of culture medium).

  • Serial Dilutions (Recommended): To obtain a range of working concentrations, it is best to perform serial dilutions.

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of culture medium. For instance, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution.

    • From this intermediate solution, perform further serial dilutions to achieve the final desired concentrations (e.g., 50 µM, 25 µM, 10 µM).

  • Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. This accounts for any effects the solvent may have on the cells.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the various concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Signaling Pathways and Visualization

This compound and related friedelane triterpenoids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

This compound Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound solutions in cell-based assays.

G cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_control Controls weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (-20°C Storage) dissolve->stock dilute Prepare Working Dilutions in Culture Medium stock->dilute Dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze vehicle Vehicle Control (DMSO) vehicle->treat

Experimental workflow for this compound.
Modulation of the MAPK Signaling Pathway by Friedelane Triterpenoids

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Some friedelane triterpenoids have been observed to inhibit the phosphorylation of key MAPK components like JNK, p38, and ERK in response to inflammatory stimuli such as lipopolysaccharide (LPS).

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK JNK JNK MAPKK_JNK->JNK p38 p38 MAPKK_p38->p38 ERK ERK1/2 MAPKK_ERK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) JNK->Transcription_Factors p38->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound Friedelane Triterpenoids This compound->JNK Inhibition of Phosphorylation This compound->p38 Inhibition of Phosphorylation This compound->ERK Inhibition of Phosphorylation

MAPK pathway inhibition by friedelane triterpenoids.
Modulation of the NF-κB Signaling Pathway by Friedelane Triterpenoids

The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals, the IκBα protein is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some natural compounds, including certain triterpenoids, are known to inhibit this pathway.[4][5] While some friedelane triterpenoids may not directly affect NF-κB, others, like friedelin, have been shown to downregulate the expression of NF-κB target genes such as TNF-α.[6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_P P-IκBα IKK->IkBa_P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NFkB_nucleus->DNA Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α) DNA->Gene_Expression This compound Friedelane Triterpenoids This compound->Gene_Expression Downregulation

References

Application Notes and Protocols for the Separation of Friedelinol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and analysis of friedelinol isomers, specifically 3α-friedelinol and 3β-friedelinol, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). The protocols are designed to offer robust and reproducible methods for the qualitative and quantitative analysis of these compounds in various matrices, particularly in plant extracts.

High-Performance Liquid Chromatography (HPLC) for this compound Isomer Separation

HPLC is a powerful technique for the separation of closely related isomers like 3α- and 3β-friedelinol. Due to their structural similarity, achieving baseline separation requires careful optimization of chromatographic conditions. Chiral stationary phases are often employed to enhance resolution.

Experimental Protocol: Chiral HPLC

This protocol outlines a method for the chiral separation of this compound isomers using a polysaccharide-based chiral stationary phase.

a) Sample Preparation:

  • Extraction: Weigh 1 gram of powdered dry plant material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 3000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process twice more.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Dissolve the dried extract in 1 mL of the mobile phase (n-hexane:isopropanol, 90:10 v/v).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

b) HPLC Conditions:

ParameterSpecification
Column Chiralpak IA or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with n-hexane:isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

c) Data Analysis:

Identify and quantify the peaks corresponding to 3α-friedelinol and 3β-friedelinol based on the retention times of standard compounds. The elution order of the isomers should be determined by injecting individual standards if available.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Powdered Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_system HPLC System (Chiral Column) filtration->hplc_system data_acquisition Data Acquisition (UV Detector) hplc_system->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration

Caption: Workflow for the HPLC analysis of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Isomer Analysis

GC-MS is a highly sensitive and specific technique for the quantification of this compound isomers. Derivatization is often necessary to increase the volatility of these triterpenoids.

Experimental Protocol: GC-MS with Silylation

This protocol details the analysis of this compound isomers after silylation.

a) Sample Preparation and Derivatization:

  • Extraction: Follow the same extraction procedure as described in the HPLC protocol (Section 1a, step 1).

  • Solvent Evaporation: Evaporate the combined methanolic extracts to dryness.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

b) GC-MS Conditions:

ParameterSpecification
GC Column ZB-50 (30 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent 50% phenyl-arylene phase
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Start at 200°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 10 min
MS Transfer Line Temp. 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

c) Quantitative Data:

CompoundRetention Time (min)Key Mass Fragments (m/z)
3α-Friedelinol-TMS(To be determined experimentally)500 (M+), 485, 410, 385
3β-Friedelinol-TMS(To be determined experimentally)500 (M+), 485, 410, 385

Note: Retention times are indicative and should be confirmed with standards. The mass spectra of the two isomers are expected to be very similar; separation is primarily achieved by chromatography.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis extraction Solvent Extraction evaporation Evaporation extraction->evaporation derivatization Silylation (BSTFA/TMCS) evaporation->derivatization gcms_system GC-MS System derivatization->gcms_system data_acquisition Data Acquisition gcms_system->data_acquisition mass_spectra Mass Spectra Analysis data_acquisition->mass_spectra quantification Quantification mass_spectra->quantification

Caption: Workflow for the GC-MS analysis of this compound isomers.

Thin-Layer Chromatography (TLC) for Rapid Screening

TLC is a simple and cost-effective method for the preliminary screening of this compound isomers in plant extracts.

Experimental Protocol: TLC

a) Sample Preparation:

Prepare a concentrated extract by following the extraction and evaporation steps outlined in the HPLC protocol (Section 1a, steps 1 and 2). Dissolve the dried extract in a small volume of chloroform to a concentration of approximately 10 mg/mL.

b) TLC Conditions:

ParameterSpecification
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Toluene:Ethyl Acetate (8:2 v/v)
Chamber Saturated with the mobile phase for 30 minutes prior to plate development
Application Spot 5 µL of the sample and standard solutions on the baseline
Development Allow the solvent front to travel approximately 8 cm from the baseline
Visualization Dry the plate and spray with a solution of 1% vanillin in sulfuric acid, then heat at 110°C for 5-10 minutes. This compound isomers typically appear as purple spots.

c) Quantitative Data (Rf Values):

CompoundRf Value
3α-Friedelinol(To be determined experimentally, expected to be slightly different from 3β-friedelinol)
3β-Friedelinol(To be determined experimentally)

Note: Rf values can vary depending on experimental conditions such as temperature, humidity, and the specific batch of TLC plates. It is crucial to run standards alongside the samples for accurate identification.

Diagram: TLC Logical Relationships

TLC_Logic compound_polarity Compound Polarity stationary_phase_interaction Interaction with Stationary Phase (Silica Gel) compound_polarity->stationary_phase_interaction influences mobile_phase_polarity Mobile Phase Polarity mobile_phase_polarity->stationary_phase_interaction competes with rf_value Rf Value stationary_phase_interaction->rf_value determines separation Separation of Isomers rf_value->separation achieves

Caption: Logical relationships in TLC separation of isomers.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the analytical techniques described.

TechniqueParameter3α-Friedelinol3β-Friedelinol
Chiral HPLC Retention Time (min)To be determinedTo be determined
GC-MS (TMS derivative) Retention Time (min)To be determinedTo be determined
TLC Rf Value (Toluene:Ethyl Acetate 8:2)To be determinedTo be determined

Note: The successful separation and quantification of this compound isomers are highly dependent on the careful execution of these protocols and the use of appropriate reference standards. Method validation should be performed to ensure accuracy, precision, and robustness for specific applications.

Application of Friedelinol in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelinol, a pentacyclic triterpenoid found in various plant species, has emerged as a promising natural compound in the search for new antibacterial agents. Its structural parent, friedelin, has demonstrated significant biological activities, including antibacterial and synergistic effects with conventional antibiotics. This application note provides a comprehensive overview of the antibacterial potential of this compound and its related compounds, detailing its efficacy, potential mechanisms of action, and protocols for its investigation and application in a research and drug development context.

Antibacterial Spectrum and Efficacy

This compound and its immediate precursor, friedelin (also known as friedelan-3-one), have shown inhibitory activity against a range of both Gram-positive and Gram-negative bacteria, including clinically relevant and drug-resistant strains. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data Summary

The following tables summarize the reported MIC and MBC values for friedelin and the synergistic activity of friedelin with ampicillin. It is important to note that friedelin can be readily reduced to this compound, and their activities are often closely related.

Table 1: Minimum Inhibitory Concentration (MIC) of Friedelin (Friedelan-3-one)

Bacterial StrainMIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)10
Staphylococcus aureus10
Helicobacter pylori10
Escherichia coli10
Streptococcus pneumoniae10

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Friedelin (Friedelan-3-one)

Microbial StrainMBC/MFC (µg/mL)Reference
Escherichia coli40
Methicillin-Resistant Staphylococcus aureus (MRSA)20
Helicobacter pylori20
Candida krusei20
Staphylococcus aureus10
Streptococcus pneumoniae10
Candida tropicalis10

Table 3: Synergistic Activity of Friedelin with Ampicillin

Bacterial StrainFriedelin MIC (µM)Ampicillin MIC (µM)Fractional Inhibitory Concentration (FIC) IndexInterpretationReference
Escherichia coli ATCC 25913512-1024256-5120.25Synergy
Acinetobacter baumannii512-1024256-5120.5Synergy
Pseudomonas aeruginosa512-1024256-5120.5Synergy

Mechanism of Action

The precise molecular mechanism of this compound's antibacterial action is still under investigation. However, based on the structure of triterpenoids and studies on related natural compounds, several potential mechanisms can be postulated:

  • Disruption of Bacterial Cell Membrane: Triterpenoids, due to their lipophilic nature, are known to interact with and disrupt the integrity of bacterial cell membranes. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. The hydroxyl group in this compound may facilitate its interaction with the phospholipid bilayer.

  • Inhibition of Bacterial Enzymes: The hydroxyl group of this compound can potentially form hydrogen bonds with the active sites of essential bacterial enzymes, leading to their inhibition and the disruption of vital metabolic pathways.

  • Modulation of Bacterial Signaling Pathways: While not yet demonstrated for this compound, some natural compounds can interfere with bacterial communication systems like quorum sensing, which regulates virulence factor production and biofilm formation. This represents a promising area for future research on this compound's mode of action.

Below is a conceptual diagram illustrating a hypothetical mechanism involving membrane disruption and enzyme inhibition.

G Conceptual Mechanism of this compound's Antibacterial Action This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Disruption EssentialEnzymes Essential Enzymes This compound->EssentialEnzymes Inhibition BacterialCell Bacterial Cell CellularIntegrity Loss of Cellular Integrity CellMembrane->CellularIntegrity MetabolicPathways Metabolic Pathways EssentialEnzymes->MetabolicPathways Disruption of CellDeath Bacterial Cell Death MetabolicPathways->CellDeath CellularIntegrity->CellDeath G Workflow for this compound Isolation and Preparation PlantMaterial Plant Material (e.g., Diospyros curranii roots) Extraction Hexane Extraction PlantMaterial->Extraction CrudeExtract Crude Hexane Extract Extraction->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography Friedelin Isolated Friedelin Chromatography->Friedelin Reduction Chemical Reduction (e.g., with NaBH4) Friedelin->Reduction This compound Purified this compound Reduction->this compound G Checkerboard Assay Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Analysis DetermineMICs Determine Individual MICs of this compound and Antibiotic PrepareStocks Prepare Stock Solutions DetermineMICs->PrepareStocks SerialDilutionA Serial Dilute this compound (Drug A) along Rows PrepareStocks->SerialDilutionA SerialDilutionB Serial Dilute Antibiotic (Drug B) along Columns PrepareStocks->SerialDilutionB Inoculate Inoculate with Bacterial Suspension SerialDilutionA->Inoculate SerialDilutionB->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMICs Read MIC of each Drug in Combination Incubate->ReadMICs CalculateFIC Calculate Fractional Inhibitory Concentration (FIC) Index ReadMICs->CalculateFIC Interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) CalculateFIC->Interpret

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedelinol Yield from Cork Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of friedelinol derived from cork extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of friedelin from cork and its subsequent reduction to this compound.

Issue 1: Low Yield of Crude Friedelin from Cork Extraction

Question Possible Cause & Solution
Why is my friedelin yield significantly lower than reported values? 1. Inappropriate Cork Material: The concentration of friedelin can vary depending on the source of the cork. "Black condensate," a byproduct of the insulation corkboard industry, is reported to be a particularly rich source, with friedelin concentrations up to 10%.[1] If possible, use black condensate for higher yields. 2. Inefficient Extraction Solvent: Friedelin is a non-polar pentacyclic triterpenoid.[2] Ensure you are using an appropriate non-polar solvent for extraction. Chloroform and ethyl acetate have been shown to be effective.[1][2] For supercritical fluid extraction (SFE), the use of a co-solvent like ethanol (e.g., 5 wt%) can significantly increase the extraction yield.[3] 3. Suboptimal Extraction Parameters: Extraction time, temperature, and the physical state of the cork material can impact the yield. Ensure the cork material is finely ground to increase the surface area for solvent penetration. For Soxhlet extraction, ensure a sufficient number of extraction cycles. For SFE, optimize temperature and pressure; for example, conditions around 45°C and 225 bar have been reported as optimal.[3] 4. Incomplete Removal of Interfering Substances: Cork contains various extractives that can interfere with friedelin isolation. A pre-washing step of the raw cork material with an alkaline alcoholic solution can remove contaminants and improve the subsequent extraction of friedelin.[1]

Issue 2: Impure Crude Friedelin Extract

Question Possible Cause & Solution
My crude friedelin extract contains significant impurities. How can I improve its purity? 1. Insufficient Pre-extraction Washing: As mentioned above, a preliminary wash with an alkaline alcoholic solution is crucial for removing acidic components and other impurities from the raw cork material.[1] 2. Co-extraction of Other Lipophilic Compounds: The use of non-polar solvents will inevitably co-extract other lipophilic compounds from the cork. Purification of the crude extract is necessary. Recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethyl acetate, is an effective method for purifying friedelin.[1] The use of activated charcoal during recrystallization can help remove colored impurities.[1] 3. Chromatographic Purification: For higher purity, flash chromatography of the crude extract can be employed.[2][4]

Issue 3: Inefficient Conversion of Friedelin to this compound

Question Possible Cause & Solution
The reduction of friedelin to this compound is incomplete, or the yield is low. What could be the problem? 1. Inappropriate Reducing Agent or Stoichiometry: The choice of reducing agent is critical. For the reduction of ketones like friedelin, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.[5][6] LiAlH₄ is a much stronger reducing agent than NaBH₄.[1] Ensure you are using a sufficient molar excess of the reducing agent. A slight excess is typically used to ensure the reaction goes to completion.[3] 2. Reaction Conditions: The reaction solvent and temperature can influence the reaction rate and yield. The reduction with NaBH₄ is often carried out in alcoholic solvents like methanol or ethanol, while LiAlH₄ reductions are typically performed in anhydrous ethers like diethyl ether or tetrahydrofuran (THF). Ensure the reaction is stirred for a sufficient amount of time to allow for complete conversion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the point of completion. 3. Work-up Procedure: The work-up procedure is crucial for isolating the product and quenching any excess reducing agent. For LiAlH₄ reactions, a careful, sequential addition of water and then a sodium hydroxide solution is a common method to precipitate the aluminum salts, which can then be filtered off. For NaBH₄ reactions, the reaction is often quenched by the addition of an acid, followed by extraction of the product into an organic solvent.

Issue 4: Formation of Stereoisomers (Epithis compound)

Question Possible Cause & Solution
My final product is a mixture of this compound and epithis compound. How can I control the stereoselectivity of the reduction? 1. Choice of Reducing Agent: The stereochemical outcome of the reduction of friedelin is dependent on the reducing agent used. Reduction with sodium metal is reported to produce this compound (friedelan-3α-ol) as the major product.[5][6] In contrast, reduction with lithium aluminum hydride or sodium borohydride tends to produce epithis compound (friedelan-3β-ol) with a high degree of stereospecificity.[5][6] Therefore, to obtain this compound, using sodium metal as the reducing agent is preferred. 2. Purification of Isomers: If a mixture of stereoisomers is obtained, they can often be separated by column chromatography due to their different polarities.

Frequently Asked Questions (FAQs)

Q1: What is the best source of cork for high friedelin yield?

A1: Black condensate, a waste product from the insulation corkboard industry, has been identified as a rich source of friedelin, with concentrations reported to be as high as 10%.[1] This is significantly higher than what is typically found in regular cork.

Q2: Which solvent is best for extracting friedelin from cork?

A2: Non-polar solvents are most effective for extracting the non-polar triterpenoid, friedelin.[2] Chloroform and ethyl acetate are commonly used with good results.[1][2] For supercritical fluid extraction, CO₂ modified with a small amount of ethanol (e.g., 5 wt%) has been shown to be highly effective.[3]

Q3: What is the difference between friedelin and this compound?

A3: Friedelin (friedelan-3-one) is a pentacyclic triterpene ketone. This compound (friedelan-3-ol) is the corresponding alcohol, which is obtained by the reduction of the ketone group in friedelin.

Q4: Which reducing agent should I use to convert friedelin to this compound?

A4: The choice of reducing agent can affect the stereochemistry of the product. To specifically obtain this compound (the 3α-alcohol), reduction with sodium metal is recommended.[5][6] If the 3β-alcohol (epithis compound) is desired, sodium borohydride or lithium aluminum hydride are more suitable.[5][6]

Q5: How can I monitor the progress of the reduction reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material (friedelin) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound).

Q6: What analytical techniques can be used to confirm the identity and purity of the final this compound product?

A6: The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The purity can also be assessed by High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Friedelin Extraction Yields from Cork Materials

Cork MaterialExtraction MethodSolvent SystemReported Yield (%)Reference
Black CondensateSolvent Extraction3% KOH in Methanol (pre-wash), then Chloroformup to 9.0% (crude extract)[1]
Black CondensateSolvent Extraction & Recrystallizationn-hexane:ethyl acetateup to 4.9% (pure)[1]
Quercus cerris CorkSupercritical Fluid Extraction (SFE)CO₂ with 5.0 wt% Ethanolup to 2.2% (total extract)[3]
Laboratory CorkRefluxEthyl AcetateNot specified[2][4]

Table 2: Comparison of Reducing Agents for the Conversion of Friedelin to this compound

Reducing AgentTypical SolventMajor ProductReported Stereoselectivity
Sodium Metal (Na)e.g., EthanolThis compound (3α-ol)High for 3α-isomer[5][6]
Sodium Borohydride (NaBH₄)e.g., Methanol, EthanolEpithis compound (3β-ol)High for 3β-isomer[5][6]
Lithium Aluminum Hydride (LiAlH₄)e.g., Diethyl ether, THFEpithis compound (3β-ol)High for 3β-isomer[5][6]

Experimental Protocols

Protocol 1: High-Yield Extraction and Purification of Friedelin from Cork Black Condensate

This protocol is based on a method reported to yield a high purity of friedelin.[1]

  • Pre-washing of Raw Material:

    • Mix 200 g of powdered cork black condensate with 2 L of a 3% potassium hydroxide (KOH) solution in methanol.

    • Reflux the mixture for 3 hours.

    • Cool the mixture to room temperature and filter it under a vacuum.

    • Dry the solid residue. This is the raw material for friedelin extraction.

  • Solvent Extraction:

    • Extract the dried residue from the previous step with chloroform at room temperature for up to 24 hours.

    • Evaporate the chloroform to obtain a solid, friedelin-rich extract.

  • Purification by Recrystallization:

    • Dissolve the friedelin-rich extract in a hot mixture of n-hexane and ethyl acetate.

    • Add a small amount of activated charcoal to the hot solution and stir for 30 minutes.

    • Filter the hot solution to remove the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization of pure friedelin.

    • Collect the friedelin crystals by filtration.

Protocol 2: Reduction of Friedelin to this compound using Sodium Borohydride

This protocol is a general procedure for the reduction of a ketone to an alcohol using NaBH₄.

  • Reaction Setup:

    • Dissolve 1 g of purified friedelin in a suitable solvent such as methanol or a mixture of THF and methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

  • Addition of Reducing Agent:

    • Slowly add 1.5 to 2 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until all the friedelin has been consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the pure product.

Visualizations

experimental_workflow cluster_extraction Friedelin Extraction cluster_purification1 Friedelin Purification cluster_reduction Reduction to this compound cluster_purification2 This compound Purification Cork Cork Material (e.g., Black Condensate) PreWash Pre-washing (Alkaline Alcohol) Cork->PreWash Grinding Extraction Solvent Extraction (e.g., Chloroform) PreWash->Extraction CrudeFriedelin Crude Friedelin Extract Extraction->CrudeFriedelin Solvent Evaporation Recrystallization Recrystallization (n-hexane/ethyl acetate) CrudeFriedelin->Recrystallization PureFriedelin Pure Friedelin Recrystallization->PureFriedelin Reduction Reduction (e.g., NaBH4) PureFriedelin->Reduction Crudethis compound Crude this compound Reduction->Crudethis compound Work-up Purification Purification (Column Chromatography) Crudethis compound->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Experimental workflow for the extraction of friedelin from cork and its conversion to this compound.

Caption: Troubleshooting decision tree for low this compound yield during the reduction step.

References

Technical Support Center: Optimizing HPLC Parameters for Friedelinol and Friedelin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of friedelinol and friedelin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the separation of these two closely related triterpenoids.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound and friedelin in a question-and-answer format.

Q1: I am not seeing any peaks for this compound and friedelin. What are the possible causes?

A1: There are several potential reasons for a complete lack of peaks:

  • Incorrect Detection Wavelength: this compound and friedelin lack strong chromophores and exhibit low UV absorption.[1] Ensure your detector is set to a low wavelength, typically between 205-210 nm, for adequate sensitivity.

  • Improper Mobile Phase Composition: For neutral triterpenoids like friedelin and this compound, a mobile phase consisting of acetonitrile and methanol is often effective.[1] A mobile phase of acetonitrile and water may not be suitable for detecting these compounds.[1]

  • Sample Degradation: Although generally stable, prolonged exposure to harsh conditions could degrade the analytes. Ensure proper sample handling and storage.

  • Injection Issues: Check for problems with the autosampler or manual injector, such as a clogged needle or an incompletely filled sample loop.

  • Detector Malfunction: Verify that the detector lamp is on and functioning correctly.

Q2: My this compound and friedelin peaks are co-eluting or have very poor resolution. How can I improve their separation?

A2: Improving the resolution between the closely related this compound and friedelin often requires fine-tuning several parameters:

  • Optimize Mobile Phase Strength: The ratio of organic solvents in your mobile phase is critical. Systematically vary the acetonitrile to methanol ratio to find the optimal selectivity. An isocratic elution is often preferred for triterpenoid analysis to maintain a stable baseline at low detection wavelengths.[1]

  • Adjust Column Temperature: Temperature can influence selectivity. Experiment with a temperature range of 20-35°C.[1] Note that while an increase in temperature can shorten retention times, it may also reduce the resolution between closely eluting peaks.[1]

  • Change Flow Rate: A lower flow rate can sometimes improve the resolution of critical pairs, although it will increase the analysis time.

  • Consider a Different Column: While a standard C18 column is often used, a C30 column may provide better resolution for triterpenoids. If you are using a shorter column (e.g., 150 mm), consider a longer one (e.g., 250 mm) to increase the theoretical plates, though this will also increase backpressure and run time.

Q3: I'm observing significant peak tailing for my this compound and friedelin peaks. What should I do?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions with the Column: Triterpenoids can have secondary interactions with the silica backbone of the stationary phase. Ensure you are using a high-quality, end-capped C18 column.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Inappropriate Mobile Phase pH: Although less critical for neutral compounds like this compound and friedelin, the mobile phase pH can affect the ionization of silanol groups on the column, leading to tailing. Ensure the mobile phase is adequately buffered if necessary.

  • Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

Q4: The backpressure in my HPLC system is too high. What are the likely causes and solutions?

A4: High backpressure can damage your HPLC system and should be addressed promptly:

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Try back-flushing the column or replacing the frit.

  • Precipitation in the System: If your mobile phase contains buffers, they can precipitate if the organic solvent concentration becomes too high. Ensure your mobile phase components are miscible in all proportions used.

  • High Mobile Phase Viscosity: A high percentage of methanol can increase the viscosity of the mobile phase, leading to higher backpressure.

  • Low Column Temperature: Lower temperatures increase the viscosity of the mobile phase. Ensure your column oven is set to the desired temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for separating this compound and friedelin?

A1: A good starting point is a reversed-phase HPLC method using a C18 column and a mobile phase of acetonitrile and methanol. An isocratic elution is recommended to minimize baseline drift at low UV wavelengths. Refer to the detailed experimental protocol below for specific parameters.

Q2: Is a gradient or isocratic elution better for this separation?

A2: For the analysis of triterpenoids like this compound and friedelin, an isocratic elution is often preferred. This is because it uses a single pump and minimizes baseline variations and ghost peaks, which can be problematic when detecting at low wavelengths (205-210 nm).[1] Gradient elution can cause significant changes in backpressure and result in longer run times when analyzing these types of compounds.[1]

Q3: What type of detector is most suitable for this compound and friedelin analysis?

A3: A Photo Diode Array (PDA) or a standard UV detector is commonly used. Due to the lack of strong chromophores in this compound and friedelin, detection should be performed at a low wavelength, typically around 205 nm, for optimal sensitivity.[1]

Q4: How should I prepare my plant extract samples for HPLC analysis?

A4: A common method involves extraction with an organic solvent followed by a clean-up step. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to filter the final sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

Q5: Can I use the same method for quantifying both this compound and friedelin?

A5: Yes, a single HPLC method can be developed and validated for the simultaneous quantification of both compounds. However, you will need certified reference standards for both this compound and friedelin to create individual calibration curves for accurate quantification.

Experimental Protocols

HPLC Method for the Separation of this compound and Friedelin

This protocol is a recommended starting point for the simultaneous analysis of this compound and friedelin. Optimization may be required based on your specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC system with a UV/PDA detector.

  • Column: ACE C18 (150 mm x 4.6 mm, 3 µm particle size).[1]

  • Mobile Phase: Acetonitrile:Methanol (10:90, v/v).[1]

  • Elution Mode: Isocratic.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 205 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Run Time: Approximately 16 minutes.[1]

Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting this compound and friedelin from a plant matrix (e.g., leaves).

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase (e.g., 5 mL).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables provide an example of expected quantitative data for the separation of this compound and friedelin under different mobile phase compositions. Note: These are illustrative values based on typical triterpenoid separations and should be confirmed experimentally.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

Mobile Phase (Acetonitrile:Methanol, v/v)This compound Retention Time (min)Friedelin Retention Time (min)Resolution (Rs)
20:8010.211.51.8
10:9012.514.12.1
5:9515.817.92.5

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Value
Tailing Factor (T)T ≤ 1.51.1
Theoretical Plates (N)N > 2000> 5000
Resolution (Rs)Rs > 1.5> 2.0

Visualizations

HPLC Optimization Workflow

HPLC_Optimization_Workflow start Define Separation Goal: Separate this compound & Friedelin initial_method Select Initial Conditions - C18 Column - ACN:MeOH Mobile Phase - Isocratic Elution - 205 nm Detection start->initial_method run_initial Run Initial Separation initial_method->run_initial evaluate Evaluate Chromatogram - Resolution (Rs) - Peak Shape (Tailing) - Retention Time run_initial->evaluate resolution_ok Resolution Acceptable? evaluate->resolution_ok tailing_ok Peak Shape Acceptable? resolution_ok->tailing_ok Yes optimize_mp Optimize Mobile Phase - Adjust ACN:MeOH Ratio resolution_ok->optimize_mp No troubleshoot_tailing Troubleshoot Tailing - Check for Column Overload - Use High-Purity Column tailing_ok->troubleshoot_tailing No final_method Final Validated Method tailing_ok->final_method Yes optimize_mp->run_initial optimize_temp Adjust Column Temperature optimize_mp->optimize_temp troubleshoot_tailing->run_initial

Caption: A workflow diagram for optimizing the HPLC separation of this compound and friedelin.

Logical Relationships in Troubleshooting Poor Resolution

Troubleshooting_Resolution problem Poor Resolution (Rs < 1.5) of this compound & Friedelin cause1 Incorrect Mobile Phase Strength problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Inefficient Column problem->cause3 solution1a Decrease Acetonitrile Content cause1->solution1a solution1b Increase Methanol Content cause1->solution1b solution2 Systematically Vary Temperature (20-35°C) cause2->solution2 solution3a Use Longer Column cause3->solution3a solution3b Use Smaller Particle Size Column cause3->solution3b

Caption: Troubleshooting logic for addressing poor resolution in this compound and friedelin separation.

References

How to reduce friedelinol cytotoxicity to normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with friedelinol. The focus is on strategies to mitigate its cytotoxicity to normal cells while maintaining its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: My experiment shows high cytotoxicity of this compound to normal cells. What are the first troubleshooting steps?

A1: High cytotoxicity in normal cells is a common challenge with bioactive compounds. Before exploring complex modifications, consider these initial troubleshooting steps:

  • Purity Verification: Ensure the purity of your this compound sample. Contaminants from synthesis or extraction can contribute significantly to unexpected toxicity.

  • Dose-Response Analysis: Conduct a comprehensive dose-response study on both your target cancer cell line and a relevant normal cell line. This will help determine the therapeutic window, which is the concentration range where this compound is effective against cancer cells with minimal impact on normal cells.

  • Solubility Confirmation: this compound, like other triterpenoids, has poor water solubility. Ensure the compound is fully dissolved in your culture medium. Undissolved particles can lead to inconsistent results and apparent toxicity. Consider using a different solvent or a solubilizing agent, but always include appropriate vehicle controls in your experiments.

  • Optimize Incubation Time: Reducing the exposure time of normal cells to this compound may decrease cytotoxicity. It's possible that a shorter duration is sufficient to achieve the desired effect on cancer cells while sparing normal cells.

Q2: What are the main strategies to reduce the cytotoxicity of this compound to normal cells?

A2: The two primary strategies to enhance the selectivity of this compound for cancer cells over normal cells are:

  • Structural Modification (Derivatization): Altering the chemical structure of this compound can change its biological activity, selectivity, and pharmacokinetic properties.

  • Advanced Formulation and Drug Delivery: Encapsulating this compound in a delivery system can control its release and target it to cancer cells, thereby reducing systemic exposure and toxicity to normal tissues.

Q3: How can I design this compound derivatives with potentially lower cytotoxicity to normal cells?

A3: Rational design of this compound derivatives can be approached by:

  • Esterification: Creating ester derivatives at the hydroxyl group of this compound can modulate its lipophilicity and cellular uptake. Some studies have shown that certain friedelinyl esters exhibit low cytotoxicity to specific cell lines.

  • Introducing Targeting Moieties: Attaching molecules that bind to receptors overexpressed on cancer cells can facilitate targeted delivery and reduce off-target effects.

Q4: Can nanoparticle encapsulation reduce this compound's toxicity to normal cells?

A4: Yes, nanoencapsulation is a promising strategy. Loading this compound into nanoparticles, such as those made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) or liposomes, can:

  • Improve Solubility and Stability: Enhance the bioavailability of the poorly soluble this compound.

  • Enable Controlled Release: Provide a sustained release of the compound, which can reduce the peak concentrations that are often associated with toxicity.

  • Facilitate Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., antibodies, peptides) that specifically bind to cancer cells, increasing the local concentration of this compound at the tumor site and minimizing exposure to healthy tissues.

Q5: Is combination therapy a viable option to reduce this compound's cytotoxicity?

A5: Combining this compound with other agents can be a strategic approach. The goal is to use a lower, less toxic dose of this compound that, in combination with another compound, achieves a synergistic or additive therapeutic effect. One area of exploration could be the use of cytoprotective agents. For instance, antioxidants like N-acetylcysteine (NAC) have been investigated for their ability to protect normal cells from the oxidative stress induced by some chemotherapeutic agents. However, it is crucial to note that the interaction between this compound and any other compound must be empirically tested, as some combinations can lead to unexpected potentiation of toxicity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Across Experiments

Possible Cause: Inconsistent experimental conditions.

Troubleshooting Steps:

  • Standardize Cell Seeding Density: Ensure the same number of cells are seeded in each well for every experiment, as cell density can influence the apparent cytotoxicity.

  • Consistent Solvent Concentration: Use a fixed final concentration of the solvent (e.g., DMSO) in all wells, including controls.

  • Gentle Pipetting: Avoid mechanical stress on cells during media changes and compound addition.

  • Plate Uniformity: Be aware of "edge effects" on microplates. It is advisable to avoid using the outer wells for critical measurements.

Issue 2: this compound Derivative Shows Higher Toxicity to Normal Cells than the Parent Compound

Possible Cause: The structural modification has altered the compound's mechanism of action or cellular uptake in an unfavorable way.

Troubleshooting Steps:

  • Re-evaluate Structure-Activity Relationships (SAR): Compare the structure of your derivative with published data on similar compounds to understand how specific modifications can influence cytotoxicity.

  • Mechanism of Action Studies: Investigate if the derivative induces apoptosis in normal cells through a different or more potent pathway than in cancer cells.

  • Cellular Uptake Analysis: Determine if the derivative is taken up more readily by normal cells compared to cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of friedelin (a closely related pentacyclic triterpenoid to this compound) against various cancer cell lines and a normal cell line. This data can serve as a reference for establishing a therapeutic window.

Table 1: IC50 Values of Friedelin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
U87MGGlioblastoma4846.38 µg/mL (~108 µM)[1]
MCF-7Breast Cancer481.2[2]
KBOral Cancer4858.72[3]
A375Melanoma4861.52[4]
L929Fibrosarcoma4836.94[4]
HeLaCervical Cancer4864.69[4]
THP-1Leukemia4858.04[4]

Table 2: Comparative Cytotoxicity of Friedelin in Cancer vs. Normal Cells

Cell LineCell TypeIncubation Time (h)IC50Reference
U87MGHuman Glioblastoma (Cancer)4846.38 µg/mL (~108 µM)[1]
PRCCPrimary Rat Neuronal Cells (Normal)481271.77 µg/mL (~2966 µM)[1]
MCF-7Human Breast Cancer (Cancer)480.51 µg/mL (~1.2 µM)[2]
VeroMonkey Kidney Epithelial (Normal)48No cytotoxicity observed[2]
V79Chinese Hamster Lung Fibroblast (Normal)48No cytotoxicity observed[2]

Experimental Protocols

Protocol 1: General Method for Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the IC50 value of this compound.

Materials:

  • 96-well cell culture plates

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Protocol 2: General Method for Synthesis of this compound Esters

This protocol is a general guide for the esterification of this compound as a strategy for structural modification.[5]

Materials:

  • 3α-friedelinol

  • Carboxylic acid of choice (e.g., p-bromobenzoic acid, naproxen)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Chloroform (CHCl3)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Methodology:

  • Dissolve 3α-friedelinol and the selected carboxylic acid in chloroform.

  • Add DMAP and DIC to the reaction mixture.

  • Stir the reaction at room temperature for 1-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting ester using column chromatography on silica gel.

  • Characterize the structure of the synthesized ester using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 3: General Method for Preparation of this compound-Loaded PLGA Nanoparticles

This protocol outlines a common method for encapsulating a hydrophobic compound like this compound into PLGA nanoparticles.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Ultrasonic homogenizer

  • Centrifuge

Methodology (Double Emulsion Solvent Evaporation):

  • Dissolve PLGA and this compound in an organic solvent like DCM.

  • Prepare an aqueous solution of a surfactant, such as PVA.

  • Add the organic phase to the aqueous phase while stirring vigorously to form an oil-in-water (O/W) emulsion.

  • Sonicate the emulsion to reduce the droplet size.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess surfactant.

  • Lyophilize the nanoparticles for long-term storage.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

The cytotoxic effects of this compound and related triterpenoids are often mediated by the induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway.

friedelinol_apoptosis_pathway cluster_apoptosome Apoptosome Formation This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Reducing this compound Cytotoxicity

This workflow outlines the logical steps a researcher can take to address and mitigate the cytotoxicity of this compound to normal cells.

workflow_reducing_cytotoxicity Start Start: High Cytotoxicity of This compound in Normal Cells Troubleshoot Initial Troubleshooting: - Purity Check - Dose-Response - Solubility - Incubation Time Start->Troubleshoot Assess Assess Therapeutic Window Troubleshoot->Assess Sufficient Sufficient Window? Assess->Sufficient Insufficient Insufficient Window Assess->Insufficient No Proceed Proceed with Optimized Experimental Conditions Sufficient->Proceed Yes End End: Optimized this compound-based Therapeutic Strategy Proceed->End Strategies Implement Advanced Strategies Insufficient->Strategies Derivatization Structural Modification (Derivatization) Strategies->Derivatization Formulation Advanced Formulation (Nanoencapsulation) Strategies->Formulation Combination Combination Therapy Strategies->Combination Evaluate Evaluate New Compounds/ Formulations for Cytotoxicity and Efficacy Derivatization->Evaluate Formulation->Evaluate Combination->Evaluate Evaluate->Sufficient Re-assess strategies_relationship Problem High Cytotoxicity of This compound to Normal Cells Strategy1 Structural Modification Problem->Strategy1 Strategy2 Drug Delivery Systems Problem->Strategy2 Strategy3 Combination Therapy Problem->Strategy3 Sub1_1 Esterification Strategy1->Sub1_1 Sub1_2 Targeting Moieties Strategy1->Sub1_2 Sub2_1 Nanoparticles Strategy2->Sub2_1 Sub2_2 Liposomes Strategy2->Sub2_2 Sub3_1 Synergistic Agents Strategy3->Sub3_1 Sub3_2 Cytoprotective Agents Strategy3->Sub3_2

References

Technical Support Center: Synthesis of Friedelinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of friedelinol derivatives. Low yields can be a significant hurdle, and this guide aims to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My reduction of friedelin to this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in the reduction of friedelin to this compound can stem from several factors. The choice of reducing agent is critical and influences the stereoselectivity of the product. Common issues include incomplete reaction, formation of epimers, and difficult purification.

Initial Troubleshooting Steps:

  • Analyze the Crude Product: Before purification, take a small sample of your crude reaction mixture for analysis (e.g., TLC, ¹H NMR) to determine the ratio of starting material to product and to identify the presence of epimers (3α-friedelinol and 3β-friedelinol).

  • Check Reagent Quality: Ensure the reducing agent (e.g., NaBH₄, LiAlH₄) is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Reaction Conditions: Re-evaluate your reaction parameters, such as solvent, temperature, and reaction time. Ensure the solvent is anhydrous, especially when using powerful reducing agents like LiAlH₄.

A visual troubleshooting guide is provided below to help diagnose the issue.

cluster_solutions Troubleshooting Solutions start Low Yield in Friedelin Reduction incomplete_reaction Incomplete Reaction (Friedelin remains) start->incomplete_reaction TLC/NMR shows starting material epimer_formation Mixture of Epimers (3α and 3β-friedelinol) start->epimer_formation TLC/NMR shows multiple product spots purification_loss Low Isolated Yield (Product loss during workup) start->purification_loss Clean reaction but low final mass solution1 Increase reaction time or temperature. Add excess reducing agent. incomplete_reaction->solution1 solution2 Choose a more stereoselective reducing agent (see Table 1). Optimize temperature. epimer_formation->solution2 solution3 Optimize chromatography conditions. Consider recrystallization. purification_loss->solution3

Caption: Troubleshooting flowchart for low this compound yields.

Q2: I am observing significant epimer formation during the reduction of friedelin. How can I improve the stereoselectivity?

A2: The stereochemical outcome of the reduction of the C3-ketone in friedelin is highly dependent on the reducing agent used. Bulky reducing agents tend to favor the formation of the thermodynamically more stable equatorial alcohol, while smaller reducing agents can lead to the kinetically favored axial alcohol. To control the formation of 3α-friedelinol versus 3β-friedelinol (epithis compound), consider the choice of reducing agent as outlined in the table below.

Data Presentation: Reduction of Friedelin to this compound

Reducing AgentPredominant ProductReported YieldReference
Sodium Borohydride (NaBH₄)3β-friedelinolHighGeneral textbook knowledge
Lithium Aluminum Hydride3β-friedelinolHighGeneral textbook knowledge
Sodium metal in alcohol3α-friedelinolMajor product[1]

Q3: My esterification of this compound is inefficient, resulting in a low yield of the desired derivative. What are the likely causes?

A3: Low yields in the esterification of this compound can be due to several factors, including steric hindrance around the C3-hydroxyl group, inappropriate coupling agents, or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Choice of Coupling Agent: For sterically hindered alcohols like this compound, standard esterification methods may be inefficient. Consider using more powerful coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[2]

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the coupling agents and activated intermediates. The reaction time can also be critical, with some reactions requiring up to 72 hours for completion.[2]

  • Purity of Starting Materials: Ensure that the this compound and the carboxylic acid are pure and dry. Impurities can interfere with the reaction.

Q4: I am having difficulty purifying my this compound derivative. What are some effective purification strategies?

A4: this compound and its derivatives can be challenging to purify due to their similar polarities.

  • Flash Chromatography: This is a common method for purification. Experiment with different solvent systems to achieve optimal separation. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. A mixture of hexane and acetone has been reported to be effective for purifying friedelin.[1]

  • Activated Charcoal: Treatment with activated charcoal can be used to remove colored impurities. This is typically done by dissolving the crude product in a hot solvent, adding the charcoal, stirring, and then filtering the hot solution.

Experimental Protocols

Protocol 1: Reduction of Friedelin to 3β-Friedelinol
  • Dissolution: Dissolve friedelin in a suitable solvent such as methanol or a mixture of methanol and chloroform in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) in portions with stirring.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the friedelin has been consumed.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate solvent system.

Protocol 2: Esterification of this compound
  • Reactant Mixture: In a dry flask under an inert atmosphere, dissolve this compound, the desired carboxylic acid, and 4-Dimethylaminopyridine (DMAP) in anhydrous chloroform.[2]

  • Addition of Coupling Agent: Add Diisopropylcarbodiimide (DIC) to the solution at room temperature.[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 72 hours depending on the specific substrates. Monitor the reaction progress by TLC.[2]

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography.

Mandatory Visualizations

cluster_workflow This compound Derivative Synthesis Workflow start Friedelin reduction Reduction (e.g., NaBH4) start->reduction This compound This compound (3α or 3β) reduction->this compound esterification Esterification (Carboxylic Acid, DIC, DMAP) This compound->esterification derivative This compound Ester Derivative esterification->derivative purification Purification (Chromatography/Recrystallization) derivative->purification final_product Pure Derivative purification->final_product cluster_logic Troubleshooting Logic for Esterification start Low Yield in Esterification check_reagents Check Purity of This compound & Acid start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_coupling Evaluate Coupling Agent and Catalyst start->check_coupling impure_reagents Impure Starting Materials check_reagents->impure_reagents wet_conditions Presence of Water check_conditions->wet_conditions inefficient_coupling Inefficient Coupling check_coupling->inefficient_coupling solution1 Re-purify starting materials. impure_reagents->solution1 solution2 Use anhydrous solvents and reagents. Run under inert atm. wet_conditions->solution2 solution3 Use stronger coupling agent (DIC/DCC). Ensure catalytic DMAP is present. Increase reaction time. inefficient_coupling->solution3

References

Stability issues of friedelinol in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with friedelinol during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1] Following these guidelines can ensure a shelf life of over two years.[1] One supplier suggests that the compound is stable for at least four years when stored at -20°C.

Q2: What is the recommended way to store this compound in solution?

A2: this compound dissolved in a solvent, such as DMSO, should be stored in tightly sealed vials. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For longer-term storage (months), it is advisable to store stock solutions at -20°C.[1]

Q3: My this compound solution has been at room temperature for a few days. Is it still usable?

A3: this compound is generally stable enough to withstand shipping at ambient temperatures for a few weeks.[1] Therefore, a few days at room temperature, especially if protected from light, is unlikely to cause significant degradation. However, for critical experiments, it is always best to use freshly prepared solutions or solutions that have been stored under recommended conditions.

Q4: Can this compound degrade upon exposure to light?

Q5: How does pH affect the stability of this compound in solution?

A5: Specific data on the pH stability of this compound is limited. However, as a general principle for many natural compounds, extreme pH conditions (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis or isomerization. It is advisable to maintain the pH of this compound solutions close to neutral unless the experimental protocol requires otherwise.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using stored this compound solutions.

  • Possible Cause: Degradation of this compound in solution due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the stock solutions have been stored at -20°C and protected from light.

    • Prepare Fresh Solutions: Prepare a fresh stock solution of this compound and repeat the experiment. Compare the results with those obtained from the stored solution.

    • Perform a Quick Purity Check: If you have access to analytical instrumentation (e.g., HPLC), perform a quick analysis of the stored solution to check for the appearance of degradation peaks compared to a freshly prepared standard.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis of a stability sample.

  • Possible Cause: Formation of degradation products during storage or the experimental process.

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: If using a mass spectrometer (LC-MS), analyze the mass of the unknown peaks to get clues about their structure. They could be oxidation, hydrolysis, or isomerization products.

    • Review Stress Conditions: If this is from a forced degradation study, the appearance of new peaks is expected. The goal is to achieve a target degradation of around 10-20% to avoid the formation of secondary, non-representative degradation products.

    • Check for Contamination: Ensure that the new peaks are not from solvent impurities, contaminated glassware, or other experimental artifacts. Run a blank (solvent only) to rule this out.

Issue 3: Loss of this compound concentration over time in a formulated product.

  • Possible Cause: Instability in the formulation matrix, interaction with excipients, or exposure to adverse environmental conditions.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Systematically expose the formulation to stress conditions (heat, light, humidity, oxidation, acid/base hydrolysis) to identify the primary degradation pathways.

    • Evaluate Excipient Compatibility: Conduct studies with binary mixtures of this compound and individual excipients to identify any potential incompatibilities.

    • Optimize Formulation: Based on the degradation data, consider adding stabilizers such as antioxidants or buffering agents to the formulation. Also, evaluate the need for protective packaging.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative kinetic data for the degradation of this compound under various stress conditions. For illustrative purposes, the following table demonstrates how such data could be presented. Note: The values in this table are hypothetical and intended for demonstration only.

Stress ConditionTemperature (°C)DurationParameterThis compound Remaining (%)Major Degradation Product(s) (Hypothetical)
Solid 4030 daysN/A>98%Not Detected
6030 daysN/A~95%Oxidation Product A
Solution (in DMSO) 430 daysN/A>99%Not Detected
2530 daysLight~90%Isomer B
2530 daysDark~97%Not Detected
Forced Degradation 6024 hours0.1 M HCl~85%Hydrolysis Product C
6024 hours0.1 M NaOH~82%Isomer D
2524 hours3% H₂O₂~88%Oxidation Product A
N/A24 hoursUV Light~80%Photodegradation Product E

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution at 60°C for 7 days in the dark.

    • Photodegradation: Expose the stock solution in a transparent vial to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a Photodiode Array (PDA) detector. An LC-MS system is highly recommended for the identification of degradation products.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-210 nm) is often necessary.

    • Column Temperature: 30°C.

  • Method Development and Validation:

    • Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a PDA detector is essential.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the method.

    • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature) on the results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) prep->acid base Base Hydrolysis (1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid thermal Thermal Stress (60°C, Dark) prep->thermal photo Photostability (UV/Vis Light) prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize hplc Stability-Indicating HPLC Analysis sampling->hplc neutralize->hplc characterize Characterize Degradants (LC-MS) hplc->characterize

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products (Hypothetical) This compound This compound isomer Isomerization Product This compound->isomer  Acid/Base, Heat   oxidation Oxidation Product (e.g., at allylic positions) This compound->oxidation  Oxidizing Agent, Light, Heat   hydrolysis Ring-opening/Rearrangement (under harsh acid/base) This compound->hydrolysis  Strong Acid/Base  

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Minimizing Solvent Waste in Friedelinol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent waste during friedelinol extraction processes. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction, with a focus on improving efficiency and reducing solvent consumption.

Issue 1: Low this compound Yield

Q: We are experiencing a lower than expected yield of this compound from our plant material. What are the potential causes and how can we troubleshoot this?

A: Low this compound yield is a common issue that can stem from several factors throughout the extraction process. Here is a step-by-step guide to help you identify and resolve the problem:

  • Inadequate Sample Preparation: The physical state of your plant material significantly impacts extraction efficiency.

    • Potential Cause: Insufficient drying of the plant material can lead to the presence of moisture, which can hinder the solvent's ability to penetrate the plant matrix effectively. Similarly, a coarse particle size reduces the surface area available for extraction.

    • Recommended Solution: Ensure the plant material is thoroughly dried to a constant weight before extraction. Grinding the material to a fine, uniform powder will increase the surface area and improve solvent penetration.

  • Suboptimal Solvent Selection: The choice of solvent is critical for efficiently extracting this compound, which is a non-polar compound.[1]

    • Potential Cause: Using a solvent with a polarity that is not well-matched to this compound will result in poor solubilization and, consequently, low yield.

    • Recommended Solution: Non-polar solvents like hexane and chloroform are effective for extracting lipophilic compounds such as this compound. However, to minimize environmental impact, consider using greener alternatives like supercritical CO2 or ethanol.[1][2] Binary solvent systems, such as ethanol-water mixtures, can sometimes enhance extraction efficiency.[1]

  • Inefficient Extraction Parameters: Time, temperature, and the solvent-to-solid ratio are key parameters that must be optimized.

    • Potential Cause: Insufficient extraction time will not allow for the complete diffusion of this compound from the plant material into the solvent. An inappropriate temperature can either be too low to facilitate efficient extraction or too high, potentially leading to the degradation of the target compound. An inadequate solvent-to-solid ratio may result in a saturated solution, preventing further extraction.[3][4]

    • Recommended Solution: Systematically optimize the extraction time and temperature for your chosen method. Increasing the solvent-to-solid ratio can create a larger concentration gradient, which promotes the transfer of this compound into the solvent.[3][4] However, be mindful that a very high ratio increases solvent consumption. Response surface methodology (RSM) can be a valuable tool for optimizing these parameters simultaneously.

  • Choice of Extraction Method: The extraction technique itself plays a crucial role in the overall yield.

    • Potential Cause: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques.

    • Recommended Solution: Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE). These methods can enhance extraction efficiency, often with reduced solvent consumption and shorter extraction times.[5]

Issue 2: Impure this compound Extract

Q: Our this compound extract contains a high level of impurities. How can we improve the purity of our final product?

A: The presence of impurities in the final extract is a common challenge in phytochemical extraction. Here’s how you can address this issue:

  • Selective Solvent Extraction: The initial choice of solvent can significantly impact the purity of the extract.

    • Potential Cause: A solvent that is too broad in its action will co-extract a wide range of compounds along with this compound.

    • Recommended Solution: Use a solvent with a polarity that is as selective as possible for this compound. Supercritical CO2 is a highly selective solvent, and its solvating power can be fine-tuned by adjusting pressure and temperature.[6] This allows for the targeted extraction of this compound with fewer impurities.

  • Fractionation of the Crude Extract: A multi-step extraction can improve purity.

    • Potential Cause: A single-step extraction may not be sufficient to separate this compound from other co-extracted compounds.

    • Recommended Solution: Employ a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent to extract this compound, and then use more polar solvents to remove unwanted compounds.

  • Chromatographic Purification: Post-extraction purification is often necessary to achieve high purity.

    • Potential Cause: The crude extract will almost always contain a mixture of compounds with similar properties to this compound.

    • Recommended Solution: Utilize chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the extract. Careful selection of the stationary and mobile phases is crucial for achieving good separation.

  • Recrystallization: This is a simple yet effective final purification step.

    • Potential Cause: Even after chromatography, some minor impurities may remain.

    • Recommended Solution: Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent and allow it to cool slowly. The this compound will crystallize out, leaving the impurities in the solution.

Frequently Asked Questions (FAQs)

This section addresses common questions related to minimizing solvent waste in this compound extraction.

Q1: What are "green solvents" and why should we consider using them for this compound extraction?

A: Green solvents are environmentally friendly alternatives to traditional organic solvents.[1][6] They are typically derived from renewable resources, are less toxic, and have a smaller environmental footprint.[7] For this compound extraction, which traditionally uses solvents like hexane and chloroform, switching to green alternatives offers several advantages:

  • Reduced Environmental Impact: Green solvents minimize air and water pollution.[1]

  • Improved Safety: They are often less flammable and have lower toxicity, creating a safer working environment.

  • Sustainability: Many green solvents are bio-based and biodegradable.[1]

Examples of green solvents suitable for this compound extraction include supercritical CO2, ethanol, and subcritical water.[2][6]

Q2: How can we effectively recycle solvents used in the extraction process?

A: Solvent recycling is a key strategy for minimizing waste and reducing costs.[8] The most common method for recycling solvents is distillation.[8] Here's a general procedure:

  • Collection: Collect the used solvent in a designated waste container.

  • Filtration: Filter the solvent to remove any solid plant material or other particulates.

  • Distillation: Use a distillation apparatus to separate the solvent from the less volatile extracted compounds. The solvent will evaporate, and the vapor can be condensed and collected.

  • Quality Control: Before reusing the recycled solvent, it's important to check its purity to ensure that no contaminants are carried over to the next extraction batch.[9]

It's important to note that some solvents, like ethanol, can be recycled multiple times, but there may be a limit to how often they can be reused safely and effectively.[9]

Q3: What is the role of the solvent-to-solid ratio in minimizing solvent waste?

A: The solvent-to-solid ratio is a critical parameter that directly impacts solvent consumption.[3][4][10]

  • A low solvent-to-solid ratio minimizes the amount of solvent used per extraction. However, if the ratio is too low, the solvent may become saturated with the extracted compounds, leading to an incomplete extraction and lower yield.[4]

  • A high solvent-to-solid ratio can improve extraction efficiency by creating a larger concentration gradient.[3][4] However, this also leads to a significant increase in solvent consumption and waste.

The optimal solvent-to-solid ratio is a balance between achieving a high extraction yield and minimizing solvent use. This ratio should be carefully optimized for each specific plant material and extraction method.[10]

Q4: How do modern extraction techniques like UAE and MAE contribute to reducing solvent waste?

A: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are considered green extraction techniques in part because they can significantly reduce solvent consumption compared to conventional methods.[5]

  • Enhanced Efficiency: Both UAE and MAE use energy (ultrasound waves or microwaves) to disrupt the plant cell walls and enhance the mass transfer of the target compounds into the solvent. This increased efficiency often means that a smaller volume of solvent is required to achieve the same or even a higher yield.

  • Shorter Extraction Times: These techniques are typically much faster than traditional methods. The reduced extraction time also contributes to lower overall energy consumption.

By improving extraction efficiency and reducing processing time, UAE and MAE offer a more sustainable approach to this compound extraction with a lower environmental impact.

Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction MethodTypical Solvent(s)Solvent Consumption (mL/g of plant material)Extraction TimeRelative this compound YieldKey AdvantagesKey Disadvantages
Soxhlet Extraction Hexane, Chloroform, Ethanol20 - 506 - 24 hoursModerateWell-established, simple setupHigh solvent and energy consumption, long extraction time, potential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol10 - 3015 - 60 minutesHighReduced extraction time and solvent consumption, improved yieldInitial equipment cost
Microwave-Assisted Extraction (MAE) Ethanol, Ethyl Acetate10 - 305 - 30 minutesHighVery short extraction time, reduced solvent use, high efficiencyRequires specialized microwave equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) Supercritical CO2 (often with a co-solvent like ethanol)Variable (CO2 is recycled)30 - 120 minutesHighHighly selective, no solvent residue, environmentally friendlyHigh initial equipment cost, requires high pressure
Subcritical Water Extraction (SWE) Water10 - 4015 - 60 minutesModerate to HighExtremely green (uses only water), can extract a range of polaritiesRequires high temperature and pressure, potential for degradation of some compounds

Note: The values presented are approximate and can vary depending on the specific plant material and experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, bark) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 95% ethanol to the flask (solvent-to-solid ratio of 15:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.

    • Sonicate for 30 minutes.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation:

    • Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 100 mL of ethyl acetate (solvent-to-solid ratio of 20:1 mL/g).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 15 minutes. The temperature should be monitored and controlled, not exceeding 80°C.

  • Filtration and Concentration:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the extract and concentrate the solvent using a rotary evaporator as described in the UAE protocol.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

  • Sample Preparation:

    • Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Pack 20 g of the powdered plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters:

      • Pressure: 300 bar

      • Temperature: 60°C

      • CO2 flow rate: 20 g/min

      • Co-solvent (ethanol) percentage: 5%

    • Run the extraction for 90 minutes.

  • Collection:

    • The extracted this compound will be precipitated in the separator as the CO2 is depressurized.

    • Collect the extract from the separator. The CO2 can be recycled back into the system.

Visualizations

Experimental_Workflow cluster_conventional Conventional Method cluster_green Green Methods start Start: Plant Material prep Sample Preparation (Drying and Grinding) start->prep soxhlet Soxhlet Extraction (e.g., Hexane, 6-24h) prep->soxhlet High Solvent Consumption uae Ultrasound-Assisted Extraction (UAE) (e.g., Ethanol, 15-60 min) prep->uae Reduced Solvent Consumption mae Microwave-Assisted Extraction (MAE) (e.g., Ethyl Acetate, 5-30 min) prep->mae Reduced Solvent Consumption sfe Supercritical Fluid Extraction (SFE) (Supercritical CO2, 30-120 min) prep->sfe Minimal Solvent Waste (Recycled CO2) filtration Filtration & Concentration soxhlet->filtration uae->filtration mae->filtration sfe->filtration purification Purification (Chromatography/Recrystallization) filtration->purification end Pure this compound purification->end Solvent_Selection_Logic start Start: Need to Extract this compound goal Primary Goal? start->goal max_yield Maximize Yield goal->max_yield Yield is paramount min_waste Minimize Waste & Environmental Impact goal->min_waste Sustainability is key conventional Consider Conventional Solvents (Hexane, Chloroform) with Optimized Parameters max_yield->conventional green Prioritize Green Solvents min_waste->green end Select Optimal Solvent conventional->end sfe Supercritical CO2 (High Selectivity, No Residue) green->sfe ethanol Ethanol (Bio-based, Lower Toxicity) green->ethanol subcritical_water Subcritical Water (Extremely Green, Tunable Polarity) green->subcritical_water sfe->end ethanol->end subcritical_water->end

References

Technical Support Center: Enhancing the Bioavailability of Friedelinol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful in vivo investigation of friedelinol. Given the inherent challenges associated with its poor aqueous solubility, this guide focuses on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a pentacyclic triterpenoid, a class of naturally occurring compounds with significant pharmacological potential, including anti-inflammatory, anti-viral, and cytotoxic properties.[1][2] Its therapeutic development is often hampered by its poor water solubility, which leads to low and variable absorption from the gastrointestinal tract and, consequently, limited oral bioavailability.

Q2: What are the primary strategies for enhancing the in vivo bioavailability of this compound?

A2: The main approaches focus on improving the solubility and dissolution rate of this compound. These include:

  • Nanoformulations: Encapsulating or loading this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can significantly increase its surface area and solubility.[3]

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a hydrophilic polymer matrix, its crystalline structure is disrupted, leading to a more soluble amorphous state.[4][5]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes that enhance its aqueous solubility.

Q3: Which signaling pathways are potentially modulated by this compound, making it a compound of interest?

A3: While direct studies on this compound are limited, research on the structurally similar compound, friedelin, suggests potential interaction with key inflammatory and cell survival pathways. These include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways.[1][6][7][8][9][10][11][12][13] Modulation of these pathways is central to many disease processes, including inflammation and cancer.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound Across Subjects
  • Question: We are observing significant inter-animal variability in the plasma levels of this compound after oral administration. What are the likely causes and how can we mitigate this?

  • Answer: High variability is a common issue with poorly soluble compounds like this compound.

    • Potential Causes:

      • Inconsistent Dissolution: The primary cause is often erratic dissolution in the gastrointestinal (GI) tract.

      • Food Effects: The presence or absence of food can significantly alter gastric pH and emptying time, impacting drug dissolution.

      • First-Pass Metabolism: Variable metabolism in the gut wall and liver can lead to inconsistent systemic exposure.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure a consistent fasting period for all animals before dosing.

      • Formulation Optimization: Employ bioavailability enhancement techniques such as nanoformulations or solid dispersions to improve dissolution and reduce dependency on physiological variables.

      • Vehicle Selection: Use a consistent and appropriate vehicle for administration. For suspensions, ensure uniform particle size and prevent aggregation through proper homogenization or sonication.

Issue 2: Low or Undetectable Plasma Concentrations of this compound
  • Question: Following oral gavage of a this compound suspension, we are struggling to detect the compound in plasma samples. What could be the problem?

  • Answer: This issue points towards extremely low absorption or analytical challenges.

    • Potential Causes:

      • Poor Solubility in GI Fluids: The compound may not be dissolving sufficiently for absorption.

      • Precipitation in the GI Tract: The formulation may not maintain this compound in a solubilized state upon dilution in gastric or intestinal fluids.

      • Insufficient Analytical Sensitivity: The concentration of this compound in the plasma may be below the limit of detection of the analytical method.

    • Troubleshooting Steps:

      • Enhance Formulation: Utilize nanoformulations or solid dispersions to significantly improve solubility and dissolution.

      • Increase Dose (with caution): A higher dose may lead to detectable plasma concentrations, but potential toxicity should be carefully considered.

      • Optimize Analytical Method: Improve the sensitivity of the LC-MS/MS method by optimizing extraction efficiency, chromatographic separation, and mass spectrometry parameters.[14][15][16][17][18]

Issue 3: Inconsistent Results with this compound Formulations
  • Question: We have prepared a nanoformulation of this compound, but our in vivo results are not reproducible. What should we check?

  • Answer: Reproducibility issues with formulations often stem from inconsistencies in their preparation and characterization.

    • Potential Causes:

      • Variable Particle Size and Distribution: Inconsistent formulation parameters can lead to batch-to-batch variability in nanoparticle characteristics.

      • Drug Loading Inconsistency: The amount of this compound encapsulated in the nanoparticles may vary between batches.

      • Formulation Instability: The formulation may not be stable, leading to aggregation or drug leakage over time.

    • Troubleshooting Steps:

      • Standardize Formulation Protocol: Strictly adhere to a detailed and validated protocol for the preparation of the this compound formulation.

      • Thorough Characterization: Characterize each batch of the formulation for particle size, polydispersity index (PDI), zeta potential, and drug loading efficiency.

      • Assess Stability: Conduct stability studies of the formulation under relevant storage conditions.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound Following Oral Administration in Rats with and without Bioavailability Enhancement

(Note: The following data is illustrative and compiled from typical enhancements seen with similar poorly soluble triterpenoids. Specific values for this compound may vary.)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension5085 ± 154.0450 ± 90100
This compound-Solid Dispersion50340 ± 502.02025 ± 350~450
This compound-Nanoformulation50680 ± 951.54275 ± 600~950

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a modified solvent emulsification-evaporation method.[3][19]

  • Lipid Phase Preparation:

    • Dissolve 100 mg of this compound and 400 mg of a solid lipid (e.g., glyceryl monostearate) in 10 mL of a suitable organic solvent (e.g., acetone or a mixture of chloroform and methanol).

    • Heat the mixture to 60°C to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Dissolve a surfactant (e.g., 2% w/v Poloxamer 188) in 50 mL of deionized water.

    • Heat the aqueous phase to 60°C.

  • Emulsification:

    • Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes.

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a rotary evaporator and remove the organic solvent under reduced pressure at 40°C.

  • Nanoparticle Formation and Purification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

    • The SLN dispersion can be further purified by dialysis or centrifugation to remove excess surfactant.

  • Characterization:

    • Analyze the SLNs for particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency and drug loading by quantifying the amount of unentrapped this compound in the aqueous phase using a validated LC-MS/MS method.

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Acclimatization:

    • Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with free access to standard pellet diet and water.

  • Fasting and Grouping:

    • Fast the animals overnight (12 hours) before the experiment with free access to water.

    • Divide the animals into groups (e.g., Control - this compound suspension; Test - this compound nanoformulation).

  • Formulation Administration:

    • Administer the respective formulations orally via gavage at a specified dose (e.g., 50 mg/kg).[20][21][22][23] The volume should typically be between 5-10 mL/kg.[20]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[14]

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 3: LC-MS/MS Quantification of this compound in Rat Plasma

This protocol is adapted from a method for a similar compound, epi-friedelinol.[14]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of rat plasma, add an internal standard (IS, e.g., a structurally similar compound not present in the sample).

    • Add 1 mL of an extraction solvent (e.g., ethyl acetate or diethyl ether), vortex for 5 minutes, and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (e.g., 75:25, v/v).[14]

    • Flow Rate: 0.30 mL/min.[14]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the IS.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.

    • Quantify this compound in the study samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation prep This compound Formulation (Nanoformulation/Solid Dispersion) char Physicochemical Characterization (Size, PDI, Drug Loading) prep->char admin Oral Administration to Rats char->admin blood Serial Blood Sampling admin->blood plasma Plasma Preparation blood->plasma lcms LC-MS/MS Quantification plasma->lcms pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk bio Bioavailability Assessment pk->bio

Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.

nf_kb_pathway Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikb_kinase IKK Complex stimulus->ikb_kinase Activates This compound This compound This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p65/p50) proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nucleus Nucleus nf_kb->nucleus Translocates proteasome->ikb gene_transcription Gene Transcription (Pro-inflammatory Cytokines)

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

pi3k_akt_pathway Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by this compound growth_factor Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt Activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Phosphorylates cell_survival Cell Survival & Proliferation downstream->cell_survival This compound This compound This compound->pi3k Inhibits

Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Technical Support Center: Optimization of Pressurized Liquid Extraction of Friedelinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of pressurized liquid extraction (PLE) for friedelinol.

Frequently Asked Questions (FAQs)

Q1: What is Pressurized Liquid Extraction (PLE) and why is it suitable for this compound extraction?

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses liquid solvents at elevated temperatures and pressures to extract compounds from a solid or semi-solid matrix.[1][2] These conditions keep the solvent in a liquid state above its normal boiling point, which enhances the extraction process by increasing the solubility and mass transfer rate of the target analyte, while decreasing the viscosity and surface tension of the solvent.[3] PLE is well-suited for the extraction of triterpenoids like this compound due to its efficiency, reduced solvent consumption, and shorter extraction times compared to traditional methods like Soxhlet extraction.[4][5]

Q2: What are the critical parameters to optimize for this compound extraction using PLE?

The key parameters to optimize for maximizing this compound yield and purity are:

  • Solvent Composition: The choice of solvent is crucial and should be based on the polarity of this compound.[5]

  • Temperature: Higher temperatures generally increase extraction efficiency, but excessively high temperatures can lead to the degradation of thermolabile compounds.[6]

  • Pressure: Pressure primarily serves to maintain the solvent in its liquid state at elevated temperatures. Its effect on extraction efficiency is generally considered minimal beyond the point of maintaining the liquid phase.

  • Extraction Time (Static and Dynamic): Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compound.

  • Sample Characteristics: Factors like particle size and moisture content of the plant material can significantly impact extraction efficiency.[7]

Q3: Which solvents are recommended for the PLE of this compound?

This compound is a pentacyclic triterpenoid alcohol, making it a relatively non-polar compound, though the hydroxyl group adds some polarity. Therefore, solvents with low to moderate polarity are generally effective. Recommended options include:

  • Ethanol: A green and effective solvent for many natural products.

  • Methanol: Similar to ethanol but may extract a wider range of compounds.

  • Hexane or Heptane: Non-polar solvents that can be effective for triterpenoids.

  • Mixtures: Using mixtures of solvents, such as ethanol/water, can modulate the polarity and enhance the selectivity of the extraction.[5][8]

Q4: How does temperature affect the extraction of this compound?

Increasing the extraction temperature generally leads to a higher yield of this compound.[6] This is because higher temperatures decrease the viscosity of the solvent, allowing for better penetration into the sample matrix, and increase the solubility of this compound. However, there is a risk of degrading this compound at excessively high temperatures. It is crucial to determine the optimal temperature that maximizes yield without causing degradation.

Q5: What is the role of pressure in the PLE process for this compound?

The primary role of pressure in PLE is to keep the solvent in a liquid state at temperatures above its boiling point.[2] While very high pressures can slightly enhance the extraction by forcing the solvent into the pores of the matrix, the effect on yield is generally less significant than that of temperature and solvent choice, provided the pressure is sufficient to prevent the solvent from boiling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound. 2. Sub-optimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 3. Insufficient Extraction Time: The static or dynamic extraction time may be too short. 4. Poor Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. 5. High Moisture Content: Water in the sample can reduce the efficiency of less polar solvents.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their mixtures). 2. Temperature Optimization: Perform extractions at a range of temperatures (e.g., 80°C to 160°C) to find the optimal point. 3. Increase Extraction Time: Increase the static extraction time or the number of extraction cycles. 4. Sample Grinding: Grind the sample to a smaller, uniform particle size (e.g., <0.5 mm). 5. Sample Drying: Ensure the plant material is thoroughly dried before extraction.
Co-extraction of Impurities 1. Solvent is not selective: The chosen solvent may be dissolving a wide range of other compounds along with this compound. 2. High Temperature: Higher temperatures can increase the solubility of interfering compounds.1. Use a more selective solvent: Try a solvent with a polarity that more closely matches that of this compound. Solvent mixtures can also improve selectivity. 2. Lower the Extraction Temperature: A lower temperature may reduce the extraction of less soluble impurities. 3. In-cell Cleanup: Pack the extraction cell with a layer of adsorbent like silica gel or Florisil to retain polar impurities.[3]
Instrument Clogging or High Pressure 1. Fine Sample Particles: Very fine particles can clog the frits in the extraction cell. 2. Sample Swelling: Some plant materials may swell in the presence of the solvent, increasing pressure.1. Mix Sample with Dispersant: Mix the sample with a dispersing agent like diatomaceous earth or sand to prevent compaction.[7] 2. Layering in the Cell: Place a layer of sand at the bottom and top of the sample in the extraction cell.[7]
Inconsistent Results 1. Inhomogeneous Sample: The this compound content may vary within the plant material. 2. Non-uniform Packing of Extraction Cell: Inconsistent packing can lead to channeling of the solvent. 3. Fluctuations in Instrument Parameters: Variations in temperature or pressure during the extraction.1. Homogenize the Sample: Thoroughly mix the ground plant material before taking a subsample. 2. Standardize Cell Packing: Develop a consistent and reproducible method for packing the extraction cell. 3. Instrument Calibration and Maintenance: Regularly check and calibrate the instrument to ensure stable operation.

Data Presentation

The following table summarizes the key parameters and their typical ranges for the optimization of this compound extraction using PLE. The expected yield is illustrative and will depend on the specific plant matrix and its this compound content.

Parameter Range Effect on this compound Yield Considerations
Solvent Ethanol, Methanol, Hexane, Ethyl Acetate, Ethanol/Water mixturesThe choice of solvent significantly impacts yield and selectivity. A solvent with a polarity similar to this compound will provide the best results.Ethanol is often a good starting point due to its "green" nature and effectiveness.
Temperature (°C) 80 - 180Yield generally increases with temperature up to an optimal point, after which degradation may occur.[6]The thermal stability of this compound should be considered.
Pressure (psi) 1000 - 2000Minimal effect on yield as long as the solvent remains in a liquid state.Typically set to 1500 psi for most applications.
Static Extraction Time (min) 5 - 20Longer times generally lead to higher yields, but with diminishing returns.[2]Multiple shorter static cycles can be more effective than a single long one.
Number of Cycles 1 - 3Increasing the number of cycles can improve the completeness of the extraction.[2]Balances extraction efficiency with solvent consumption and time.
Particle Size (mm) 0.2 - 1.0Smaller particle sizes increase the surface area and improve extraction efficiency.Very fine particles can lead to clogging.[4]

Experimental Protocols

Detailed Methodology for PLE of this compound

This protocol provides a general procedure for the extraction of this compound from a dried plant matrix. Optimization will be required for specific applications.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, bark) in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.[7]

  • Grind the dried material to a fine, uniform powder (e.g., to pass through a 40-mesh sieve).[7]

  • Store the powdered sample in a desiccator to prevent moisture re-absorption.

2. Extraction Cell Preparation:

  • Place a cellulose or glass fiber filter at the bottom of the stainless-steel extraction cell.

  • Thoroughly mix the powdered sample with a dispersing agent like diatomaceous earth or sand in a 1:1 ratio by weight. This prevents the sample from compacting and ensures even solvent flow.[7]

  • Load the mixture into the extraction cell and gently tap to ensure uniform packing.

  • Place a second filter on top of the sample.

  • Fill any remaining void volume in the cell with the dispersing agent.

3. PLE Instrument Setup and Operation:

  • Instrument: Dionex™ ASE™ 350 Accelerated Solvent Extractor or similar.

  • Solvent: Select an appropriate solvent (e.g., 95% ethanol).

  • Temperature: Set the desired extraction temperature (e.g., 120°C).

  • Pressure: Set the system pressure (e.g., 1500 psi).

  • Static Time: Set the static extraction time per cycle (e.g., 10 minutes).

  • Number of Cycles: Set the number of extraction cycles (e.g., 2).

  • Flush Volume: Set the flush volume to 60% of the cell volume.

  • Purge Time: Set the nitrogen purge time (e.g., 90 seconds).

4. Extraction Procedure:

  • Place the prepared extraction cells into the instrument carousel.

  • Place collection vials in the corresponding positions.

  • Start the pre-programmed extraction method.

  • The instrument will automatically perform the heating, pressurization, static extraction, and collection steps for each sample.

5. Post-Extraction Processing:

  • After the extraction is complete, remove the collection vials.

  • The extract can be concentrated using a rotary evaporator under reduced pressure to remove the solvent.

  • The dried extract can then be reconstituted in a suitable solvent for analysis (e.g., by HPLC) or for further purification steps.

Mandatory Visualizations

PLE_Workflow cluster_prep Sample Preparation cluster_extraction PLE Process cluster_post Post-Extraction A Plant Material Drying B Grinding to Fine Powder A->B C Extraction Cell Packing (Sample + Dispersant) B->C D Instrument Setup (Solvent, Temp, Pressure, Time) C->D E Automated Extraction Cycles D->E F Collect Extract E->F G Solvent Evaporation F->G H Analysis / Purification G->H Troubleshooting_Logic cluster_params Parameter Optimization cluster_prep Sample Preparation Start Low this compound Yield P1 Check Solvent Polarity Start->P1 P2 Optimize Temperature Start->P2 P3 Increase Extraction Time/Cycles Start->P3 S1 Verify Particle Size Start->S1 S2 Ensure Sample is Dry Start->S2 S3 Check Cell Packing Uniformity Start->S3 End Yield Improved P1->End P2->End P3->End S1->End S2->End S3->End

References

Technical Support Center: Large-Scale Purification of Friedelinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the large-scale purification of friedelinol. The primary route to this compound involves the extraction and purification of its precursor, friedelin, from natural sources, followed by a chemical reduction to yield this compound.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the extraction of friedelin and its subsequent conversion to and purification of this compound.

Friedelin Extraction and Purification

Question: My friedelin yield from cork byproducts is significantly lower than the reported 1-3%. What are the possible causes and solutions?

Answer: Low yields of friedelin can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Inadequate Pre-treatment of Raw Material: The "black condensate" or cork powder needs to be properly prepared. Large particle sizes can limit solvent penetration.

    • Solution: Ensure the raw material is ground to a consistent and fine particle size (e.g., less than 5 mm).

  • Inefficient Alkaline Washing: The initial alkaline wash is crucial for removing acidic impurities that can interfere with extraction.

    • Solution: Ensure the alkaline solution (e.g., 3% potassium hydroxide in methanol) is in sufficient volume to thoroughly wash the raw material and that the reflux time is adequate (at least 3 hours).[1]

  • Suboptimal Extraction Solvent or Conditions: Friedelin is a non-polar compound, and the choice of solvent is critical.[2]

    • Solution: Use an appropriate non-polar solvent like chloroform or n-hexane for the extraction. Ensure the extraction is carried out for a sufficient duration (up to 24 hours) and at an appropriate temperature (from room temperature to the solvent's boiling point).[1]

  • Losses During Recrystallization: Using an excessive amount of solvent during recrystallization can lead to a significant portion of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to dissolve the crude friedelin. If the yield is still low, you can try to recover more product by concentrating the mother liquor and performing a second crystallization.

Question: The purity of my recrystallized friedelin is below the desired 95%. How can I improve it?

Answer: Purity issues often arise from co-crystallization of impurities. Here are some methods to enhance the purity of your friedelin:

  • Optimize Recrystallization Solvent System: The choice of solvent is critical for selective crystallization.

    • Solution: A mixture of solvents, such as n-hexane:ethyl acetate, can be effective.[1] Experiment with different ratios to find the optimal balance for dissolving friedelin at high temperatures while leaving impurities behind or in the mother liquor upon cooling.

  • Use of Activated Charcoal: Colored impurities and other contaminants can sometimes be removed by treatment with activated charcoal.

    • Solution: Add activated charcoal to the hot solution of crude friedelin before the filtration step of recrystallization. Be aware that using too much charcoal can lead to a loss of the desired product.[1]

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve high purity.

    • Solution: Perform a second or even a third recrystallization. With each step, the purity of the friedelin should increase, although there will be some loss of yield.

  • Column Chromatography: For very high purity friedelin, column chromatography can be employed.

    • Solution: Use a silica gel column and a non-polar mobile phase, such as a gradient of hexane and ethyl acetate. Monitor the fractions by Thin Layer Chromatography (TLC) to isolate the pure friedelin.

This compound Synthesis and Purification

Question: The reduction of friedelin to this compound is incomplete. How can I drive the reaction to completion?

Answer: Incomplete reduction can be due to several factors related to the reaction conditions and reagents.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent to friedelin is crucial.

    • Solution: Use a molar excess of the reducing agent, such as sodium borohydride (NaBH₄). A common practice is to use at least two equivalents of the hydride ion per mole of ketone.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures.

    • Solution: While the initial addition of NaBH₄ is often done at 0°C to control the reaction rate, allowing the reaction to proceed at room temperature for a sufficient period (e.g., 2-4 hours) can help ensure completion. Monitor the reaction progress using TLC.

  • Purity of Starting Material: Impurities in the friedelin can interfere with the reduction reaction.

    • Solution: Ensure your starting friedelin is of high purity (ideally >95%).

Question: I am having difficulty separating this compound from the reaction mixture after reduction. What is an effective purification strategy?

Answer: The work-up and purification process is critical for isolating pure this compound.

  • Ineffective Quenching and Work-up: Residual reducing agent and borate salts need to be properly removed.

    • Solution: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid (e.g., dilute HCl) or water at a low temperature. Then, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to separate the this compound from the aqueous layer containing the inorganic salts.

  • Co-elution in Column Chromatography: Friedelin and this compound have similar polarities, which can make their separation by column chromatography challenging.

    • Solution: Use a high-quality silica gel for column chromatography and a carefully optimized mobile phase. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can effectively separate the slightly more polar this compound from the unreacted friedelin. Monitor the fractions closely with TLC.

  • Difficulty in Crystallization: Finding a suitable solvent for this compound crystallization can be challenging.

    • Solution: Based on the successful recrystallization of friedelin, a mixture of hexane and a slightly more polar solvent like acetone or ethyl acetate is a good starting point. Experiment with different solvent ratios and cooling rates to induce crystallization.

Quantitative Data Tables

The following tables summarize quantitative data related to the extraction and purification of friedelin.

Table 1: Comparison of Friedelin Extraction Methods from Cork Byproducts

Extraction MethodSolvent(s)Typical Yield of Crude Friedelin (%)Typical Purity of Crude Friedelin (%)Extraction TimeKey AdvantagesKey Disadvantages
Soxhlet Extraction Chloroform, n-Hexane, Ethyl Acetate5.8 - 9.0[2]20.1 - 55.4[3]6 - 24 hours[1]Well-established, efficient for small to medium scaleHigh solvent and energy consumption, long extraction times[4]
Alkaline Hydrolysis followed by Solvent Extraction Methanol/KOH, Chloroform3.2 - 9.0[2]20.1 - 55.4[3]3 - 6 hours (hydrolysis) + extraction time[1]Removes acidic impurities, improves purity of crude extractMulti-step process, use of corrosive reagents
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with Ethanol as co-solventup to 2.83up to 40.6 (in extract)[5]1 - 2 hoursGreen solvent, high selectivity, shorter extraction timeHigh initial equipment cost, may require optimization of pressure and temperature[5]
Microwave-Assisted Extraction (MAE) ChloroformNot specified for large scaleNot specified for large scale~3 minutes (lab scale)[6]Very short extraction time, reduced solvent consumption[4]Scalability can be a challenge, potential for localized overheating

Table 2: Purity and Yield Progression during Friedelin Purification from Black Condensate

Purification StepDescriptionYield (%)Purity (%)
Crude Extract After alkaline wash and chloroform extraction.9.0[2]55.4[3]
First Recrystallization Recrystallization from n-hexane:ethyl acetate with activated charcoal.4.9 (overall)[1]85.7[3]
Second Recrystallization Recrystallization from hot n-hexane with activated charcoal.2.9 (overall)[1]99.3[3]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Purification of Friedelin from Cork Black Condensate

This protocol is adapted from patented industrial processes for obtaining high-purity friedelin.

Materials and Equipment:

  • Cork black condensate powder (<5 mm particle size)

  • Potassium hydroxide (KOH)

  • Methanol

  • Chloroform

  • n-Hexane

  • Ethyl acetate

  • Activated charcoal

  • Large-scale glass reactor with reflux condenser and mechanical stirrer

  • Large filtration apparatus (e.g., Buchner funnel with vacuum flask)

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Alkaline Wash:

    • In a large reactor, add 20 kg of black condensate powder to 200 L of a 3% (w/v) solution of potassium hydroxide in methanol.[1]

    • Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

    • Allow the mixture to cool to room temperature and filter under vacuum to separate the solid residue.

    • Dry the solid residue in an oven at 60-80°C until a constant weight is achieved.

  • Solvent Extraction:

    • Transfer the dried residue to the reactor and add 150 L of chloroform.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the chloroform extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude friedelin-rich solid.

  • First Recrystallization:

    • Dissolve the crude friedelin-rich extract in a minimal amount of a hot n-hexane:ethyl acetate mixture (a starting ratio of 9:1 can be tested).

    • Add activated charcoal (approximately 1-2% of the crude extract weight) to the hot solution and stir for 30 minutes.[1]

    • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold n-hexane.

    • Dry the crystals to obtain friedelin of intermediate purity.

  • Second Recrystallization (for High Purity):

    • Dissolve the friedelin from the previous step in a minimal amount of hot n-hexane.

    • Add a small amount of activated charcoal and stir for 30 minutes at the boiling point.[1]

    • Filter the hot solution and allow it to cool slowly to crystallize.

    • Collect the high-purity friedelin crystals by vacuum filtration, wash with cold n-hexane, and dry.

Protocol 2: Large-Scale Reduction of Friedelin to this compound (epi-friedelinol)

This protocol is a general procedure for the stereoselective reduction of a ketone to an alcohol using sodium borohydride, adapted for friedelin.

Materials and Equipment:

  • High-purity friedelin

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (or Ethyl Acetate)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large glass reactor with a mechanical stirrer and dropping funnel, equipped for cooling.

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a large reactor, dissolve 1 kg of high-purity friedelin in 10 L of methanol.

    • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Reduction:

    • Slowly add 100 g of sodium borohydride (NaBH₄) in small portions over a period of 1 hour, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction progress by TLC (using a mobile phase such as hexane:ethyl acetate 9:1) to confirm the disappearance of the friedelin spot.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add 1 M HCl to quench the excess NaBH₄ until the effervescence ceases and the pH is approximately neutral.

    • Reduce the volume of the methanol by about half using a rotary evaporator.

    • Add 10 L of water and extract the aqueous mixture with dichloromethane (3 x 5 L).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 5 L) and brine (1 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization can be attempted using a solvent system such as hexane:acetone.

Visualizations

Experimental Workflows

Friedelin_Purification_Workflow raw_material Cork Black Condensate alkaline_wash Alkaline Wash (KOH in Methanol, Reflux) raw_material->alkaline_wash extraction Solvent Extraction (Chloroform) alkaline_wash->extraction crude_friedelin Crude Friedelin Extract extraction->crude_friedelin recrystallization1 First Recrystallization (n-Hexane:Ethyl Acetate + Charcoal) crude_friedelin->recrystallization1 intermediate_friedelin Friedelin (Intermediate Purity) recrystallization1->intermediate_friedelin recrystallization2 Second Recrystallization (n-Hexane + Charcoal) intermediate_friedelin->recrystallization2 pure_friedelin High-Purity Friedelin (>95%) recrystallization2->pure_friedelin

Caption: Workflow for the large-scale extraction and purification of friedelin.

Friedelinol_Synthesis_Workflow friedelin High-Purity Friedelin reduction Reduction with NaBH4 (Methanol, 0°C to RT) friedelin->reduction workup Aqueous Work-up and Extraction (DCM or Ethyl Acetate) reduction->workup crude_this compound Crude this compound workup->crude_this compound purification Purification crude_this compound->purification column_chrom Column Chromatography (Silica Gel, Hexane:EtOAc) purification->column_chrom Option 1 recrystallization Recrystallization (e.g., Hexane:Acetone) purification->recrystallization Option 2 pure_this compound Pure this compound column_chrom->pure_this compound recrystallization->pure_this compound

Caption: Workflow for the synthesis and purification of this compound from friedelin.

References

Technical Support Center: Refining Friedelinol Bioassay Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in bioassays involving friedelinol.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in the aqueous assay medium. What should I do?

A1: this compound is known to have low water solubility.[1] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%, and ideally under 0.1%) to avoid solvent-induced cytotoxicity.[2] When diluting the DMSO stock into your aqueous buffer, add it dropwise while vortexing to prevent precipitation.

Q2: I am observing high variability between my replicate wells. What are the common causes?

A2: High variability can stem from several factors. Inconsistent cell seeding density is a common issue; ensure your cell suspension is homogenous before plating. Pipetting errors, especially with small volumes, can also contribute significantly. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions. Finally, if this compound precipitates in some wells but not others, this will lead to inconsistent effective concentrations. Visually inspect your plates for any signs of precipitation.

Q3: What is a typical concentration range to test this compound in a cytotoxicity assay?

A3: The effective concentration of this compound can vary significantly depending on the cell line. Based on studies with the closely related triterpenoid, friedelin, a broad range of concentrations should be tested initially, for example, from 1 µg/mL to 100 µg/mL.[3] Subsequent experiments can then narrow down the concentration range around the approximate IC50 value.

Q4: Can the purity of my this compound sample affect the bioassay results?

A4: Absolutely. Impurities in your this compound sample can have their own biological activities, leading to confounding results. It is essential to use highly purified this compound and to know the identity and concentration of any impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Bioactivity 1. Poor Solubility: this compound may have precipitated out of the solution, reducing its effective concentration. 2. Degradation: The compound may be unstable under the assay conditions (e.g., light, temperature, pH). 3. Incorrect Concentration Range: The concentrations tested may be too low to elicit a response.1. Prepare a fresh stock solution in DMSO and ensure the final solvent concentration is appropriate for your assay. Visually confirm the absence of precipitate in the final assay medium. 2. Protect your stock solutions and assay plates from light. Ensure the pH and temperature of your assay buffer are within a stable range for this compound. 3. Perform a wider dose-response study.
Inconsistent Results Between Experiments 1. Variable Stock Solution: Inconsistent preparation of the this compound stock solution. 2. Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered responses. 3. Reagent Variability: Differences in batches of media, serum, or other reagents.1. Prepare a large batch of stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across multiple experiments. 2. Use cells within a defined, low passage number range for all experiments. 3. Standardize reagent lots as much as possible and qualify new lots before use in critical experiments.
Unexpected Cytotoxicity 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high. 2. Contamination: The stock solution or cell culture may be contaminated. 3. Compound-Induced Apoptosis/Necrosis: this compound itself may be cytotoxic at the tested concentrations.1. Perform a solvent toxicity control to determine the maximum tolerated concentration of the solvent by your cells. Ensure the final solvent concentration in your assay is below this level. 2. Filter-sterilize your stock solution and regularly test your cell cultures for contamination. 3. This may be a true result. Confirm with a secondary cytotoxicity assay (e.g., LDH release assay).

Data Presentation

Note: The following data is for friedelin, a structurally similar pentacyclic triterpenoid often studied alongside this compound. This data can serve as a starting point for designing experiments with this compound.

Table 1: Cytotoxicity of Friedelin (IC50 Values)

Cell LineCancer TypeAssayIncubation TimeIC50 ConcentrationReference(s)
L929Murine FibrosarcomaMTT48 h1.48 µg/mL[3]
A375Human MelanomaMTT48 h2.46 µg/mL[3]
HeLaHuman Cervical CancerMTT48 h2.59 µg/mL[3]
THP-1Human LeukemiaMTT48 h2.33 µg/mL[3]
MCF-7Human Breast CancerMTT24 h0.76 µg/mL[1]
MCF-7Human Breast CancerMTT48 h0.51 µg/mL[1]
PC3Human Prostate CancerMTTNot Specified21.7 ± 0.9 µg/mL[3]

Table 2: Antioxidant Activity of Friedelin (IC50 Values)

AssayIC50 Concentration (mM)Reference(s)
DPPH Radical Scavenging21.1[4]
Hydroxyl Radical Scavenging19.8[4]
Nitric Oxide Radical Scavenging22.1[4]
Superoxide Radical Scavenging21.9[4]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions of the stock solution in complete medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production.

Materials:

  • This compound

  • DMSO

  • RAW 264.7 murine macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Sodium nitrite standard solution

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 12-24 hours.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock in culture medium to the desired final concentrations.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[7]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only treated group.

Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of this compound.

Materials:

  • This compound

  • Methanol or ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. Make serial dilutions to obtain a range of concentrations. Prepare similar dilutions of the positive control.

  • Assay Reaction: In a 96-well plate, add 100 µL of the this compound or control solutions to 100 µL of the DPPH working solution. For the blank, use 100 µL of the solvent instead of the sample.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percentage of scavenging activity against the concentration to determine the IC50 value.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound start->treat_cells prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate Cell Viability & IC50 read_absorbance->calculate_ic50

Caption: General workflow for assessing this compound cytotoxicity using an MTT assay.

Anti_Inflammatory_Signaling cluster_stimulus External Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (p38, JNK) LPS->MAPK Activates IKK IKK Complex LPS->IKK Activates NFkB NF-κB (p65/p50) MAPK->NFkB Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Inhibits IkappaB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes Induces Transcription mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) genes->mediators Leads to Production

Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.

Troubleshooting_Logic start Inconsistent Bioassay Results solubility Is the compound fully dissolved? start->solubility pipetting Is pipetting accurate and consistent? solubility->pipetting Yes solve_solubility Optimize Solubilization: - Check DMSO % - Vortex during dilution - Visually inspect wells solubility->solve_solubility No cells Are cells healthy and at a consistent passage? pipetting->cells Yes solve_pipetting Refine Technique: - Calibrate pipettes - Use low-retention tips - Ensure proper mixing pipetting->solve_pipetting No solve_cells Standardize Cell Culture: - Use low passage cells - Ensure homogenous seeding - Check for contamination cells->solve_cells No end Consistent Results cells->end Yes solve_solubility->pipetting solve_pipetting->cells solve_cells->end

Caption: A logical workflow for troubleshooting inconsistent results in bioassays.

References

How to prevent degradation of friedelinol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of friedelinol during extraction and subsequent handling.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction that may point to compound degradation.

Problem 1: Low Yield of this compound in the Final Extract

Your extraction procedure results in a lower-than-expected yield of this compound. This could be due to incomplete extraction or degradation of the target molecule.

Possible Cause Recommended Solution Rationale
High Extraction Temperature Maintain extraction temperatures below 60°C. For heat-sensitive compounds, consider methods like Ultrasound-Assisted Extraction (UAE) at lower temperatures (e.g., 30-50°C).[1][2]Triterpenoids can undergo thermal degradation at elevated temperatures. Methods like traditional Soxhlet extraction often use boiling solvents for extended periods, increasing the risk of degradation.[3][4]
Prolonged Extraction Time Optimize extraction time. For UAE, 30-60 minutes is often sufficient.[5] For maceration, extended periods at room temperature are generally safe, but monitor for solvent evaporation.Longer exposure to heat, light, or oxygen increases the probability of degradation reactions, such as oxidation.[6]
Inappropriate Solvent Choice Use high-purity ethanol or methanol for extraction. Avoid solvents that may contain acidic or alkaline impurities.The polarity of the solvent is crucial for efficient extraction. However, impurities can catalyze degradation reactions.
Oxidative Degradation Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like BHT (Butylated hydroxytoluene) in trace amounts if compatible with downstream applications.Triterpenoids are susceptible to autoxidation, a process that can occur even in the dark and is accelerated by light and heat.[6]
Photodegradation Protect the extraction vessel and subsequent solutions from light by using amber glassware or wrapping containers in aluminum foil.Exposure to UV light can cause photochemical reactions, leading to the formation of various degradation products, including ring-opened seco-triterpenoids.[7]
Problem 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Your analytical results show the presence of unexpected peaks near the this compound peak, suggesting the formation of degradation products.

Possible Cause Recommended Solution Rationale
Thermal Isomerization or Degradation Re-evaluate your extraction temperature. If using a high-temperature method, switch to a lower-temperature alternative like UAE or pressurized liquid extraction at a moderate temperature.[8]High heat can cause structural rearrangements or breakdown of the this compound molecule, leading to new, related compounds.[1][3]
pH-Induced Degradation Ensure the pH of your extraction solvent and any aqueous partitioning steps is neutral to slightly acidic. Avoid alkaline conditions.While specific data for this compound is limited, many natural products, particularly phenolics, are unstable at high pH and can undergo irreversible degradation.[9][10]
Oxidation During Processing/Storage Store extracts under an inert atmosphere at low temperatures (-20°C for long-term).[11] Evaporate solvents under reduced pressure at a low temperature (e.g., <40°C).Oxidation can introduce new functional groups (e.g., hydroxyl, carbonyl), creating more polar compounds that will have different retention times in reverse-phase chromatography.[6]

Factors Influencing this compound Degradation

The following diagram illustrates the key environmental and process factors that can lead to the degradation of this compound.

Factors Leading to this compound Degradation cluster_degradation Degradation This compound Degradation (Low Yield, Impurities) Temp High Temperature (> 60°C) Temp->Degradation Light UV/Light Exposure Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation pH Extreme pH (especially alkaline) pH->Degradation Time Prolonged Exposure Time->Degradation

Caption: Key factors that can induce the chemical degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

The primary causes are excessive heat and oxidation. This compound, like many triterpenoids, is susceptible to thermal degradation when exposed to high temperatures for prolonged periods, as is common in methods like Soxhlet extraction.[3][4] Additionally, exposure to oxygen, especially when combined with heat or light, can lead to oxidative degradation.[6]

Q2: What is the ideal temperature for extracting this compound?

To minimize thermal degradation, it is recommended to keep the extraction temperature below 60°C.[1] For advanced methods like Ultrasound-Assisted Extraction (UAE), optimal yields can often be achieved at even lower temperatures (e.g., 40-50°C), which is ideal for preserving the integrity of the molecule.[5]

Q3: How does pH affect the stability of this compound?

While specific studies on this compound are limited, related compounds often show instability in alkaline (high pH) conditions.[9][10] Alkaline environments can catalyze hydrolysis or oxidation reactions.[12] It is best practice to maintain a neutral or slightly acidic pH during extraction and subsequent purification steps.

Q4: Can I use microwave-assisted extraction (MAE) for this compound?

Caution is advised. MAE can be very efficient but often involves rapid heating to high temperatures, which may not be suitable for heat-sensitive triterpenoids.[13] If using MAE, careful optimization to control the final temperature is critical to prevent degradation.

Q5: How should I store my this compound-containing extracts to prevent degradation?

For long-term stability, extracts should be stored in a dry, dark environment at -20°C or lower.[11] For short-term storage (days to weeks), 0-4°C is acceptable.[11] It is also beneficial to store the extract under an inert gas like nitrogen or argon to prevent oxidation.

Q6: What analytical method is best for detecting this compound and its potential degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the preferred method. LC-MS/MS is particularly powerful as it can help in the identification and characterization of unknown impurity peaks that may be degradation products.[14][15]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and stability of this compound. The following table provides a comparative overview of common techniques.

Extraction Method Typical Temp. Typical Time Solvent Usage Degradation Risk Key Considerations
Maceration Room Temp.24-72 hoursHighLowTime-consuming; may result in lower extraction efficiency.
Soxhlet Extraction Solvent Boiling Point (e.g., 65-80°C)6-24 hoursModerateHigh High temperature and long duration increase the risk of thermal degradation.[13]
Ultrasound-Assisted Extraction (UAE) 30-60°C15-60 minLow to ModerateLow Efficient and rapid; reduced thermal stress on the compound.[5][8][16]
Pressurized Liquid Extraction (PLE) 50-150°C5-30 minModerateModerateHigh pressure keeps the solvent liquid above its boiling point; temperature must be carefully optimized to avoid degradation.[1]
Supercritical Fluid Extraction (SFE-CO₂) 40-60°C1-4 hoursLow (Co-solvent)Very Low Uses non-toxic CO₂; very mild conditions, but may require a co-solvent (e.g., ethanol) for efficient extraction of moderately polar triterpenoids.

Experimental Protocols

Protocol: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the extraction of this compound while minimizing the risk of degradation.

  • Preparation of Plant Material:

    • Ensure the plant material is thoroughly dried (e.g., oven-dried at 40-50°C) and ground into a fine powder (e.g., 40-60 mesh).

    • Store the powdered material in a desiccator to prevent moisture absorption.

  • Extraction Setup:

    • Weigh 10 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 80% ethanol (ACS grade or higher). This creates a solid-to-liquid ratio of 1:15 g/mL.

    • Place the flask into an ultrasonic bath equipped with a temperature controller.

  • Ultrasonication:

    • Set the ultrasonic bath temperature to 45°C.

    • Set the sonication frequency to 40 kHz.

    • Begin sonication and run for a total of 40 minutes.[5] Ensure the flask is submerged to a level where the solvent inside is adequately agitated by the ultrasonic waves.

  • Sample Recovery:

    • After sonication, remove the flask from the bath.

    • Separate the extract from the plant material by vacuum filtration through Whatman No. 1 filter paper.

    • Wash the solid residue on the filter paper with an additional 50 mL of 80% ethanol to recover any remaining compound.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator.

    • Maintain the water bath temperature at or below 40°C to prevent thermal degradation of this compound.

    • Evaporate until a crude extract is obtained.

  • Storage:

    • Transfer the crude extract to a pre-weighed amber glass vial.

    • Dry the extract completely under a gentle stream of nitrogen or in a vacuum desiccator.

    • Store the final dried extract at -20°C under an inert atmosphere until further analysis or purification.[11]

Workflow & Troubleshooting Logic

The following diagrams outline a logical workflow for this compound extraction and a troubleshooting decision tree for addressing degradation issues.

Experimental Workflow

N1 Plant Material (Dried, Powdered) N2 Optimized Extraction (e.g., UAE, <60°C, inert atm.) N1->N2 N3 Filtration / Centrifugation N2->N3 N4 Solvent Evaporation (Rotovap, <40°C) N3->N4 N5 Crude Extract N4->N5 N6 Analytical QC (HPLC, LC-MS) N5->N6 N7 Purification (e.g., Column Chromatography) N6->N7 Purity OK N10 Degradation Check: Analyze for Impurities N6->N10 Impurities Found N8 Pure this compound N7->N8 N9 Store at -20°C (Dark, Inert Atm.) N8->N9 N10->N2 Re-optimize Extraction

Caption: A standard workflow for extracting and verifying the stability of this compound.

Troubleshooting Decision Tree

Start Problem: Low Yield or Unknown Peaks Q_Temp Was Extraction Temp > 60°C? Start->Q_Temp A_Temp Action: Lower Temp to 40-50°C or switch to UAE/Maceration Q_Temp->A_Temp Yes Q_Time Was Extraction Time > 2 hours (heated)? Q_Temp->Q_Time No End Re-run extraction and analyze. If problem persists, check raw material. A_Temp->End A_Time Action: Reduce extraction time. Optimize with time-course study. Q_Time->A_Time Yes Q_Light Was extract exposed to direct light? Q_Time->Q_Light No A_Time->End A_Light Action: Use amber glassware or cover with foil. Q_Light->A_Light Yes Q_O2 Was extraction open to air? Q_Light->Q_O2 No A_Light->End A_O2 Action: Use degassed solvents. Work under inert gas (N2/Ar). Q_O2->A_O2 Yes Q_O2->End No A_O2->End

Caption: A decision tree for troubleshooting this compound degradation.

References

Improving the purity of friedelinol after column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of friedelinol after column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, particularly after the initial column chromatography step.

Issue 1: Low Purity of this compound Fractions After Column Chromatography

Question: My this compound-containing fractions from the silica gel column show significant impurities on a Thin Layer Chromatography (TLC) plate. What could be the cause, and how can I improve the separation?

Answer:

Several factors can contribute to poor separation during column chromatography. Here is a step-by-step troubleshooting guide:

  • Inadequate Separation of Spots on TLC: Before running a column, ensure there is a clear separation between the this compound spot and impurities on your analytical TLC plate. An ideal Rf value for your product is around 0.3-0.4, with good separation from other spots.

  • Improper Solvent System: The solvent system used for the column might not be optimal.

    • Solution: Re-evaluate your solvent system using TLC. If the separation is poor, try adjusting the polarity. For non-polar compounds like this compound, a common solvent system is a mixture of hexane and ethyl acetate. Try a shallower gradient, increasing the polarity more slowly during elution.[1]

  • Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation.[1]

    • Solution: Reduce the amount of sample loaded. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100, depending on the difficulty of the separation.

  • Poorly Packed Column: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and co-elution of compounds.

    • Solution: Ensure the column is packed uniformly without any air bubbles. A slurry packing method is often recommended.[2]

  • Compound Instability on Silica: this compound might be degrading on the acidic surface of the silica gel.[3]

    • Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if degradation spots appear. If it is unstable, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[3]

Issue 2: this compound Product is an Oil or Fails to Crystallize After Solvent Evaporation

Question: After pooling the pure fractions and evaporating the solvent, my this compound product is an oil and will not solidify, or it solidifies as an amorphous solid. How can I obtain a crystalline product?

Answer:

This issue often points to the presence of persistent impurities that inhibit crystallization.

  • Recrystallization: This is the most effective method to purify a solid compound after column chromatography.[4][5][6] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, which allows the pure compound to form crystals while the impurities remain in the solvent.[6]

    • Single-Solvent Recrystallization: Find a solvent that dissolves this compound well when hot but poorly at room temperature.[4]

    • Two-Solvent Recrystallization: Use a pair of miscible solvents. One solvent should dissolve this compound very well (the "good" solvent), and the other should dissolve it poorly (the "bad" solvent).[4][5] Common solvent pairs include hexane/ethyl acetate and hexane/acetone.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common next step to improve this compound purity after column chromatography?

A1: Recrystallization is the standard and most effective technique for purifying solid organic compounds like this compound after an initial chromatographic separation.[4][5][6] It can significantly remove minor impurities that co-eluted during the column chromatography.

Q2: How do I choose the right solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent will dissolve this compound at high temperatures but not at low temperatures.[6] You can determine a suitable solvent through small-scale solubility tests. Given that this compound is a relatively non-polar triterpenoid, solvent systems like hexane mixed with a slightly more polar solvent such as ethyl acetate or acetone are often good starting points.[7]

Q3: My this compound seems pure by TLC, but I suspect there are co-eluting impurities. How can I confirm this?

A3: A single spot on a TLC plate does not guarantee purity. More advanced analytical techniques are necessary to detect co-eluting impurities:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for assessing purity and can often separate compounds that appear as a single spot on TLC.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS can provide excellent separation and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities through unexpected signals in the spectrum. Quantitative NMR (qNMR) can also be used to determine purity.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it highly effective for identifying co-eluting compounds.[10]

Q4: Can I improve purity by simply re-running the column chromatography?

A4: While possible, re-chromatographing the material can lead to significant product loss with each pass.[1] It is often more efficient to use an orthogonal purification technique like recrystallization, which relies on a different physical principle (solubility) than chromatography (adsorption/partitioning).

Q5: What purity level should I aim for?

A5: The required purity level depends on the intended application. For early-stage research, 85-95% purity might be acceptable. However, for applications in drug development and for use as an analytical standard, a purity of >98% is often required.

Data Presentation

The following table provides an example of the expected improvement in this compound purity after implementing post-chromatography purification steps.

Purification StagePurity (%)Typical Impurities Present
Crude Extract15 - 40%Pigments, other triterpenoids, fatty acids
After Column Chromatography85 - 95%Structurally similar triterpenoids, isomers
After Recrystallization> 98%Trace amounts of co-eluting compounds

Note: The purity values presented are illustrative and can vary depending on the source of the material and the specifics of the experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Two-Solvent Method)

This protocol describes a general procedure for the purification of this compound using a two-solvent recrystallization method (e.g., Hexane and Ethyl Acetate).

  • Solvent Selection: Through preliminary small-scale tests, confirm that this compound is soluble in hot ethyl acetate and insoluble in cold hexane, and that the two solvents are miscible.

  • Dissolution: Place the semi-purified this compound from the column chromatography fractions into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to completely dissolve the solid. Use a hot plate and add the solvent dropwise while stirring.

  • Induce Cloudiness: Once the this compound is fully dissolved, slowly add hot hexane dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

  • Purity Analysis: Determine the purity of the recrystallized this compound using HPLC, GC, or NMR.

Mandatory Visualization

G Troubleshooting Workflow for Low Purity this compound start Low Purity this compound After Column Chromatography check_tlc Re-evaluate Analytical TLC Separation start->check_tlc is_sep_good Is Separation Clear? (Rf ~0.3-0.4) check_tlc->is_sep_good overloading Column Overloading? is_sep_good->overloading Yes optimize_solvent Optimize Solvent System (e.g., shallower gradient) is_sep_good->optimize_solvent No packing Poor Column Packing? overloading->packing No reduce_load Reduce Sample Load overloading->reduce_load Yes stability Compound Stability on Silica? packing->stability No repack_column Repack Column Carefully packing->repack_column Yes change_stationary_phase Use Neutral Silica or Alumina stability->change_stationary_phase Yes recrystallize Perform Recrystallization stability->recrystallize No optimize_solvent->start reduce_load->start repack_column->start change_stationary_phase->start analyze Analyze Purity (HPLC, NMR) recrystallize->analyze

Caption: A logical workflow for troubleshooting low purity of this compound.

G Experimental Workflow for this compound Purification crude_extract Crude Plant Extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Collect Fractions column_chrom->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions solvent_evap Solvent Evaporation pool_fractions->solvent_evap semi_pure Semi-Pure this compound solvent_evap->semi_pure recrystallization Recrystallization semi_pure->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration pure_this compound High-Purity this compound (>98%) filtration->pure_this compound final_analysis Final Purity Analysis (HPLC, GC, NMR) pure_this compound->final_analysis

Caption: Workflow for this compound purification and analysis.

References

Scaling up friedelinol isolation from laboratory to pilot scale

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of friedelinol from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound isolation from a lab to a pilot scale?

A1: The primary challenges include maintaining yield and purity, managing larger volumes of solvents, ensuring consistent process parameters like temperature and mixing, and the potential for impurity profiles to change.[1][2] Scaling up is not always a linear process; what works efficiently in a small flask may not translate directly to a large reactor.[3]

Q2: What are the most common sources for this compound isolation?

A2: this compound is often isolated by the reduction of friedelin, which is a pentacyclic triterpene found in various plant species, particularly in the cork tissue of plants like Quercus suber (cork oak).[4][5] It is also found in families such as Celastraceae, Asteraceae, and Fabaceae.[4][6]

Q3: Which extraction methods are suitable for scaling up to a pilot plant for friedelin isolation (the precursor to this compound)?

A3: While Soxhlet extraction is common at the lab scale, for pilot-scale operations, methods like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) with CO2 are often more suitable due to their efficiency and use of greener solvents.[4] Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also effective and can reduce extraction times.[4][7]

Q4: How does the choice of solvent impact the extraction of friedelin at a larger scale?

A4: The choice of solvent is critical and depends on polarity and selectivity for friedelin. At a larger scale, factors like cost, safety, and environmental impact become more significant. While chloroform and hexane are effective, greener solvents like ethanol and supercritical CO2 are often preferred for pilot-scale operations. The solvent-to-solid ratio is a key parameter that needs to be optimized for efficient extraction at a larger scale.[8][9]

Q5: What are the common methods for converting friedelin to this compound at a pilot scale?

A5: The conversion of the ketone group in friedelin to a hydroxyl group to form this compound is typically achieved through chemical reduction. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) which tend to produce epi-friedelinol, while using sodium metal can yield this compound as the major product.[10] Scaling up this reaction requires careful control of temperature, reaction time, and the stoichiometry of the reducing agent to ensure high conversion and minimize side products.

Troubleshooting Guides

Issue 1: Low Yield of this compound at Pilot Scale Compared to Laboratory Scale

Q: My this compound yield has significantly dropped after moving from the lab to the pilot plant. What are the possible causes and how can I troubleshoot this?

A: Several factors can contribute to a drop in yield during scale-up. Here’s a systematic approach to troubleshooting:

  • Extraction Efficiency:

    • Inadequate Mixing: In larger vessels, achieving uniform mixing is more challenging. Dead zones in the reactor can lead to inefficient extraction.[11]

      • Solution: Optimize the impeller speed and design to ensure proper mixing. Consider installing baffles in the extraction vessel.

    • Mass Transfer Limitations: The increased particle size of the raw material or inefficient solvent penetration can limit mass transfer.

      • Solution: Ensure the raw material is milled to a consistent and appropriate particle size. Optimize the solvent-to-solid ratio and extraction time to facilitate better mass transfer.[12]

    • Thermal Gradients: Uneven heating in large reactors can lead to localized overheating and potential degradation of the target compound.[9][13]

      • Solution: Use a jacketed reactor with controlled heating and cooling. Monitor the temperature at multiple points within the reactor.

  • Chemical Reduction Step (Friedelin to this compound):

    • Poor Temperature Control: Exothermic reactions with reducing agents can be harder to control at a larger scale, potentially leading to side reactions.

      • Solution: Implement a robust cooling system for the reactor and add the reducing agent in portions to manage the reaction temperature.

    • Inefficient Mixing: Poor mixing can lead to localized high concentrations of the reducing agent, causing over-reduction or side product formation.

      • Solution: Ensure vigorous and uniform stirring throughout the reaction.

  • Purification Losses:

    • Column Chromatography: Scaling up column chromatography can lead to issues with bed packing and flow distribution, resulting in poor separation and loss of product.[14]

      • Solution: Follow a validated column packing protocol for the larger column diameter. Ensure the linear flow rate is kept constant from the lab scale to the pilot scale.[15]

    • Crystallization/Recrystallization: The dynamics of crystallization can change significantly at a larger scale, affecting crystal size, morphology, and purity, which can lead to losses during filtration.[16]

      • Solution: Carefully control the cooling rate and agitation during crystallization. Optimize the solvent system for the larger volume.

Issue 2: Appearance of New Impurities or Higher Levels of Known Impurities at Pilot Scale

Q: I am observing new impurity peaks in my HPLC analysis of this compound at the pilot scale. What could be the source of these impurities and how can I remove them?

A: The impurity profile can change during scale-up due to several factors:

  • Source of Impurities:

    • Extended Processing Times: Longer extraction and reaction times at the pilot scale can lead to the formation of degradation products.

    • Different Equipment Surfaces: The larger surface area of pilot-scale equipment can introduce new catalytic effects or leaching of materials.

    • Raw Material Variability: Batches of the plant material may have different impurity profiles.

    • Side Reactions in Reduction Step: Inefficient temperature control or mixing during the reduction of friedelin can lead to the formation of byproducts.

  • Troubleshooting and Removal Strategies:

    • Characterize the Impurities: Use techniques like LC-MS to identify the structure of the new impurities. This can provide clues about their origin.

    • Optimize the Extraction Process:

      • Solution: Consider using a more selective extraction method like SFE to reduce the co-extraction of impurities.[4]

    • Optimize the Reduction Step:

      • Solution: Re-evaluate the reaction conditions (temperature, addition rate of reducing agent, and stirring) to minimize side product formation.

    • Refine the Purification Protocol:

      • Column Chromatography: You may need to adjust the gradient slope or the choice of stationary and mobile phases to effectively separate the new impurities.[6]

      • Recrystallization: Experiment with different solvent systems to find one that effectively excludes the new impurities during crystallization. A multi-step recrystallization may be necessary.[17]

Data Presentation

Table 1: Comparison of Friedelin Extraction Methods and Yields from Various Plant Sources (Laboratory Scale)

Plant SourceExtraction MethodSolventSolid-to-Solvent RatioTemperature (°C)Extraction TimeYield of FriedelinReference
Cannabis sativa rootsSoxhletn-hexaneNot SpecifiedBoiling PointNot Specified0.698 ± 0.078 mg/g DW[4]
Cannabis sativa rootsSupercritical CO2 with EthanolCO2 with 10% EtOHNot Specified602 h0.0548% by wt DW[4]
Quercus cerris barkSupercritical Fluid Extraction (SFE)CO2:EtOH (97.5:2.5 wt%)Not Specified60Not Specified0.48 wt% (extract)[4]
Monteverdia aquifolia leavesSoxhletEthanol1:20 g/mL~78360 min8.3% (extract)[1]
Monteverdia aquifolia leavesUltrasound-Assisted Extraction (UAE)Ethanol1:20 g/mL5030 min6.6% (extract)[1]
Black Condensate from CorkSolvent ExtractionChloroformNot SpecifiedNot SpecifiedNot Specified0.4% - 2.9%[18]

Table 2: Purity of Friedelin after Purification (Laboratory Scale)

Starting MaterialPurification MethodPurityReference
Crude Friedelin from Black CondensateRecrystallization77.0% to 99.3%[18]

Experimental Protocols

Laboratory Scale Protocol for this compound Isolation
  • Extraction of Friedelin:

    • Grind dried plant material (e.g., cork powder) to a fine powder.

    • Perform a Soxhlet extraction with a suitable solvent like chloroform or ethyl acetate for 6-8 hours.

    • Concentrate the extract under reduced pressure to obtain the crude friedelin extract.

  • Purification of Friedelin:

    • Dissolve the crude extract in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to crystallize the friedelin.

    • Filter the crystals and wash with a small amount of cold solvent.

    • For higher purity, perform column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Reduction of Friedelin to this compound:

    • Dissolve the purified friedelin in a suitable solvent like methanol or a mixture of methanol and chloroform.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH4) in small portions with constant stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the friedelin spot disappears.

    • Quench the reaction by adding a few drops of acetic acid or dilute HCl.

    • Extract the this compound with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification of this compound:

    • Concentrate the organic extract to obtain crude this compound.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane-acetone) to obtain pure this compound crystals.

Pilot Scale Protocol for this compound Isolation
  • Extraction of Friedelin:

    • Charge a pilot-scale extractor with milled raw material (e.g., 10-20 kg).

    • Use a pressurized liquid extraction (PLE) system with ethanol as the solvent. Set the temperature to 60-80°C and pressure to 1000-1500 psi.

    • Perform multiple extraction cycles to ensure exhaustive extraction.

    • Collect the extract and concentrate it using a pilot-scale rotary evaporator or a falling film evaporator to obtain the crude extract.

  • Purification of Friedelin:

    • Transfer the crude extract to a large jacketed glass reactor.

    • Add a suitable solvent (e.g., ethyl acetate) and heat with stirring to dissolve the extract.

    • Control the cooling rate of the reactor jacket to induce crystallization.

    • Filter the crystallized friedelin using a Nutsche filter-dryer.

    • Wash the filter cake with a pre-chilled solvent.

    • For further purification, dissolve the crystals and perform pilot-scale column chromatography.

  • Reduction of Friedelin to this compound:

    • In a jacketed glass reactor, dissolve the purified friedelin in an appropriate solvent.

    • Cool the reactor to 0-5°C using a chiller.

    • Prepare a solution or slurry of the reducing agent (e.g., NaBH4) and add it to the reactor at a controlled rate using a dosing pump.

    • Monitor the internal temperature of the reactor closely.

    • After the reaction is complete (as determined by in-process control like HPLC), quench the reaction carefully.

    • Perform a liquid-liquid extraction in the reactor or a separate extraction vessel.

  • Purification of this compound:

    • Transfer the crude this compound solution to a crystallization reactor.

    • Concentrate the solution by distilling off the solvent under vacuum.

    • Add an anti-solvent or cool the solution at a controlled rate to induce crystallization.

    • Isolate the pure this compound crystals using a centrifuge or a filter-dryer.

    • Dry the final product under vacuum at a controlled temperature.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_extraction Soxhlet Extraction lab_purification1 Crystallization lab_extraction->lab_purification1 Crude Friedelin lab_reduction Chemical Reduction (e.g., NaBH4) lab_purification1->lab_reduction Purified Friedelin lab_purification2 Column Chromatography & Recrystallization lab_reduction->lab_purification2 Crude this compound lab_product Pure this compound (mg to g scale) lab_purification2->lab_product pilot_extraction Pressurized Liquid Extraction (PLE) or Supercritical Fluid Extraction (SFE) pilot_purification1 Large-Scale Crystallization (Jacketed Reactor) pilot_extraction->pilot_purification1 Crude Friedelin pilot_reduction Controlled Reduction in Reactor pilot_purification1->pilot_reduction Purified Friedelin pilot_purification2 Pilot-Scale Chromatography & Recrystallization pilot_reduction->pilot_purification2 Crude this compound pilot_product Pure this compound (kg scale) pilot_purification2->pilot_product

Caption: Experimental workflow for scaling up this compound isolation.

troubleshooting_workflow cluster_extraction Extraction Issues cluster_reduction Reduction Reaction Issues cluster_purification Purification Losses start Low this compound Yield at Pilot Scale q1 Check Mixing Efficiency start->q1 q2 Evaluate Mass Transfer start->q2 q3 Monitor for Thermal Degradation start->q3 q4 Verify Temperature Control start->q4 q5 Assess Mixing start->q5 q6 Review Chromatography Performance start->q6 q7 Analyze Crystallization Process start->q7 s1 Optimize Impeller Speed/Design q1->s1 s2 Optimize Particle Size & Solvent-to-Solid Ratio q2->s2 s3 Ensure Uniform Heating q3->s3 s4 Improve Cooling & Controlled Reagent Addition q4->s4 s5 Ensure Vigorous Stirring q5->s5 s6 Validate Column Packing & Maintain Linear Flow Rate q6->s6 s7 Control Cooling Rate & Optimize Solvent System q7->s7

Caption: Troubleshooting decision tree for low this compound yield.

References

Addressing matrix effects in LC-MS analysis of friedelinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of friedelinol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] For a hydrophobic and high-molecular-weight compound like this compound, matrix effects are often caused by other lipids, phospholipids, and proteins present in biological samples.[3]

Q2: I'm observing poor reproducibility and accuracy in my quantitative results for this compound. Could this be due to matrix effects?

A: Yes, inconsistent signal response, poor reproducibility, and low accuracy are classic signs of matrix effects.[4] If you observe high variability between replicate injections of the same sample or your quality control (QC) samples are failing to meet acceptance criteria, matrix effects are a probable cause. It is highly recommended to systematically evaluate for matrix effects during the development and validation of your analytical method.[5]

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method that helps identify regions in your chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mobile phase after the analytical column, and a blank matrix sample is injected. Any deviation from the steady signal of this compound indicates a matrix effect at that specific retention time.[1][3]

  • Post-Extraction Spike Method: This is a quantitative approach that compares the peak area of this compound in a pure solvent to its peak area when spiked into a blank sample matrix that has undergone the entire extraction procedure. A significant difference between the two responses indicates the presence of matrix effects.[1][6]

Q4: What is the best way to compensate for matrix effects in this compound analysis?

A: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound.[1] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. If a SIL-IS is not available, a structural analog that is not present in the sample can be used as an alternative.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
Poor peak shape (fronting, tailing, or splitting) Injection solvent is significantly stronger than the initial mobile phase.Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.
Column contamination from buildup of matrix components.Implement a column wash step at the end of each run with a strong solvent. Regularly flush the column and consider using a guard column.[4]
Inconsistent retention time Changes in mobile phase composition or pH.Prepare fresh mobile phase daily and ensure accurate pH measurement.
Column degradation.Replace the analytical column if performance degrades and cannot be restored by washing.
High background noise or poor signal-to-noise ratio Contamination from sample residues, mobile phase impurities, or column bleed.Use high-purity solvents and reagents. Regularly clean the MS ion source.
Significant ion suppression or enhancement Co-eluting matrix components interfering with ionization.1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate this compound from interfering peaks. 3. Use an Internal Standard: A stable isotope-labeled internal standard is the best option to compensate for matrix effects.
Low recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and pH for LLE. For SPE, select a sorbent with appropriate chemistry for retaining and eluting this compound.
Non-specific binding to container surfaces.Use low-binding microplates and vials, especially when working with low concentrations of hydrophobic compounds like this compound.

Quantitative Data on Sample Preparation Methods

The choice of sample preparation is critical in mitigating matrix effects. Below is a summary of representative data comparing different extraction methods for compounds in plasma, highlighting their impact on recovery and matrix effects. While this data is not specific to this compound, it provides a valuable comparison of what can be expected for neutral, hydrophobic compounds.

Sample Preparation Method Analyte Type Average Recovery (%) Average Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) with Methanol Neutral Metabolites~85%-30% (Suppression)Simple, fast, and inexpensive.High risk of significant matrix effects due to co-extraction of phospholipids.[7]
Liquid-Liquid Extraction (LLE) with MTBE Neutral Metabolites~70%-15% (Suppression)Can provide cleaner extracts than PPT.Can have lower and more variable recovery; requires solvent evaporation and reconstitution.[7][8]
Solid-Phase Extraction (SPE) with C18 Neutral Metabolites>90%< -10% (Suppression)Provides the cleanest extracts and highest recovery, significantly reducing matrix effects.[7][8]More time-consuming and expensive than PPT or LLE.

Data is representative and synthesized from studies on metabolomics and drug analysis in plasma.[7][8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare a this compound Standard Solution: Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

  • Prepare a Spiked Matrix Sample:

    • Select a representative blank matrix sample (e.g., plasma that does not contain this compound).

    • Process the blank matrix sample using your established sample preparation procedure (e.g., LLE, SPE, or PPT).

    • Spike a known amount of the this compound standard solution into the processed blank matrix extract to achieve the same final concentration as the solvent standard (e.g., 100 ng/mL).

  • Analysis: Analyze both the solvent standard and the spiked matrix sample by LC-MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent Standard) x 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is suitable for the extraction of hydrophobic compounds like this compound.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard working solution.

  • Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a cleaner extract compared to LLE and PPT.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding 200 µL of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Visualizations

experimental_workflow cluster_assessment Matrix Effect Assessment start Start prep_blank Process Blank Matrix start->prep_blank prep_solvent Prepare this compound in Solvent start->prep_solvent spike_post Post-Extraction Spike with this compound prep_blank->spike_post analyze LC-MS Analysis spike_post->analyze prep_solvent->analyze calculate Calculate Matrix Effect (%) analyze->calculate end End calculate->end

Caption: Workflow for Quantitative Assessment of Matrix Effects.

sample_prep_comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) ppt Add Acetonitrile/Methanol start->ppt lle Add Immiscible Organic Solvent start->lle condition Condition Cartridge start->condition centrifuge_ppt Centrifuge ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant end_node LC-MS Analysis supernatant->end_node High Matrix Effect Risk vortex_lle Vortex & Centrifuge lle->vortex_lle organic_layer Collect Organic Layer vortex_lle->organic_layer organic_layer->end_node Moderate Matrix Effect Risk load Load Sample condition->load wash Wash Interferences load->wash elute Elute this compound wash->elute elute->end_node Low Matrix Effect Risk

References

Validation & Comparative

Friedelinol vs. Friedelin: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer research is continually evolving, with a significant focus on the discovery and development of novel therapeutic agents from natural sources. Among these, pentacyclic triterpenoids have emerged as a promising class of compounds with potent anticancer properties. This guide provides a detailed, objective comparison of the anticancer activities of two such triterpenoids: friedelinol (specifically 3β-friedelinol) and its parent compound, friedelin. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

Comparative Anticancer Activity: A Tabular Summary

The following tables summarize the in vitro cytotoxic activities of this compound and friedelin against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Friedelin against Various Cancer Cell Lines

Cell LineCancer TypeThis compound (3β-friedelinol) IC50 (µM)Friedelin IC50 (µM)Reference
HN22Head and Neck Squamous Cell Carcinoma~40>110[1]
HepG2Hepatocellular Carcinoma~50>110[1]
HCT116Colorectal Carcinoma~80>110[1]
HeLaCervical Cancer>110>110[1]
KBOral CarcinomaNot Reported58.72 (48h)[2]
U87MGGlioblastoma MultiformeNot Reported46.38 µg/mL
MCF-7Breast CancerNot Reported1.2 (48h)[3]
22Rv1Prostate Cancer (hormone-sensitive)Not Reported72.025 µg/mL[4]
DU145Prostate Cancer (hormone-insensitive)Not Reported81.766 µg/mL[4]

Note: The study by Tantengco et al. (2022) provides a direct comparison of this compound and friedelin under the same experimental conditions[1]. Other IC50 values for friedelin are from separate studies and are provided for a broader context of its activity. Direct comparison of these values should be made with caution.

Mechanisms of Anticancer Action: A Head-to-Head Comparison

While both this compound and friedelin exhibit cytotoxic effects, their underlying mechanisms of action appear to differ significantly based on current research.

This compound (3β-friedelinol):

Emerging evidence suggests that 3β-friedelinol's primary mode of anticancer action is through the induction of cell cycle arrest . A study on HN22 head and neck cancer cells demonstrated that treatment with 3β-friedelinol led to an accumulation of cells in the S-phase of the cell cycle[1]. Notably, in this particular study, 3β-friedelinol did not induce apoptosis at the concentrations tested[1]. This points towards a cytostatic effect, where the compound inhibits cell proliferation by halting the process of DNA replication.

Friedelin:

In contrast, friedelin has been extensively studied and is known to induce cancer cell death primarily through apoptosis . Multiple studies have shown that friedelin activates the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2[2][5]. This leads to the activation of caspases, which are key executioner proteins in the apoptotic cascade[2]. Furthermore, friedelin has been shown to modulate several critical signaling pathways involved in cancer cell survival and proliferation, including the PI3K/AKT, MAPK, and NF-κB pathways[2].

The following diagram illustrates the distinct proposed mechanisms of action for this compound and friedelin.

Anticancer_Mechanisms cluster_this compound This compound cluster_friedelin Friedelin This compound This compound S_Phase_Arrest S-Phase Cell Cycle Arrest This compound->S_Phase_Arrest Induces Inhibition_Proliferation_FOH Inhibition of Cell Proliferation S_Phase_Arrest->Inhibition_Proliferation_FOH Friedelin Friedelin PI3K_AKT PI3K/AKT Pathway Friedelin->PI3K_AKT Inhibits MAPK MAPK Pathway Friedelin->MAPK Modulates NF_kB NF-κB Pathway Friedelin->NF_kB Inhibits Intrinsic_Apoptosis Intrinsic Apoptotic Pathway Friedelin->Intrinsic_Apoptosis Activates Inhibition_Proliferation_F Inhibition of Cell Proliferation & Survival PI3K_AKT->Inhibition_Proliferation_F MAPK->Inhibition_Proliferation_F NF_kB->Inhibition_Proliferation_F Bax_p53 ↑ Bax, p53 Intrinsic_Apoptosis->Bax_p53 Bcl2 ↓ Bcl-2 Intrinsic_Apoptosis->Bcl2 Caspase_Activation Caspase Activation Bax_p53->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis->Inhibition_Proliferation_F

Caption: Proposed anticancer mechanisms of this compound and Friedelin.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the anticancer activities of this compound and friedelin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or friedelin for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Cell Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Cell Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: The fixed cells are treated with RNase A to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: The cells are stained with a PI solution.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

The following diagram outlines a general experimental workflow for comparing the anticancer activities of these two compounds.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with This compound vs. Friedelin (Dose- and Time-response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability pathway Signaling Pathway Analysis (e.g., Western Blot) treatment->pathway ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle comparison Comparative Analysis of Cytotoxicity, Apoptosis, and Cell Cycle Arrest apoptosis->comparison cell_cycle->comparison pathway->comparison conclusion Conclusion on Differential Anticancer Activity comparison->conclusion

Caption: General workflow for comparing anticancer activities.

Conclusion

The available experimental data indicates that while both this compound and friedelin possess anticancer properties, they likely operate through distinct mechanisms. This compound appears to exert a cytostatic effect by inducing S-phase cell cycle arrest, at least in the cancer cell lines studied so far. In contrast, friedelin is a well-documented inducer of apoptosis, acting on multiple pro-survival signaling pathways.

This comparative guide highlights the potential of both compounds as leads for anticancer drug development. The differential mechanisms of action suggest that they could be employed in different therapeutic strategies. For instance, friedelin's pro-apoptotic activity makes it a candidate for therapies aimed at eliminating cancer cells, while this compound's ability to halt cell proliferation could be explored in contexts where cytostatic agents are beneficial.

Further research is warranted to fully elucidate the anticancer profile of this compound, including its effects on apoptosis and signaling pathways in a broader range of cancer types. Direct, side-by-side comparative studies employing a comprehensive panel of assays are crucial for a more definitive understanding of the relative therapeutic potential of these two promising natural compounds.

References

Unveiling the In Vivo Anti-Inflammatory Potential of Friedelinol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the anti-inflammatory mechanisms of friedelinol, a naturally occurring pentacyclic triterpenoid, against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and diclofenac. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating novel anti-inflammatory agents.

Comparative Efficacy in Preclinical Models of Inflammation

The anti-inflammatory activity of this compound and its comparators has been evaluated in several well-established in vivo models that mimic different aspects of the inflammatory response. The following tables summarize the quantitative data from these studies, offering a clear comparison of their efficacy.

Table 1: Carrageenan-Induced Paw Edema in Rodents

This model is a widely used assay for acute inflammation, primarily mediated by prostaglandins and other inflammatory mediators.

CompoundDoseAnimal ModelPercent Inhibition of EdemaReference
Friedelin40 mg/kgRat52.5%[1]
Indomethacin10 mg/kgRatNot specified in this study, but used as a standard[2]
Diclofenac20 mg/kgRat71.82%

Table 2: Acetic Acid-Induced Writhing in Mice

This model assesses visceral pain and inflammation, where the writhing response is induced by the production of pro-inflammatory mediators.

CompoundDoseAnimal ModelPercent Inhibition of WrithingReference
Friedelin40 mg/kgMouse80.0%[2]
Indomethacin10 mg/kgMouse81.8%[2]
Diclofenac10 mg/kgMouseModerate analgesic activity observed[3]

Table 3: Cotton Pellet-Induced Granuloma in Rats

This model evaluates the chronic inflammatory response, specifically the formation of granulomatous tissue.

CompoundDoseAnimal ModelPercent Inhibition of Granuloma FormationReference
Friedelin40 mg/kgRat36.3%[1]
Indomethacin10 mg/kgRatSignificant reduction observed[4]
DiclofenacNot specified in this studyRatUsed as a standard for comparison[5]

Experimental Protocols

For the purpose of reproducibility and methodological comparison, detailed protocols for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema

This protocol is a standard method for inducing and measuring acute inflammation.[6][7][8][9]

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Drug Administration: The test compound (this compound), standard drug (Indomethacin or Diclofenac), or vehicle (for the control group) is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test

This method is employed to evaluate the analgesic and anti-inflammatory effects on visceral pain.[3][10][11]

  • Animals: Swiss albino mice are the preferred animal model.

  • Acclimatization and Grouping: Similar to the paw edema model, animals are acclimatized and grouped.

  • Drug Administration: The test compound, standard drug, or vehicle is administered, usually 30-60 minutes prior to the injection of acetic acid.

  • Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally.

  • Observation: Following the injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, typically 15-20 minutes.

  • Calculation of Inhibition: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Cotton Pellet-Induced Granuloma

This model is used to assess the effect of compounds on the proliferative phase of chronic inflammation.[4][5][12][13][14]

  • Animals: Wistar rats are commonly used for this assay.

  • Acclimatization and Grouping: Animals are acclimatized and divided into experimental groups.

  • Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously in the axilla or groin region of each anesthetized rat.

  • Drug Administration: The test compound, standard drug, or vehicle is administered daily for a period of 7 days.

  • Explantation and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.

  • Calculation of Inhibition: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is then determined by comparing the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound, indomethacin, and diclofenac are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Inflammatory_Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Activation (p50/p65) IkB->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Gene Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene This compound This compound This compound->IKK Inhibits NSAIDs Indomethacin & Diclofenac NSAIDs->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and NSAIDs.

Both this compound and the compared NSAIDs have been shown to suppress the activation of the IKK complex, which is a critical step in the canonical NF-κB pathway.[15][16] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus. As a result, the transcription of pro-inflammatory genes, including those encoding for COX-2, TNF-α, and various interleukins, is downregulated.[17][18][19][20][21][22]

Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis

A primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 This compound This compound This compound->COX2 Inhibits Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits

Caption: Inhibition of COX enzymes and prostaglandin synthesis.

Indomethacin and diclofenac are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.[23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39] The inhibition of COX-2 is responsible for their anti-inflammatory, analgesic, and antipyretic effects. However, the simultaneous inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, such as gastrointestinal irritation. This compound is suggested to also exert its anti-inflammatory effects through the inhibition of COX-2, potentially with greater selectivity, which could translate to a more favorable safety profile.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram outlines a typical workflow for conducting in vivo studies to validate the anti-inflammatory mechanism of a test compound like this compound.

Experimental_Workflow start Start: Hypothesis (Compound has anti-inflammatory activity) animal_model Animal Model Selection (Rats/Mice) start->animal_model grouping Animal Grouping & Acclimatization animal_model->grouping drug_admin Drug Administration (Test Compound, Standard, Vehicle) grouping->drug_admin inflammation Induction of Inflammation (Carrageenan, Acetic Acid, etc.) drug_admin->inflammation data_collection Data Collection (Paw Volume, Writhing Count, etc.) inflammation->data_collection analysis Statistical Analysis (% Inhibition) data_collection->analysis mechanism Mechanism of Action Studies (NF-κB, COX activity, Cytokine levels) analysis->mechanism conclusion Conclusion & Publication mechanism->conclusion

References

A Comparative Guide to Friedelinol Quantification: Cross-Validation of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of friedelinol, a pentacyclic triterpenoid with significant pharmacological potential, is crucial for research, quality control, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for this compound quantification, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte's affinity for a stationary and a liquid mobile phase.Separation based on analyte's volatility and interaction with a stationary phase, with detection by mass spectrometry.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable, often necessitating derivatization for triterpenoids like this compound.
Derivatization Generally not required.Typically necessary to increase volatility and improve chromatographic behavior.
Resolution Good resolution, which can be optimized by column and mobile phase selection.High resolution, especially with capillary columns, offering excellent separation of complex mixtures.[1]
Sensitivity Dependent on the detector (e.g., UV, MS). HPLC-MS offers high sensitivity.Generally high sensitivity, particularly with selective ion monitoring (SIM) mode.[1]
Accuracy & Precision Can be highly accurate and precise, especially with a primary standard.[1]Accuracy can be influenced by the efficiency of the derivatization step.[1]

Performance Characteristics: A Quantitative Comparison

The following tables summarize the quantitative performance data for HPLC and GC-MS methods for the quantification of this compound and related triterpenoids. It is important to note that direct comparative studies for this compound are limited; therefore, data from validated methods for similar triterpenoids are included to provide a comprehensive overview.

Table 1: HPLC Method Performance for Triterpenoid Quantification

ParameterReported PerformanceSource
Linearity (r²) > 0.9999(Olszewska et al., 2021)[2]
Limit of Detection (LOD) 0.08–0.65 µg/mL(Olszewska et al., 2021)[2]
Limit of Quantification (LOQ) 0.24–1.78 µg/mL(Olszewska et al., 2021)[2]
Accuracy (Recovery) 94.70–105.81%(Olszewska et al., 2021)[2]
Precision (RSD) < 2%(Olszewska et al., 2021)[2]

Data from a validated HPLC-PDA method for the quantification of 13 different triterpenoids, including friedelin.

Table 2: LC/MS/MS Method Performance for Epi-friedelinol Quantification

ParameterReported PerformanceSource
Linearity (r) > 0.995(A et al., 2012)[3]
Lower Limit of Quantification (LLOQ) 7.60 ng/mL(A et al., 2012)[3]
Accuracy (RE) -7.13% to 8.02%(A et al., 2012)[3]
Precision (RSD) < 10.21%(A et al., 2012)[3]
Recovery 82.07% to 89.81%(A et al., 2012)[3]

Data from a validated LC/MS/MS method for the simultaneous determination of shionone and epi-friedelinol in rat plasma. Epi-friedelinol is a stereoisomer of this compound.

Table 3: GC-MS Method Performance for General Volatile Compound Quantification

ParameterReported PerformanceSource
Linearity (R²) ≥ 0.998(Stashenko et al., 2022)[4]
Accuracy (Recovery) 80.23–115.41%(Stashenko et al., 2022)[4]
Precision (RSD) ≤ 12.03% (Intra-day), ≤ 11.34% (Inter-day)(Stashenko et al., 2022)[4]

Data from a validated GC-MS/MS method for the quantification of selected compounds in essential oils, provided as a general reference for GC-MS performance.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols for HPLC and GC-MS analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC-PDA) Protocol

This protocol is based on a validated method for the quantification of various triterpenoids, including friedelin.[2]

1. Sample Preparation:

  • Extraction: Extract the plant material with a suitable solvent (e.g., methanol, ethanol) using techniques such as ultrasonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at a low wavelength, such as 210 nm, as triterpenoids lack strong chromophores.

  • Column Temperature: Maintain at a constant temperature, for example, 25°C.

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of triterpenes, which requires a derivatization step.[1]

1. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using an appropriate solvent.

  • Derivatization: This step is crucial for making this compound volatile. A common method is silylation:

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: Typically set high, for instance, 280°C.

  • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation. For example, hold at 270°C isothermally.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for higher sensitivity in quantification.

    • Transfer Line and Ion Source Temperatures: Maintained at high temperatures (e.g., 280°C and 230°C, respectively).

3. Method Validation:

  • Follow a similar validation procedure as for HPLC, ensuring that the derivatization step is consistent and reproducible.

Visualizing the Cross-Validation Workflow

A systematic approach is essential when comparing and cross-validating two analytical methods. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow start Start: Define Analytical Goal (Quantification of this compound) sample_prep Sample Preparation (Extraction, Purification) start->sample_prep hplc_dev HPLC Method Development (Column, Mobile Phase, Detector) sample_prep->hplc_dev Aliquot 1 gcms_dev GC-MS Method Development (Column, Temp. Program, Derivatization) sample_prep->gcms_dev Aliquot 2 hplc_branch HPLC Method gcms_branch GC-MS Method hplc_val HPLC Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) hplc_dev->hplc_val gcms_val GC-MS Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) gcms_dev->gcms_val data_comp Data Comparison and Analysis hplc_val->data_comp gcms_val->data_comp conclusion Conclusion: Select Optimal Method for Intended Purpose data_comp->conclusion

Caption: Workflow for cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are viable techniques for the quantification of this compound, each with its own set of advantages and disadvantages.

  • HPLC is a robust and accurate method, particularly suitable for non-volatile compounds and when derivatization is to be avoided. Its accuracy is high when precision is a key requirement.[1] However, the lack of a strong chromophore in this compound may necessitate the use of more universal but less sensitive detectors like ELSD or coupling to a mass spectrometer (LC-MS) for enhanced sensitivity.

  • GC-MS offers superior resolution and sensitivity, making it an excellent choice for the analysis of complex mixtures and for impurity profiling.[1] The primary consideration for GC-MS is the mandatory derivatization step, which adds to the sample preparation time and can be a source of variability if not carefully controlled.[1]

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput. For routine quality control where high precision is paramount, a well-validated HPLC method may be preferred. For in-depth profiling of complex extracts or when high sensitivity is crucial, GC-MS is a powerful alternative. This guide provides the foundational information for researchers to make an informed decision based on their analytical objectives.

References

No Direct Evidence Found for Synergistic Effects of Friedelinol with Conventional Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in research regarding the synergistic effects of friedelinol, a naturally occurring triterpenoid, in combination with conventional chemotherapy drugs for cancer treatment. Despite the known anticancer properties of the related compound friedelin, specific studies evaluating the potential for this compound to enhance the efficacy of chemotherapeutic agents such as cisplatin, doxorubicin, or paclitaxel appear to be absent from published research.

While the broader class of triterpenoids, to which this compound belongs, has garnered interest in oncology for their potential anticancer activities, including the induction of apoptosis (programmed cell death) and modulation of key signaling pathways, specific data on this compound's combinatorial effects are not available. Existing research primarily focuses on the standalone anticancer effects of friedelin, which has been shown to modulate pathways including PI3K/AKT, MAPK, and NF-κB in various cancer cell lines. However, this information cannot be directly extrapolated to this compound.

For researchers, scientists, and drug development professionals interested in this area, this represents an unexplored avenue of investigation. Future studies would be necessary to determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with standard chemotherapy drugs.

Potential Avenues for Future Research:

To address this knowledge gap, a systematic investigation into the synergistic potential of this compound would be required. This would involve a series of preclinical studies, starting with in vitro assays and potentially progressing to in vivo models.

Experimental Workflow for Investigating Synergy:

A typical experimental workflow to investigate the synergistic effects of this compound with a conventional chemotherapy drug would involve the following steps:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies (if synergy is confirmed in vitro) A Cell Line Selection (e.g., specific cancer types) B Single-Agent Cytotoxicity Assays (Determine IC50 for this compound & Chemo Drug) A->B C Combination Treatment (Checkerboard Assay) B->C D Calculation of Combination Index (CI) (Determine Synergy, Additivity, or Antagonism) C->D E Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot for Signaling Pathways) D->E F Xenograft/Orthotopic Mouse Models E->F Promising In Vitro Results G Treatment with this compound, Chemo Drug, and Combination F->G H Tumor Growth Inhibition Measurement G->H I Toxicity Assessment H->I

Caption: A generalized workflow for assessing the synergistic effects of this compound.

Hypothetical Signaling Pathway Investigation:

Based on the known mechanisms of other triterpenoids, future studies on this compound's synergistic effects could investigate its impact on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. A potential hypothesis is that this compound could inhibit survival signals, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (Hypothesized Target) This compound->Akt Inhibition? This compound->ERK Inhibition? ChemoDrug Chemotherapy Drug (e.g., Cisplatin) DNA_Damage DNA Damage ChemoDrug->DNA_Damage DNA_Damage->Apoptosis

Caption: A hypothetical signaling pathway diagram illustrating potential targets of this compound.

A Comparative Analysis of the Bioactivity of 3α-Friedelinol and 3β-Friedelinol Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of ester derivatives of 3α-friedelinol and 3β-friedelinol, two closely related pentacyclic triterpenoids. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways, this document aims to inform research and development in the field of natural product-based therapeutics.

Introduction

Friedelinol, a pentacyclic triterpenoid found in various plant species, exists as two main epimers: 3α-friedelinol and 3β-friedelinol. These compounds and their derivatives have garnered significant interest due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[1][2][3][4] Structural modification, particularly through esterification of the hydroxyl group at the C-3 position, is a common strategy to enhance the bioactivity and improve the pharmacokinetic profile of these triterpenoids.[1] This guide focuses on the comparative bioactivity of esters derived from both 3α- and 3β-friedelinol, providing a critical evaluation of their potential as therapeutic agents.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the bioactivity of various 3α-friedelinol and 3β-friedelinol esters. The primary focus of the direct comparative studies to date has been on their cytotoxic effects against leukemia cell lines.

CompoundBioactivityCell LineIC50 (µM)Reference
3α-Friedelinol Esters
Friedelan-3α-yl p-bromobenzoateCytotoxicityTHP-1> 300[1]
Friedelan-3α-yl naproxenateCytotoxicityTHP-1> 300[1]
Friedelan-3α-yl pent-4-ynoateCytotoxicityTHP-1> 300[1]
Friedelan-3α-yl undec-10-ynoateCytotoxicityTHP-1> 300[1]
Friedelan-3α-yl p-bromobenzoateCytotoxicityK-562> 300[1]
Friedelan-3α-yl naproxenateCytotoxicityK-562> 300[1]
Friedelan-3α-yl pent-4-ynoateCytotoxicityK-562267 ± 5[1]
Friedelan-3α-yl undec-10-ynoateCytotoxicityK-562> 300[1]
3β-Friedelinol Esters
Friedelan-3β-yl p-bromobenzoateCytotoxicityTHP-1> 300[1]
Friedelan-3β-yl naproxenateCytotoxicityTHP-1266 ± 6[1]
Friedelan-3β-yl pent-4-ynoateCytotoxicityTHP-1> 300[1]
Friedelan-3β-yl undec-10-ynoateCytotoxicityTHP-1Not Tested[1]
Friedelan-3β-yl p-bromobenzoateCytotoxicityK-562> 300[1]
Friedelan-3β-yl naproxenateCytotoxicityK-562> 300[1]
Friedelan-3β-yl pent-4-ynoateCytotoxicityK-562> 300[1]
Friedelan-3β-yl undec-10-ynoateCytotoxicityK-562Not Tested[1]
This compound acetate (from 3β-friedelinol)Anti-inflammatoryRAW 264.7Significant NO inhibition[1]

Note: A direct comparative study on the anti-inflammatory activity of 3α-friedelinol esters is not currently available in the reviewed literature. The data for this compound acetate is derived from a study on 3β-friedelinol.

Experimental Protocols

Synthesis of 3α- and 3β-Friedelinol Esters

The synthesis of friedelinyl esters is typically achieved through an esterification reaction. The following is a general protocol based on the literature.[1]

Materials:

  • 3α- or 3β-friedelinol

  • Corresponding carboxylic acid (e.g., p-bromobenzoic acid, naproxen, pent-4-ynoic acid, undec-10-ynoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Chloroform (CHCl₃), anhydrous

Procedure:

  • Dissolve 3α- or 3β-friedelinol and the respective carboxylic acid in anhydrous chloroform.

  • Add DMAP to the solution.

  • Add DIC to the reaction mixture.

  • Stir the reaction at room temperature for a duration ranging from 1 to 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel to yield the desired ester.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized esters is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human leukemia cell lines (e.g., THP-1, K-562)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound esters dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

  • 96-well microplates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (this compound esters) and incubate for a specified period (e.g., 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_synthesis Ester Synthesis cluster_assay Cytotoxicity Assay (MTT) start 3α/β-Friedelinol + Carboxylic Acid reagents DIC, DMAP, CHCl3 reaction Esterification (1-72h, RT) reagents->reaction purification Column Chromatography reaction->purification product Purified this compound Ester purification->product treatment Treat with Esters (Varying Concentrations) product->treatment Test Compound cell_culture Seed Leukemia Cells (THP-1, K-562) cell_culture->treatment incubation Incubate (72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate (4h) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization readout Measure Absorbance solubilization->readout analysis Calculate IC50 readout->analysis G cluster_cell Cancer Cell cluster_membrane Mitochondrial Membrane Triterpenoid This compound Ester Bax Bax Triterpenoid->Bax Activates Bcl2 Bcl-2 Triterpenoid->Bcl2 Inhibits CytoC_mito Cytochrome c (in mitochondria) Bax->CytoC_mito Promotes release Bcl2->CytoC_mito Inhibits release CytoC_cyto Cytochrome c (in cytosol) CytoC_mito->CytoC_cyto Release Apaf1 Apaf-1 CytoC_cyto->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of Friedelinol and Celastrol in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of natural product-derived anticancer agents, pentacyclic triterpenoids have emerged as a promising class of compounds. Among these, friedelinol and celastrol have garnered significant attention for their potent anti-tumor activities demonstrated in a range of preclinical cancer models. This guide provides an objective comparison of the efficacy of this compound and the more extensively studied compound, celastrol. Due to the limited availability of direct experimental data for this compound, this comparison will primarily focus on its parent compound, friedelin, as a proxy, while also incorporating the available information on this compound. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in their drug development endeavors.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxic activities of friedelin and celastrol across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth.

Table 1: In Vitro Efficacy of Friedelin

Cancer Cell LineIC50 ValueTreatment DurationReference
KB (Oral Cancer)117.25 µM24 hours[1]
KB (Oral Cancer)58.72 µM48 hours[1]
MCF-7 (Breast Cancer)1.8 µM24 hours[2][3]
MCF-7 (Breast Cancer)1.2 µM48 hours[2][3]
U87MG (Glioblastoma)46.38 µg/mLNot Specified[4]
L929 (Fibrosarcoma)1.48 µg/mL48 hours[5]
HeLa (Cervical Cancer)2.59 µg/mL48 hours[5]
A375 (Melanoma)2.46 µg/mL48 hours[5]
THP-1 (Leukemia)2.33 µg/mL48 hours[5]

Table 2: In Vitro Efficacy of Celastrol

Cancer Cell LineIC50 ValueTreatment DurationReference
A2780 (Ovarian Cancer)2.11 µM72 hours[6]
SKOV3 (Ovarian Cancer)2.29 µM72 hours[6]
SO-Rb 50 (Retinoblastoma)0.843 µg/mL48 hours[4]
A549 (Lung Cancer)1.24 µMNot Specified[7]

Mechanisms of Action and Signaling Pathways

Both friedelin and celastrol exert their anticancer effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Friedelin's Pro-Apoptotic Signaling Pathway

Friedelin has been shown to induce apoptosis through the intrinsic pathway, which is centered around mitochondrial dysfunction. It modulates the expression of key apoptotic regulators, leading to the activation of caspases, the executioners of apoptosis.[3]

Friedelin_Pathway Friedelin Friedelin Bcl2 Bcl-2 (Anti-apoptotic) Friedelin->Bcl2 Bax Bax (Pro-apoptotic) Friedelin->Bax p53 p53 Friedelin->p53 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax

Caption: Friedelin-induced intrinsic apoptosis pathway.

Celastrol's Multi-Targeted Signaling Pathways

Celastrol exhibits a broader range of action, targeting multiple critical signaling pathways implicated in cancer progression, including the JAK/STAT, NF-κB, and PI3K/Akt pathways.[8][9] Its ability to induce reactive oxygen species (ROS) is also a key mechanism of its cytotoxicity.

Celastrol_Pathway cluster_ros ROS Induction cluster_pathways Pathway Inhibition Celastrol Celastrol ROS ↑ Reactive Oxygen Species (ROS) Celastrol->ROS STAT3 STAT3 Pathway Celastrol->STAT3 NFkB NF-κB Pathway Celastrol->NFkB PI3K_Akt PI3K/Akt Pathway Celastrol->PI3K_Akt ER_Stress ER Stress ROS->ER_Stress Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Damage->Apoptosis Proliferation ↓ Cell Proliferation STAT3->Proliferation Angiogenesis ↓ Angiogenesis STAT3->Angiogenesis NFkB->Proliferation NFkB->Angiogenesis PI3K_Akt->Proliferation

Caption: Celastrol's multifaceted anti-cancer mechanisms.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the evaluation of compounds like this compound and celastrol, based on the methodologies described in the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., friedelin or celastrol) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of anticancer compounds like this compound and celastrol.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture MTT Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Xenograft Tumor Xenograft Model (e.g., in mice) IC50->Xenograft Pathway_Analysis Mechanism of Action (Western Blot, qPCR) Apoptosis_Assay->Pathway_Analysis Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Toxicity Assess Toxicity Treatment->Toxicity Endpoint Endpoint Analysis (Tumor weight, IHC) Tumor_Measurement->Endpoint Toxicity->Endpoint

Caption: A standard workflow for preclinical anticancer drug evaluation.

Conclusion

Both friedelin and celastrol demonstrate significant anticancer potential in preclinical models. Celastrol appears to have a more extensively characterized and broader mechanism of action, targeting multiple key oncogenic signaling pathways.[2][9] Friedelin, and by extension its derivative this compound, primarily induces apoptosis through the intrinsic mitochondrial pathway.[1][3] While the available data suggests that friedelin is a potent cytotoxic agent, further research, particularly in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and to draw a more direct and comprehensive comparison with celastrol. This guide provides a foundational understanding for researchers to build upon as more data on this compound becomes available.

References

Unveiling the Pharmacological Promise of Friedelinol: A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a natural compound from laboratory assays to preclinical models is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of friedelinol, a pentacyclic triterpene with significant therapeutic promise. By examining the existing experimental data, this document aims to bridge the gap between cellular-level activity and whole-organism responses, offering valuable insights for future drug development endeavors.

This compound, and its closely related precursor friedelin, have demonstrated a spectrum of pharmacological activities, most notably anti-inflammatory and anti-cancer effects. While in vitro studies provide crucial information on the compound's mechanism of action and potency at a cellular level, in vivo studies are essential to evaluate its efficacy, safety, and pharmacokinetic profile in a complex biological system. This guide will delve into a comparative analysis of these two critical aspects of this compound research.

Anti-Cancer Activity: From Cell Lines to Animal Models

The anti-proliferative and pro-apoptotic effects of friedelin have been extensively studied across a variety of cancer cell lines. These in vitro findings have paved the way for subsequent in vivo investigations to validate its anti-tumor potential.

In Vitro Cytotoxicity

In vitro studies consistently demonstrate the dose- and time-dependent cytotoxic effects of friedelin against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
KBOral Cancer117.2524[1]
58.7248[1]
MCF-7Breast Cancer1.824[2]
1.248[2]
22Rv1Prostate Cancer (hormone-sensitive)72.025 (µg/ml)-[3]
DU145Prostate Cancer (hormone-insensitive)81.766 (µg/ml)-[3]
U87MGGlioblastoma46.38 (µg/ml)-[4][5]
L929Fibrosarcoma1.48 (µg/ml)48[4]
HeLaCervical Cancer2.59 (µg/ml)48[4]
A375Melanoma2.46 (µg/ml)48[4]
THP-1Leukemia2.33 (µg/ml)48[4]
In Vivo Anti-Tumor Efficacy

Building upon the promising in vitro results, in vivo studies using animal models have shown significant anti-tumor activity of friedelin. These studies provide critical data on the compound's ability to suppress tumor growth in a living organism.

Animal ModelCancer TypeTreatment DoseTumor Growth InhibitionReference
Testosterone-induced prostate hyperplasia in ratsProstate Cancer-39.6% decrease in prostate weight[3]

Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with varying concentrations of this compound for 24 to 48 hours.

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.[4][5]

In Vivo Tumor Xenograft Model:

  • Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • The treatment group receives intraperitoneal or oral administration of this compound at a specific dosage and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, the tumors are excised, weighed, and may be used for further analysis.

Signaling Pathways in Anti-Cancer Activity:

In vitro studies have elucidated that this compound's anti-cancer effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits NFkB NFkB This compound->NFkB inhibits Bax Bax This compound->Bax upregulates AKT AKT PI3K->AKT activates AKT->NFkB activates Bcl2 Bcl2 NFkB->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3 Caspase3 Bax->Caspase3 activates Caspase3->Apoptosis induces

Caption: this compound's anti-cancer signaling cascade.

Anti-Inflammatory Activity: From Cellular Assays to Preclinical Models

Chronic inflammation is a key driver of various diseases. This compound has emerged as a potent anti-inflammatory agent, with its efficacy demonstrated in both cellular and animal models of inflammation.

In Vitro Anti-inflammatory Effects

In vitro assays are crucial for understanding the molecular mechanisms underlying this compound's anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory mediators.

AssayCell TypeKey FindingsReference
Nitric Oxide (NO) ProductionMacrophagesInhibition of NO production[4]
Pro-inflammatory Cytokine ExpressionMacrophagesDownregulation of TNF-α and IL-6[4][6]
iNOS and COX-2 ExpressionMacrophagesInhibition of iNOS and COX-2 expression[4]
In Vivo Anti-inflammatory Efficacy

In vivo models of inflammation are instrumental in confirming the anti-inflammatory effects of this compound observed in vitro and assessing its potential for therapeutic use.

Animal ModelKey FindingsTreatment DoseReference
Carrageenan-induced paw edema in rats52.5% inhibition of paw edema40 mg/kg[7]
Croton oil-induced ear edema in mice68.7% inhibition of ear edema40 mg/kg[7]
Cotton pellet-induced granuloma in rats36.3% decrease in granuloma formation40 mg/kg[7]
Adjuvant-induced arthritis in rats54.5% inhibition of paw thickness40 mg/kg[7]
Acetic acid-induced vascular permeability in miceInhibition of vascular permeability-[7]

Experimental Protocols:

In Vitro Nitric Oxide (NO) Assay (Griess Test):

  • Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.

  • After incubation, the cell culture supernatant is collected.

  • The supernatant is mixed with Griess reagent.

  • The absorbance is measured at 540 nm.

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve.

In Vivo Carrageenan-Induced Paw Edema Model:

  • Animals are pre-treated with this compound or a vehicle control.

  • After a specific time, carrageenan is injected into the sub-plantar region of the hind paw.

  • The paw volume is measured at different time points using a plethysmometer.

  • The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[7]

Signaling Pathways in Anti-Inflammatory Activity:

The anti-inflammatory effects of this compound are attributed to its ability to suppress key inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory_Stimuli NFkB_Activation NFkB_Activation Inflammatory_Stimuli->NFkB_Activation activates This compound This compound This compound->NFkB_Activation inhibits iNOS_Expression iNOS_Expression NFkB_Activation->iNOS_Expression upregulates COX2_Expression COX2_Expression NFkB_Activation->COX2_Expression upregulates Proinflammatory_Cytokines TNF-α, IL-6 NFkB_Activation->Proinflammatory_Cytokines upregulates Inflammation Inflammation iNOS_Expression->Inflammation promotes COX2_Expression->Inflammation promotes Proinflammatory_Cytokines->Inflammation promotes

Caption: this compound's anti-inflammatory mechanism.

Correlation and Future Directions

The presented data highlights a strong correlation between the in vitro and in vivo pharmacological effects of this compound. The potent cytotoxic and anti-inflammatory activities observed at the cellular level translate into significant anti-tumor and anti-inflammatory efficacy in preclinical animal models.

However, further research is warranted to fully establish a quantitative in vitro-in vivo correlation (IVIVC). Future studies should focus on:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for determining optimal dosing and predicting its in vivo behavior.

  • Bioavailability studies: To assess the fraction of the administered dose that reaches the systemic circulation and its target sites.

  • Direct comparative studies: Designing experiments that directly compare in vitro IC50 values with in vivo efficacy in the same cancer models to establish a more precise correlation.

  • Investigation of this compound vs. friedelin: While much of the current research focuses on friedelin, dedicated studies on this compound are needed to delineate its specific pharmacological profile and compare its efficacy to its precursor.

By addressing these research gaps, the scientific community can pave the way for the clinical translation of this compound as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.

References

A Head-to-Head Comparison of Friedelinol Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of friedelinol from natural sources is a critical first step. This guide provides an objective, data-driven comparison of various extraction techniques, from traditional methods to modern, sustainable alternatives. Detailed experimental protocols and workflow visualizations are included to support methodological decisions.

This compound, a pentacyclic triterpene with significant pharmacological potential, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, is found in various plant species.[1][2] The choice of extraction method can profoundly impact the yield, purity, and environmental footprint of the process. This comparison examines conventional methods like Soxhlet and maceration alongside green technologies such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE).

Quantitative Comparison of Extraction Techniques

The following table summarizes key quantitative data from various studies to facilitate a direct comparison of the performance of different this compound extraction methods.

Extraction TechniquePlant Material & PartSolventYield/ConcentrationPurityTimeKey ParametersReference
Soxhlet (SOX) Monteverdia aquifolia leavesEthanol8.3% (yield)Not Reported360 min78°C[1]
Quercus cerris corkDichloromethane (DCM)Not Reported26.0 wt%Not ReportedNot Reported
Insulation Corkboard Industry WasteChloroform9.0% (extract yield)Not ReportedNot ReportedNot Reported[3]
Ultrasound-Assisted (UAE) Monteverdia aquifolia leavesEthanol6.6% (yield)Not Reported30 min50°C, 80% amplitude, 20 mL/g solvent/biomass[1]
Pressurized Liquid (PLE) Monteverdia aquifolia leavesEthanol5.3% (yield)Not Reported25 min60°C[1]
Supercritical Fluid (SFE) Quercus cerris barkCO₂:EtOH (97.5:2.5 wt%)0.48 wt% (yield)28 wt%Not Reported60°C, 300 bar, 8 g/min Qco₂[1]
Quercus cerris corkPure CO₂0.97-1.81 wt% (yield)Up to 40.6 wt%Not Reported40-80°C, 300 bar[4]
Cannabis sativa rootsCO₂ with 10 vol% EtOH0.0548% by wt DWNot Reported2 h (1h static/1h dynamic)60°C, 20 MPa, 3 mL/min flow[1]
Microwave-Assisted (MAE) Not specifiedChloroform0.010% by wtNot Reported3 min240 W, 180°C, 20 psi, 10 mL solvent[1]
Maceration Not specifiedWater, Methanol, Ethanol, Propanol, AcetoneNot ReportedNot ReportedGenerally long (days to weeks)Ambient temperature[5]
Subcritical Dimethyl Ether (SDMEE) Cannabis sativa rootsDME:Water (80:20 w/w)Higher than Chloroform and Ethanol-SoxhletNot ReportedNot Reported40°C[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. The following are representative protocols for the key techniques discussed.

Soxhlet Extraction Protocol

This conventional method is often used as a benchmark for other techniques.[7]

  • Preparation of Plant Material: The plant material (e.g., dried leaves or cork) is ground into a fine powder to increase the surface area for extraction.

  • Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, the extractor body containing a thimble with the plant material, and a condenser.

  • Solvent Addition: The round-bottom flask is filled with a suitable solvent, such as ethanol or chloroform.[1]

  • Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips into the thimble containing the plant material. The solvent fills the thimble and, once it reaches a certain level, siphons back into the round-bottom flask, carrying the extracted compounds. This cycle is repeated for a specified duration (e.g., 6 hours).[7]

  • Solvent Evaporation: After extraction, the solvent is evaporated, typically using a rotary evaporator, to yield the crude this compound extract.

  • Purification: The crude extract can be further purified by recrystallization from a suitable solvent system (e.g., n-hexane:ethyl acetate) to obtain purer this compound.[3]

Ultrasound-Assisted Extraction (UAE) Protocol

UAE is a green extraction technique that utilizes acoustic cavitation to enhance extraction efficiency.[8]

  • Sample Preparation: A known quantity of powdered plant material is placed in an extraction vessel.

  • Solvent Addition: A specific volume of solvent (e.g., ethanol) is added to the vessel to achieve a desired solvent-to-biomass ratio (e.g., 20 mL/g).[1]

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The ultrasonic device is operated at a specific frequency and power for a set duration (e.g., 30 minutes).[1] The temperature of the system is often controlled.

  • Separation: The mixture is then filtered or centrifuged to separate the extract from the solid plant residue.

  • Solvent Removal: The solvent is removed from the extract, usually under reduced pressure, to obtain the crude this compound.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[9][10]

  • Sample and Solvent Preparation: A precise amount of powdered plant material and a specified volume of solvent are placed in a microwave-safe extraction vessel.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave extractor. The sample is irradiated with microwaves at a set power (e.g., 240 W) and for a short duration (e.g., 3 minutes).[1] Temperature and pressure are monitored and controlled.

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then separated from the solid residue by filtration.

  • Solvent Evaporation: The solvent is evaporated from the filtrate to yield the crude extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent, offering high selectivity and a clean extract.[11][12]

  • Sample Loading: The ground plant material is packed into an extraction vessel.

  • System Pressurization and Heating: The system is pressurized with CO₂ and heated to bring the CO₂ to its supercritical state (above its critical temperature and pressure, e.g., 60°C and 300 bar).[1]

  • Co-solvent Addition (Optional): A co-solvent, such as ethanol, may be added to the supercritical CO₂ to modify its polarity and enhance the extraction of moderately polar compounds like this compound.[1]

  • Extraction: The supercritical fluid is passed through the extraction vessel, where it dissolves the this compound. The extraction can be performed in dynamic (continuous flow), static (no flow), or a combination of both modes.[1]

  • Separation: The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature are reduced. This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds.

  • Collection: The precipitated extract is collected from the separator. The CO₂ can be recycled for further extractions.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described extraction techniques.

Soxhlet_Extraction_Workflow start Start prep Prepare Plant Material (Grind) start->prep load Load into Soxhlet Thimble prep->load setup Assemble Soxhlet Apparatus load->setup add_solvent Add Solvent to Flask setup->add_solvent heat Heat Solvent to Boil add_solvent->heat cycle Continuous Extraction Cycles (e.g., 6h) heat->cycle cool Cool System cycle->cool evap Evaporate Solvent cool->evap purify Purify Crude Extract evap->purify end End purify->end

Soxhlet Extraction Workflow

UAE_Workflow start Start prep Prepare Plant Material start->prep mix Mix with Solvent in Extraction Vessel prep->mix ultrasonicate Apply Ultrasound (Set Time, Power, Temp) mix->ultrasonicate separate Filter/Centrifuge to Separate Solid ultrasonicate->separate evap Evaporate Solvent from Extract separate->evap end End evap->end

Ultrasound-Assisted Extraction Workflow

MAE_Workflow start Start prep Prepare Plant Material start->prep load Load Material and Solvent into Microwave Vessel prep->load irradiate Apply Microwave Irradiation (Set Power, Time) load->irradiate cool Cool Vessel irradiate->cool filter Filter Mixture cool->filter evap Evaporate Solvent filter->evap end End evap->end

Microwave-Assisted Extraction Workflow

SFE_Workflow start Start load Load Plant Material into Extractor start->load pressurize Pressurize & Heat CO₂ to Supercritical State load->pressurize extract Pass Supercritical CO₂ through Material pressurize->extract depressurize Depressurize in Separator extract->depressurize collect Collect Precipitated Extract depressurize->collect recycle Recycle Gaseous CO₂ depressurize->recycle end End collect->end recycle->pressurize

Supercritical Fluid Extraction Workflow

References

Validating Molecular Docking Predictions for Friedelinol Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico molecular docking predictions with experimental validation techniques for identifying the molecular targets of friedelinol, a pentacyclic triterpenoid with promising therapeutic potential. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary tools to confidently validate their computational findings.

Introduction to this compound and the Imperative of Target Validation

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] The initial step in elucidating the mechanisms behind these therapeutic properties often involves computational methods like molecular docking to predict its protein targets.

Molecular docking simulates the interaction between a small molecule (ligand), such as this compound, and a protein (receptor) to predict the preferred binding orientation and affinity. While a powerful and cost-effective tool for generating hypotheses, these in silico predictions must be experimentally validated to confirm their biological relevance.[4] Experimental validation provides tangible evidence of a direct interaction between the compound and its predicted target, which is a critical step in the drug discovery and development pipeline.

Molecular Docking Predictions of this compound and Related Compounds

While direct and experimentally validated molecular docking studies specifically for this compound are still emerging in publicly available literature, research on its parent compound, friedelin, offers valuable insights. A recent study combined network analysis and molecular docking to investigate the anticancer activity of friedelin in oral cancer. This in silico approach predicted strong binding affinities of friedelin to key apoptosis-regulating proteins, particularly Bax and Bcl2.[4]

Table 1: Molecular Docking Predictions for Friedelin against Apoptosis-Related Proteins

CompoundPredicted TargetDocking Score (kcal/mol)Predicted Interactions
FriedelinBax-8.3Van der Waals, Hydrogen Bonds, π-interactions
FriedelinBcl2-8.0Van der Waals, Hydrogen Bonds, π-interactions

Data sourced from in silico analysis of friedelin.[4]

These computational findings suggest that this compound, due to its structural similarity to friedelin, may also exert its biological effects by modulating the activity of proteins involved in critical signaling pathways such as apoptosis, inflammation (e.g., NF-κB pathway), and cell proliferation (e.g., STAT3 pathway).

Experimental Validation Techniques: A Comparative Overview

A variety of robust experimental techniques can be employed to validate the predicted interactions between this compound and its putative protein targets. The choice of method often depends on the nature of the target protein, the required sensitivity, and the type of data needed (e.g., binding affinity, thermodynamics). Below is a comparison of commonly used validation assays.

Table 2: Comparison of Experimental Techniques for Validating Protein-Ligand Interactions

TechniquePrincipleInformation ObtainedThroughputKey Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.Binding affinity (KD), association (kon) and dissociation (koff) rates.Medium to HighRequires protein immobilization, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Low to MediumRequires relatively large amounts of pure protein and ligand.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in cells or cell lysates upon ligand binding.Target engagement in a cellular context.Medium to HighRequires a specific antibody for the target protein.
Enzyme-Linked Immunosorbent Assay (ELISA)-based assays Uses antibodies to detect and quantify the binding of a ligand to a protein.Qualitative or quantitative assessment of binding.HighRequires specific antibodies and may be prone to false positives.
Western Blotting Detects changes in the expression or post-translational modification of a target protein in response to the ligand.Indirect evidence of target engagement and downstream effects.LowIndirect measure of binding; provides information on cellular pathways.

Detailed Experimental Protocols

To facilitate the experimental validation of this compound's predicted targets, detailed protocols for three key techniques are provided below.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of this compound to a purified target protein.

Methodology:

  • Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, inject the running buffer alone to monitor the dissociation of the this compound-protein complex.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between this compound and a target protein.

Methodology:

  • Sample Preparation:

    • Dialyze both the purified target protein and this compound extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and this compound solutions.

  • ITC Experiment:

    • Load the target protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in a cellular environment.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing or other appropriate methods.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of the soluble target protein in each sample using Western blotting with a specific antibody.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates that the compound has bound to and stabilized the target protein.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context of this compound's potential targets and the process of their validation, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Target Validation Molecular_Docking Molecular Docking Prediction (e.g., this compound vs. Protein Library) Predicted_Targets Identification of Putative Targets Molecular_Docking->Predicted_Targets Experimental_Validation Experimental Validation Predicted_Targets->Experimental_Validation Biophysical_Assays Biophysical Assays (SPR, ITC) Experimental_Validation->Biophysical_Assays Cell_Based_Assays Cell-Based Assays (CETSA, Western Blot) Experimental_Validation->Cell_Based_Assays Validated_Target Validated Target Biophysical_Assays->Validated_Target Cell_Based_Assays->Validated_Target

Caption: A logical workflow for validating molecular docking predictions.

G cluster_pathway Simplified Apoptosis Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus Bax Bax Apoptotic_Stimulus->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl2 Bcl2->Bax Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis This compound This compound (Predicted) This compound->Bax This compound->Bcl2

Caption: Potential modulation of the intrinsic apoptosis pathway by this compound.

G cluster_nfkb Simplified NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκBα IKK_Complex->IkB P NF_kB NF-κB (p50/p65) IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Activation This compound This compound (Hypothesized) This compound->IKK_Complex

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The validation of molecular docking predictions through rigorous experimental methods is paramount in the field of drug discovery. While computational studies on friedelin suggest promising interactions with key cellular proteins, further research is necessary to specifically identify and validate the direct molecular targets of this compound. This guide provides a framework for researchers to bridge the gap between in silico predictions and experimental reality, ultimately accelerating the development of novel therapeutics based on this promising natural product. By employing the comparative techniques and detailed protocols outlined herein, the scientific community can move closer to understanding the full therapeutic potential of this compound.

References

A Comparative Analysis of Friedelinol Content in Diverse Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive comparative analysis of friedelinol content across various plant species, designed for researchers, scientists, and professionals in drug development. This compound, a pentacyclic triterpenoid, and its precursor, friedelin, have garnered significant attention for their wide-ranging pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This document provides a synthesis of available quantitative data, detailed experimental protocols for extraction and analysis, and a visual representation of the analytical workflow.

Quantitative Comparison of this compound and Friedelin Content

This compound and friedelin are predominantly found in plant families such as Celastraceae, Euphorbiaceae, and Asteraceae. The concentration of these compounds can vary significantly between species, plant parts, and even geographical locations. The following table summarizes the reported content of friedelin, a direct precursor to this compound, in various plant species. Direct quantitative data for this compound is less commonly reported in comparative studies; however, the presence of friedelin is a strong indicator of the potential for this compound isolation.

Plant SpeciesFamilyPlant PartCompoundContent (% w/w of extract or plant material)Reference
Putranjiva roxburghii Wall.PutranjivaceaeLeaf ExtractFriedelin0.003%[1]
Putranjiva roxburghii Wall.PutranjivaceaeBarkFriedelin0.04%[1]
Polyherbal Formulation 1-TabletFriedelin0.002%[1]
Polyherbal Formulation 2-TabletFriedelin0.035%[1]
Maytenus ilicifoliaCelastraceaeLeavesFriedelin & Friedelan-3-β-olMajor Triterpenes[2][3]
Maytenus aquifoliumCelastraceaeLeavesFriedelin & Friedelan-3-β-olMarkers[2][3]
Catha edulis Forsk.CelastraceaeLeavesFriedelinPresent[4]

Note: The quantitative data for this compound is often reported in conjunction with friedelin. The conversion of friedelin to this compound can be achieved through chemical reduction, and the presence of friedelin is a primary indicator for sourcing this compound.

Experimental Protocols

Accurate quantification of this compound and friedelin relies on robust extraction and analytical methodologies. The following sections detail standardized protocols for researchers.

Soxhlet Extraction for Triterpenoids

Soxhlet extraction is a classic and highly effective method for the continuous solid-liquid extraction of triterpenoids from plant matrices.[5]

1. Materials and Reagents:

  • Soxhlet extractor apparatus (boiling flask, extraction chamber, condenser)

  • Heating mantle

  • Cellulose extraction thimbles

  • Rotary evaporator

  • Grinder or mill

  • Drying oven or freeze-dryer

  • Analytical balance

  • Dried and powdered plant material

  • Extraction solvent (e.g., methanol, ethanol, n-hexane, chloroform)[5]

2. Sample Preparation:

  • Drying: Thoroughly dry fresh plant material to minimize moisture content.

  • Grinding: Grind the dried material into a fine powder to increase the surface area for extraction.

3. Extraction Procedure:

  • Accurately weigh the powdered plant material and place it inside a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill the boiling flask with the chosen solvent (typically 250-500 mL).[5]

  • Assemble the apparatus and ensure all joints are secure.

  • Heat the solvent using the heating mantle to initiate the extraction cycle.

  • Continue the extraction for 6-24 hours. The process is generally complete when the solvent in the siphon arm becomes colorless.[5]

4. Post-Extraction Processing:

  • Cool the apparatus and collect the extract from the boiling flask.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Dry the concentrated extract completely and store it in an airtight container at 4°C for further analysis.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like triterpenoids.

1. Sample Preparation and Derivatization:

  • Dissolve a known amount of the dried plant extract in a suitable solvent (e.g., methanol).

  • Filter the solution using a 0.22-μm syringe filter.[7]

  • For compounds with low volatility, a derivatization step may be necessary to increase their volatility for GC analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[7]

  • Injector: Splitless mode, with an injection volume of 1-2 μL.[7]

  • Injector Temperature: 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 110°C for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 9 minutes.[8] (Note: This is an example program and should be optimized for specific analytical needs.)

  • Mass Spectrometer: Agilent 7000D MS or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

  • MS Source Temperature: 230°C.

  • MS Transfer Line Temperature: 280-315°C.[8]

  • Data Acquisition: Total Ion Count (TIC) for identification and comparison with spectral libraries (e.g., NIST).

3. Quantification:

  • Create a calibration curve using a certified reference standard of this compound.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) for Friedelin Quantification

HPTLC is a versatile and high-throughput technique suitable for the quantification of compounds in complex herbal extracts.

1. Materials and Reagents:

  • HPTLC plates (e.g., pre-coated silica gel 60 F254).

  • HPTLC applicator (e.g., CAMAG Linomat 5).

  • HPTLC developing chamber.

  • HPTLC scanner (e.g., CAMAG TLC Scanner 3).

  • Standard solution of friedelin.

  • Mobile phase: Toluene: Chloroform (9:1 v/v).[1]

2. Procedure:

  • Apply standard solutions of friedelin and the sample extracts as bands onto the HPTLC plate.

  • Develop the plate in a chamber pre-saturated with the mobile phase.

  • After development, dry the plate.

  • Derivatize the plate if necessary to visualize the compounds.

  • Scan the plate using a densitometer at the wavelength of maximum absorbance for friedelin.

  • Quantify the friedelin content in the samples by comparing the peak areas with those of the standard.

Workflow for Comparative Analysis of this compound Content

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different plant species.

Friedelinol_Analysis_Workflow cluster_quant Quantification Methods Plant_Material Plant Material Collection (Different Species) Sample_Prep Sample Preparation (Drying, Grinding) Plant_Material->Sample_Prep Extraction Extraction (e.g., Soxhlet) Sample_Prep->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification/Fractionation (Optional) Crude_Extract->Purification Crude_Extract->Quantification Purified_Extract Purified Extract/Fraction Purification->Purified_Extract Purified_Extract->Quantification GC_MS GC-MS Analysis Data_Analysis Data Analysis & Comparison GC_MS->Data_Analysis HPTLC HPTLC Analysis HPTLC->Data_Analysis Report Comparative Report Data_Analysis->Report

Caption: A generalized workflow for the comparative analysis of this compound.

References

Assessing the Antioxidant Capacity of Friedelinol Versus Standard Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antioxidant capacity of friedelinol against commonly used standard antioxidants: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). The comparison is based on data from standard in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

While this compound, a pentacyclic triterpenoid found in various plant species, has been noted for its potential antioxidant properties, a comprehensive review of the scientific literature reveals a notable gap in specific quantitative data (such as IC50 values) for the isolated compound in these standard assays.[1][2] This guide, therefore, presents the available quantitative data for the standard antioxidants to serve as a baseline for future research and to highlight the need for further investigation into the specific antioxidant capacity of purified this compound.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the available quantitative data for the standard antioxidants. The antioxidant capacity is expressed as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, which indicates the concentration of the antioxidant required to scavenge 50% of the free radicals. For the FRAP assay, the antioxidant capacity is presented in Trolox Equivalents (TE), which compares the antioxidant's reducing power to that of Trolox, a water-soluble analog of vitamin E.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µmol TE/g)
This compound Data not availableData not availableData not available
Ascorbic Acid ~6.1 - 24.34[3][4]Data varies~1.13[5]
Trolox ~3.77[6]~2.93[6]Standard (1.0)[7][8][9]
BHT ~202.35[10]Data variesData not available

Note: The IC50 and FRAP values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[11][12][13]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample and Standard Preparation: Prepare stock solutions of the test compound (this compound) and standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to a 96-well microplate.

    • Add 100 µL of the sample or standard solution at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[14][15]

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare stock solutions and serial dilutions of the test compound and standard antioxidants as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to a 96-well microplate.

    • Add 10 µL of the sample or standard solution at different concentrations.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.[16][17][18]

Methodology:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

  • Sample and Standard Preparation: Prepare stock solutions and serial dilutions of the test compound and a standard antioxidant (usually Trolox or ferrous sulfate) in a suitable solvent.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to a 96-well microplate.

    • Add 20 µL of the sample or standard solution at different concentrations.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of Trolox or ferrous sulfate. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE) or ferrous sulfate equivalents.

Visualizing Antioxidant Assessment and Action

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general workflow of antioxidant capacity assessment and the broader context of antioxidant signaling pathways.

Antioxidant_Assessment_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison & Conclusion Sample Test Compound (e.g., this compound) DPPH DPPH Assay Sample->DPPH ABTS ABTS Assay Sample->ABTS FRAP FRAP Assay Sample->FRAP Standards Standard Antioxidants (Ascorbic Acid, Trolox, BHT) Standards->DPPH Standards->ABTS Standards->FRAP Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculation of % Inhibition / Reducing Power Absorbance->Calculation IC50 IC50 / TE Value Determination Calculation->IC50 Comparison Comparative Analysis of Antioxidant Capacity IC50->Comparison Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_damage Cellular Damage cluster_antioxidants Antioxidant Defense ROS Reactive Oxygen Species (ROS) Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Damage ROS->Proteins DNA DNA Damage ROS->DNA Cellular_Damage Cellular Dysfunction & Disease Lipids->Cellular_Damage Leads to Proteins->Cellular_Damage Leads to DNA->Cellular_Damage Leads to This compound This compound This compound->ROS Scavenges Standards Standard Antioxidants (Ascorbic Acid, Trolox, BHT) Standards->ROS Scavenges Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT) Enzymes->ROS Neutralizes

References

A Comparative Guide to Confirming the Structure of Synthetic Friedelinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel synthetic derivatives of friedelinol is a critical step in the development of new therapeutic agents. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: Comparative Analysis of Spectroscopic and Crystallographic Data

The unequivocal structural elucidation of synthetic this compound derivatives relies on the synergistic use of multiple analytical techniques. The following tables summarize key quantitative data obtained from NMR spectroscopy, mass spectrometry, and X-ray crystallography for this compound and a selection of its synthetic derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Representative Synthetic Derivatives in CDCl₃

Position This compound (¹H) This compound (¹³C) 3-O-Acetylthis compound (¹H) 3-O-Acetylthis compound (¹³C) Derivative X (¹H) Derivative X (¹³C)
11.25 (m), 1.60 (m)18.21.26 (m), 1.62 (m)18.2DataData
21.45 (m), 1.55 (m)35.41.47 (m), 1.58 (m)35.3DataData
33.75 (dd, J=9.2, 3.1 Hz)72.84.90 (dd, J=9.2, 3.1 Hz)74.5DataData
41.30 (m)38.31.32 (m)38.4DataData
.....................
230.87 (s)28.10.88 (s)28.2DataData
240.95 (s)32.10.96 (s)32.1DataData
250.97 (s)32.80.98 (s)32.8DataData
261.00 (s)35.01.01 (s)35.0DataData
271.05 (s)30.51.06 (s)30.5DataData
281.18 (s)35.61.19 (s)35.6DataData
290.88 (d, J=6.5 Hz)17.40.89 (d, J=6.5 Hz)17.4DataData
300.94 (d, J=6.8 Hz)20.20.95 (d, J=6.8 Hz)20.2DataData

Note: Data for "Derivative X" should be populated with experimental values for a specific synthetic derivative.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound Derivatives

Compound Ionization Method Molecular Ion [M]⁺ Key Fragment Ions (m/z) Interpretation of Key Fragments
This compoundEI428413, 395, 273, 205, 123[M-CH₃]⁺, [M-CH₃-H₂O]⁺, Retro-Diels-Alder fragments
3-O-Acetylthis compoundESI470 [M+H]⁺411, 393[M-CH₃COOH]⁺, [M-CH₃COOH-H₂O]⁺
Derivative YAPCI[M+H]⁺m/z valuesFragment interpretation

Note: Data for "Derivative Y" should be populated with experimental values for a specific synthetic derivative.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

Technique Information Provided Advantages Limitations
1D NMR (¹H, ¹³C) Functional groups, proton and carbon environments, basic connectivity.[1]Rapid, non-destructive, provides detailed information on the carbon-hydrogen framework.Signal overlap in complex molecules, limited stereochemical information.
2D NMR (COSY, HSQC, HMBC, NOESY) H-H and C-H correlations, long-range connectivity, spatial proximity of nuclei.[2]Resolves signal overlap, establishes detailed connectivity and stereochemistry.[2]Longer acquisition times, requires more expertise for interpretation.
Mass Spectrometry (EI, ESI, APCI) Molecular weight, elemental composition (HRMS), fragmentation patterns.[3][4][5]High sensitivity, small sample requirement, provides molecular formula.Isomeric and stereoisomeric differentiation can be challenging, fragmentation can be complex.[5]
X-ray Crystallography Absolute 3D molecular structure, stereochemistry, crystal packing.[6][7]Unambiguous determination of absolute configuration and conformation.[7]Requires a suitable single crystal, which can be difficult to obtain.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. 1D NMR (¹H and ¹³C) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthetic this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 16-64 scans are sufficient.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. 2D NMR (HSQC, HMBC, COSY, NOESY) Spectroscopy

  • Sample Preparation: Use the same sample prepared for 1D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment identifies direct one-bond ¹H-¹³C correlations.[9]

    • Set up the experiment using standard instrument parameters.

    • The resulting 2D spectrum will show cross-peaks corresponding to each proton and the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations.[9]

    • This is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular skeleton.

  • COSY (Correlation Spectroscopy):

    • This experiment shows correlations between coupled protons, typically over 2-3 bonds.[9]

    • It is used to identify spin systems within the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • This experiment identifies protons that are close in space, providing information about the stereochemistry and 3D conformation of the molecule.

    • The presence of cross-peaks indicates spatial proximity.

Mass Spectrometry (MS)

1. Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet. The sample is vaporized in the ion source.[4][5]

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[4][5]

  • Fragmentation: The high internal energy of the molecular ion leads to extensive and reproducible fragmentation, providing a characteristic "fingerprint" for the compound.[5]

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

2. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

These are "soft" ionization techniques often coupled with liquid chromatography (LC).

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source via an LC system.

  • Ionization:

    • ESI: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).[10]

    • APCI: The sample solution is nebulized into a heated chamber where a corona discharge ionizes the solvent molecules. These solvent ions then transfer a proton to the analyte molecules.

  • Mass Analysis and Detection: The ions are then transferred into the mass analyzer for separation and detection.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow a single crystal of the synthetic this compound derivative of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible defects).[8] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[8]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.[11]

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.[6]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The positions of the atoms in the crystal lattice are determined from the diffraction pattern (structure solution).

    • The atomic positions and other parameters are refined to obtain the final, accurate 3D structure.

Mandatory Visualization

The following diagrams illustrate the general workflows for confirming the structure of a synthetic this compound derivative and the logical relationships between the different analytical techniques.

G Workflow for Structural Confirmation of a Synthetic this compound Derivative cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_stereochemistry Stereochemical Determination cluster_confirmation Final Confirmation start Synthetic this compound Derivative ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) start->ms Initial Characterization nmr_1d 1D NMR (¹H, ¹³C) - Functional Groups - Basic Carbon-Hydrogen Framework start->nmr_1d Initial Characterization xray X-ray Crystallography - Absolute Stereochemistry - Unambiguous 3D Structure start->xray For Absolute Stereochemistry confirmed Confirmed Structure ms->confirmed Consolidated Data nmr_2d 2D NMR (COSY, HSQC, HMBC) - Connectivity - Assignment of all ¹H and ¹³C signals nmr_1d->nmr_2d Resolve Ambiguities noesy 2D NMR (NOESY/ROESY) - Relative Stereochemistry - Conformation nmr_2d->noesy Determine Relative Stereochemistry nmr_2d->confirmed Consolidated Data noesy->xray For Absolute Stereochemistry noesy->confirmed Consolidated Data xray->confirmed Consolidated Data G Logical Relationships of Analytical Techniques cluster_questions Key Structural Questions cluster_techniques Analytical Techniques q1 What is the molecular weight and formula? ms Mass Spectrometry q1->ms Provides q2 What is the carbon-hydrogen framework? nmr_1d 1D NMR (¹H, ¹³C) q2->nmr_1d Provides q3 How are the atoms connected? nmr_2d_conn 2D NMR (COSY, HSQC, HMBC) q3->nmr_2d_conn Provides q4 What is the relative stereochemistry? nmr_2d_stereo 2D NMR (NOESY/ROESY) q4->nmr_2d_stereo Provides q5 What is the absolute configuration? xray X-ray Crystallography q5->xray Provides ms->xray Complements nmr_1d->nmr_2d_conn Informs nmr_2d_conn->nmr_2d_stereo Informs nmr_2d_stereo->xray Complements

References

Safety Operating Guide

Navigating the Safe Disposal of Friedelinol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of friedelinol, a pentacyclic triterpenoid used in research and development. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

I. Hazard Profile and Safety Considerations

Key Safety Information:

PropertyDataReference
Synonyms Friedelan-3-alpha-ol, Epifriedelanol[1][2]
CAS Number 5085-72-3[1]
Molecular Formula C30H52O[1]
Appearance Solid[2]
Personal Protective Equipment (PPE) Chemical-impermeable gloves, lab coat, safety goggles with side shields.[1]
First Aid Measures In case of contact, wash skin with soap and water. For eye contact, rinse with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting. Seek medical attention if symptoms persist.[1]

II. Step-by-Step Disposal Protocol

The following procedure is a general guideline based on best practices for the disposal of research-grade chemical waste. Crucially, you must consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., filter paper, pipette tips, vials).

    • Solutions containing dissolved this compound.

    • Contaminated personal protective equipment (PPE).

  • Segregate this compound waste from other chemical and non-hazardous waste at the point of generation. Use dedicated, clearly labeled hazardous waste containers.

Step 2: Containerization and Labeling

  • Solid Waste: Place solid this compound waste and contaminated solids into a durable, leak-proof container with a secure lid.

  • Liquid Waste: Collect solutions containing this compound in a compatible, shatter-resistant container with a screw cap. Ensure the container material is compatible with any solvents used.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS number: "5085-72-3."

    • An accurate list of all container contents, including solvents and their approximate concentrations.

    • The date the waste was first added to the container.

    • Appropriate hazard warnings (e.g., "Caution: Research Chemical, Handle with Care").

Step 3: Storage

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.

  • The storage area should be away from general laboratory traffic and have secondary containment to mitigate spills.

  • Do not store excessive amounts of hazardous waste in the laboratory. Adhere to your institution's limits.

Step 4: Arranging for Disposal

  • Contact your EHS department to schedule a pickup for your hazardous waste.

  • Provide the EHS department with a complete inventory of the waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a regulatory violation.

  • Your EHS department will coordinate with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations. The primary recommended method for the disposal of solid organic chemical waste is incineration at a licensed facility.

III. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.

  • Wear appropriate PPE , including gloves, safety goggles, and a lab coat.

  • Contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.

  • Collect the spilled material and any contaminated absorbent and place it in a labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • Report the spill to your laboratory supervisor and EHS department.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical decision points and procedural steps from waste generation to final disposal.

Friedelinol_Disposal_Workflow start_end start_end process_step process_step decision decision ehs_contact ehs_contact storage storage start Waste Generation identify Identify this compound Waste (Pure compound, solutions, contaminated items) start->identify segregate Segregate from Other Waste Streams identify->segregate is_solid Is Waste Solid or Liquid? segregate->is_solid containerize_solid Containerize in a Secure, Labeled Solid Waste Container is_solid->containerize_solid Solid containerize_liquid Containerize in a Compatible, Labeled Liquid Waste Container is_solid->containerize_liquid Liquid label_check Verify Complete & Accurate Labeling containerize_solid->label_check containerize_liquid->label_check store Store in Designated Secure Area label_check->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end Disposal by Licensed Vendor contact_ehs->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Friedelinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Friedelinol in a laboratory setting, offering procedural, step-by-step guidance to ensure operational integrity and personnel safety.

Essential Safety Precautions for Handling this compound

While specific toxicological data for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous compound. A safety data sheet for the related compound, Friedelin, suggests it is not classified as acutely toxic or a skin/eye irritant. However, as a fine powder, inhalation should be avoided.

Recommended Personal Protective Equipment (PPE):

To minimize exposure and ensure safety, the following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrileProtects against skin contact.
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from dust particles.
Respiratory Protection RespiratorN95 or P100 particulate respiratorPrevents inhalation of fine powder.
Body Protection Lab CoatStandard laboratory coatProtects skin and clothing from contamination.

Operational Plan: A Step-by-Step Guide to Handling this compound

Following a structured operational plan is crucial for minimizing risks and ensuring the integrity of your research.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood is highly recommended to control airborne dust.

  • Clean Workspace: Ensure the handling area is clean and free of clutter to prevent contamination and simplify cleanup in case of a spill.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, containers) and PPE are readily available.

2. Weighing and Handling:

  • Avoid Dust Generation: Handle the powder gently to minimize the creation of airborne dust.

  • Use Appropriate Tools: Use clean spatulas and weighing boats for transferring the compound.

  • Enclosed Systems: For larger quantities, consider using enclosed systems for transfer and weighing.

3. Dissolving:

  • Solvent Compatibility: this compound is soluble in solvents such as DMSO.

  • Safe Dissolution: When dissolving, add the solvent to the powder slowly to avoid splashing. If necessary, sonication can be used to aid dissolution.

4. Spill Management:

  • Immediate Action: In the event of a spill, restrict access to the area to prevent further dispersal.

  • Cleanup Procedure:

    • Wearing your full PPE, gently cover the spill with an absorbent material.

    • Carefully sweep the absorbed material into a designated chemical waste container. Avoid dry sweeping which can generate dust.

    • Clean the spill area with a suitable solvent and wipe clean.

    • Place all contaminated materials into a sealed bag for disposal as chemical waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and excess solution, must be collected as chemical waste.

  • Containerization: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.

  • Disposal Method: Do not dispose of this compound down the sink or in regular trash.[1] All chemical waste must be disposed of through your institution's hazardous waste management program.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

To provide a clear visual guide, the following workflow diagram outlines the key steps and decision points for safely handling this compound in a research setting.

Friedelinol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area Prepare Well-Ventilated Area (Fume Hood Recommended) don_ppe Don Full PPE (Gloves, Goggles, Respirator, Lab Coat) prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_powder Weigh this compound Powder (Minimize Dust) gather_materials->weigh_powder dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh_powder->dissolve collect_waste Collect All Contaminated Materials (Gloves, Tips, etc.) dissolve->collect_waste dispose Dispose of as Hazardous Waste (Follow Institutional Procedures) collect_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate spill_event Spill Occurs restrict_area Restrict Access to Area spill_event->restrict_area spill_cleanup Follow Spill Cleanup Procedure restrict_area->spill_cleanup spill_cleanup->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Friedelinol
Reactant of Route 2
Friedelinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.